molecular formula C7H5BrN2 B1276637 5-Bromo-4-methylnicotinonitrile CAS No. 890092-52-1

5-Bromo-4-methylnicotinonitrile

Cat. No.: B1276637
CAS No.: 890092-52-1
M. Wt: 197.03 g/mol
InChI Key: HVTPZRXPJRFYHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-4-methylnicotinonitrile (CAS 890092-52-1) is a high-purity chemical intermediate with the molecular formula C₇H₅BrN₂ and a molecular weight of 197.03 g/mol . This compound features a pyridine ring substituted with a bromo atom, a methyl group, and a nitrile group, making it a versatile and valuable scaffold in organic synthesis and pharmaceutical research . The bromine atom at the 5-position serves as a reactive site for cross-coupling reactions, such as Suzuki or Buchwald-Hartwig animations, enabling the introduction of diverse structural motifs. Simultaneously, the nitrile and methyl groups at the 3- and 4-positions offer additional handles for further chemical modification or can influence the compound's electronic properties and binding affinity in target molecules. It is supplied with a purity of ≥98% (by HPLC) and should be stored at room temperature . This product is intended for research and further manufacturing applications only. It is strictly not for direct human or veterinary use. Please refer to the Safety Data Sheet (SDS) for safe handling procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-4-methylpyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrN2/c1-5-6(2-9)3-10-4-7(5)8/h3-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVTPZRXPJRFYHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NC=C1C#N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70427649
Record name 5-BROMO-4-METHYLNICOTINONITRILE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70427649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

890092-52-1
Record name 5-BROMO-4-METHYLNICOTINONITRILE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70427649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-bromo-4-methylpyridine-3-carbonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 5-Bromo-4-methylnicotinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 890092-52-1

This technical guide provides a comprehensive overview of 5-Bromo-4-methylnicotinonitrile, a key building block in pharmaceutical and medicinal chemistry. Tailored for researchers, scientists, and drug development professionals, this document details the compound's properties, synthesis, and applications, with a focus on its role in the development of biologically active molecules.

Core Molecular Data

This compound, also known as 5-Bromo-4-methylpyridine-3-carbonitrile, is a substituted pyridine derivative. Its strategic placement of a bromine atom, a methyl group, and a nitrile function makes it a versatile intermediate for a range of chemical transformations.

PropertyValueReference(s)
CAS Number 890092-52-1[1][2][3]
Molecular Formula C₇H₅BrN₂[3]
Molecular Weight 197.032 g/mol [3]
Synonyms 5-Bromo-4-methylpyridine-3-carbonitrile[3]
Physical Form Solid
Purity Commercially available at ≥95% and 98%[2][3]
Boiling Point 124.5 °C[1]

Synthesis and Experimental Protocols

General Synthetic Protocol: Electrophilic Bromination of 4-methylnicotinonitrile

This theoretical protocol is based on established methods for the bromination of substituted pyridines.[4]

Objective: To synthesize this compound via electrophilic bromination of 4-methylnicotinonitrile.

Materials:

  • 4-methylnicotinonitrile

  • N-Bromosuccinimide (NBS)

  • Sulfuric acid (concentrated) or a suitable solvent like N,N-Dimethylformamide (DMF)

  • Ice bath

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Dropping funnel

  • Standard laboratory glassware for work-up and purification

Procedure:

  • In a round-bottom flask, dissolve 4-methylnicotinonitrile in a suitable solvent (e.g., concentrated sulfuric acid or DMF) under an inert atmosphere.

  • Cool the solution in an ice bath to 0-5 °C with continuous stirring.

  • Slowly add N-Bromosuccinimide (NBS) portion-wise or as a solution in the same solvent via a dropping funnel, ensuring the temperature is maintained below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by carefully pouring the mixture over crushed ice.

  • Neutralize the solution with a suitable base (e.g., sodium bicarbonate or sodium hydroxide solution) until the product precipitates.

  • Collect the solid product by filtration, wash with cold water, and dry under vacuum.

  • Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).

Expected Outcome: This method is expected to selectively yield the 5-bromo isomer. The reaction conditions, particularly temperature and the choice of solvent, are critical to control selectivity and minimize the formation of by-products.[4]

Experimental Workflow for Synthesis

G cluster_0 Reaction Setup cluster_1 Bromination cluster_2 Work-up and Isolation cluster_3 Purification Dissolve 4-methylnicotinonitrile Dissolve 4-methylnicotinonitrile Cool to 0-5 °C Cool to 0-5 °C Dissolve 4-methylnicotinonitrile->Cool to 0-5 °C Inert atmosphere Add NBS solution dropwise Add NBS solution dropwise Cool to 0-5 °C->Add NBS solution dropwise Stir at room temperature Stir at room temperature Add NBS solution dropwise->Stir at room temperature Monitor reaction (TLC/LC-MS) Monitor reaction (TLC/LC-MS) Stir at room temperature->Monitor reaction (TLC/LC-MS) Quench with ice Quench with ice Monitor reaction (TLC/LC-MS)->Quench with ice Neutralize and precipitate Neutralize and precipitate Quench with ice->Neutralize and precipitate Filter and wash Filter and wash Neutralize and precipitate->Filter and wash Dry under vacuum Dry under vacuum Filter and wash->Dry under vacuum Recrystallization Recrystallization Dry under vacuum->Recrystallization

Caption: A general experimental workflow for the synthesis of this compound.

Reactivity and Applications in Drug Discovery

This compound serves as a valuable intermediate in the synthesis of more complex molecules, primarily through palladium-catalyzed cross-coupling reactions.[5][] The presence of the bromine atom at the 5-position of the pyridine ring allows for the introduction of various substituents, making it a key component in the generation of compound libraries for drug discovery.

Key Reactions:

  • Suzuki-Miyaura Coupling: The reaction of this compound with boronic acids or their esters in the presence of a palladium catalyst and a base allows for the formation of a new carbon-carbon bond, enabling the introduction of aryl, heteroaryl, or vinyl groups.[7]

  • Buchwald-Hartwig Amination: This reaction facilitates the formation of carbon-nitrogen bonds by coupling this compound with primary or secondary amines, yielding substituted aminopyridines.

  • Sonogashira Coupling: The coupling with terminal alkynes, catalyzed by palladium and a copper co-catalyst, results in the formation of alkynyl-substituted pyridines.

These reactions are fundamental in medicinal chemistry for the synthesis of novel compounds with potential therapeutic applications. While specific drugs derived directly from this compound are not prominently documented in the public domain, its structural motif is present in various biologically active molecules, including kinase inhibitors.[8]

Logical Relationship of Cross-Coupling Reactions

G This compound This compound Suzuki-Miyaura Coupling Suzuki-Miyaura Coupling This compound->Suzuki-Miyaura Coupling Buchwald-Hartwig Amination Buchwald-Hartwig Amination This compound->Buchwald-Hartwig Amination Sonogashira Coupling Sonogashira Coupling This compound->Sonogashira Coupling C-C Bond Formation C-C Bond Formation Suzuki-Miyaura Coupling->C-C Bond Formation C-N Bond Formation C-N Bond Formation Buchwald-Hartwig Amination->C-N Bond Formation C-C (alkynyl) Bond Formation C-C (alkynyl) Bond Formation Sonogashira Coupling->C-C (alkynyl) Bond Formation Aryl/Vinyl Boronic Acid Aryl/Vinyl Boronic Acid Aryl/Vinyl Boronic Acid->Suzuki-Miyaura Coupling Primary/Secondary Amine Primary/Secondary Amine Primary/Secondary Amine->Buchwald-Hartwig Amination Terminal Alkyne Terminal Alkyne Terminal Alkyne->Sonogashira Coupling

Caption: Key cross-coupling reactions involving this compound.

Biological Significance and Signaling Pathways

While direct biological data for this compound is scarce, its derivatives are of significant interest in drug discovery. The pyridine-carbonitrile scaffold is a common feature in molecules designed to interact with various biological targets. For instance, derivatives of similar brominated pyridines have been evaluated as potential anti-proliferative agents and VEGFR-2 inhibitors.[9] The synthesis of novel pyrimidine-5-carbonitrile derivatives has also been explored for their potential as anticancer agents.[9]

The general strategy involves using the brominated pyridine as a scaffold to build more complex molecules that can bind to the active sites of enzymes, such as kinases, thereby modulating their activity and affecting downstream signaling pathways implicated in diseases like cancer.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling this compound. It is intended for research and development purposes only.[1] A comprehensive Safety Data Sheet (SDS) should be consulted before use.

General Safety Information:

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Handle in a well-ventilated area or a fume hood.

  • Avoid inhalation of dust and contact with skin and eyes.

  • Store in a cool, dry place away from incompatible materials.

This technical guide serves as a foundational resource for researchers and professionals working with this compound. The versatility of this compound as a synthetic intermediate underscores its importance in the ongoing efforts of drug discovery and development.

References

An In-Depth Technical Guide to the Physicochemical Properties of 5-Bromo-4-methylnicotinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive technical overview of the core physicochemical properties of 5-Bromo-4-methylnicotinonitrile, a heterocyclic building block of significant interest in medicinal chemistry and materials science. The characterization of these properties is fundamental for its effective application in research and development, influencing everything from reaction kinetics and formulation to biological absorption and material performance. This document is structured to provide not only reference data but also the underlying scientific rationale and validated experimental protocols for its characterization.

Section 1: Chemical Identity and Core Properties

This compound is a substituted pyridine derivative. The presence of the bromo, methyl, and nitrile functional groups on the pyridine ring imparts a unique combination of reactivity and physical characteristics. Accurate identification is the cornerstone of any scientific investigation.

Table 1: Core Identifiers and Properties of this compound

PropertyValueSource(s)
Chemical Name This compound[1][2][3][4]
Synonym(s) 5-bromo-4-methylpyridine-3-carbonitrile[5]
CAS Number 890092-52-1[1][3][4][5]
Molecular Formula C₇H₅BrN₂[4][5]
Molecular Weight 197.03 g/mol [4][6]
Physical Form Solid[4]
InChI Code 1S/C7H5BrN2/c1-5-6(2-9)3-10-4-7(5)8/h3-4H,1H3[4]
InChI Key HVTPZRXPJRFYHD-UHFFFAOYSA-N[4]

Section 2: Structural Elucidation and Spectroscopic Profile

The definitive confirmation of a chemical's structure is achieved through a combination of spectroscopic and analytical techniques. Each method provides a unique piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

  • ¹H NMR Spectroscopy: Analysis of the proton NMR spectrum is used to confirm the number and connectivity of hydrogen atoms. For this compound, the spectrum is expected to show distinct signals for the two aromatic protons on the pyridine ring and the three protons of the methyl group. The chemical shifts and coupling patterns of the aromatic protons are diagnostic of their positions relative to the nitrogen atom and other substituents. While a publicly available spectrum exists, detailed peak assignments require experimental validation.[7]

  • ¹³C NMR Spectroscopy: This technique provides information on the carbon skeleton of the molecule. Seven distinct carbon signals are expected, corresponding to the five carbons of the pyridine ring (three of which are quaternary), the nitrile carbon, and the methyl carbon.

Protocol 2.1: NMR Spectrum Acquisition

  • Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical to ensure full dissolution and to avoid signal overlap with the analyte.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Instrument Setup: Place the sample in the NMR spectrometer (a 400 MHz or higher field instrument is recommended for better resolution).

  • Data Acquisition: Acquire the ¹H spectrum using a standard pulse program. Subsequently, acquire the ¹³C spectrum. An acquisition time of several hours may be necessary for the ¹³C spectrum to achieve an adequate signal-to-noise ratio.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H spectrum and reference the chemical shifts to TMS.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[8]

  • Expected Absorptions:

    • C≡N (Nitrile) Stretch: A sharp, strong absorption band is expected in the range of 2240-2220 cm⁻¹. This is a highly characteristic peak.

    • Aromatic C=C and C=N Stretches: Multiple bands of variable intensity are expected in the 1600-1450 cm⁻¹ region.

    • C-H Bending (Aromatic): Absorptions in the 900-690 cm⁻¹ region can provide information about the substitution pattern of the pyridine ring.

    • C-Br Stretch: A weak to medium absorption is expected in the 600-500 cm⁻¹ region.

Protocol 2.2: Attenuated Total Reflectance (ATR)-IR Spectroscopy

  • Background Collection: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty crystal. This step is crucial as it subtracts the spectral signature of the ambient atmosphere (e.g., CO₂ and H₂O).

  • Sample Application: Place a small amount of the solid this compound powder directly onto the ATR crystal.

  • Pressure Application: Use the instrument's pressure clamp to ensure firm and uniform contact between the sample and the crystal. Consistent pressure is key for reproducible results.

  • Spectrum Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Data Analysis: The resulting spectrum (plotted as transmittance or absorbance vs. wavenumber) is analyzed for the presence of characteristic absorption bands.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to confirm the molecular weight of a compound and can provide information about its isotopic distribution.

  • Expected Result: For this compound, the mass spectrum should show a characteristic isotopic pattern for the molecular ion due to the presence of the bromine atom. Bromine has two major isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), which are nearly equal in abundance. Therefore, the molecular ion peak will appear as a doublet ([M]⁺ and [M+2]⁺) of approximately 1:1 intensity at m/z values corresponding to C₇H₅⁷⁹BrN₂ and C₇H₅⁸¹BrN₂, respectively (approx. 196 and 198 g/mol ).

Protocol 2.3: Electrospray Ionization (ESI)-Mass Spectrometry

  • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Infusion: Infuse the sample solution directly into the ESI source of the mass spectrometer at a low flow rate (e.g., 5-10 µL/min) using a syringe pump.

  • Ionization: Apply a high voltage to the ESI needle to generate a fine spray of charged droplets. The solvent evaporates, leading to the formation of gas-phase ions (e.g., [M+H]⁺).

  • Mass Analysis: The ions are guided into the mass analyzer (e.g., quadrupole or time-of-flight), which separates them based on their m/z ratio.

  • Detection: The detector records the abundance of ions at each m/z value, generating the mass spectrum.

Single-Crystal X-ray Diffraction

This technique is the gold standard for the unambiguous determination of the three-dimensional atomic and molecular structure of a crystalline solid.[9] It provides precise information on bond lengths, bond angles, and intermolecular interactions in the solid state. While no published crystal structure for this specific compound was identified, this method remains critical for definitive structural validation.

G cluster_prep Crystal Growth cluster_data Data Collection cluster_solve Structure Solution & Refinement A High-Purity Compound B Solvent Screening A->B C Controlled Evaporation or Vapor Diffusion B->C D Single Crystal Formation C->D E Mount Crystal on Diffractometer D->E F X-ray Beam Exposure E->F G Collect Diffraction Pattern (Intensities & Angles) F->G H Solve Phase Problem (Direct Methods) G->H I Build Initial Electron Density Map H->I J Refine Atomic Positions & Thermal Parameters I->J K Final Structure Validation (e.g., R-factor) J->K L L K->L Output: CIF File (3D Coordinates)

Caption: Workflow for Single-Crystal X-ray Crystallography.

Section 3: Key Physicochemical Parameters

These parameters are crucial for predicting the behavior of the compound in various systems, particularly in drug discovery and materials science.

Thermal Properties
  • Melting Point: The melting point is a fundamental indicator of purity and provides insight into the strength of the crystal lattice. While no specific melting point is consistently reported in public databases, its determination is straightforward. Differential Scanning Calorimetry (DSC) is the preferred method as it provides a precise melting onset and peak temperature, as well as the enthalpy of fusion.

Protocol 3.1: Melting Point Determination by DSC

  • Sample Preparation: Accurately weigh 2-5 mg of the compound into an aluminum DSC pan. Crimp the pan with a lid. Prepare an identical empty pan to serve as a reference.

  • Instrument Setup: Place the sample and reference pans into the DSC cell.

  • Thermal Program: Equilibrate the cell at a temperature well below the expected melting point (e.g., 25°C). Ramp the temperature at a controlled rate (e.g., 10°C/min) under an inert nitrogen atmosphere.

  • Data Analysis: The melting point is identified as the onset or peak of the endothermic event on the resulting thermogram (Heat Flow vs. Temperature). The area under the peak corresponds to the enthalpy of fusion.

Solubility Profile

Solubility is a critical parameter for any compound intended for biological application or solution-phase processing. It is typically assessed in aqueous buffers (relevant for bioavailability) and organic solvents (relevant for synthesis and formulation).

Protocol 3.2: Kinetic Solubility Assessment in Aqueous Buffer

  • Stock Solution: Prepare a high-concentration stock solution of the compound in 100% dimethyl sulfoxide (DMSO), for example, at 10 mM.

  • Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution.

  • Addition to Buffer: Add an aliquot of each DMSO solution to an aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4), ensuring the final DMSO concentration is low and consistent across all wells (e.g., <1%). This rapid addition from a concentrated organic stock into an aqueous medium assesses kinetic solubility.

  • Incubation and Measurement: Incubate the plate at a controlled temperature (e.g., 25°C) for a set period (e.g., 2 hours) to allow for precipitation to equilibrate. Measure the turbidity (light scattering) of each well using a nephelometer or a plate reader capable of absorbance measurements at a high wavelength (e.g., 620 nm).

  • Data Analysis: The solubility limit is defined as the highest concentration that does not result in a significant increase in turbidity compared to a blank control.

Section 4: Stability and Handling

Understanding a compound's stability is essential for ensuring its integrity during storage and use.

  • Storage Conditions: Supplier recommendations call for storing this compound under an inert atmosphere at room temperature.[4] Other sources suggest sealing it in a dry environment.[10] This implies potential sensitivity to atmospheric moisture or oxygen, which could lead to degradation over time.

  • Chemical Reactivity: The functional groups present suggest several potential reactivities. The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine. The bromine atom on the electron-deficient pyridine ring is susceptible to nucleophilic aromatic substitution and can participate in various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), making it a versatile synthetic intermediate.

Section 5: Safety Profile

Appropriate handling procedures require an understanding of the compound's potential hazards.

Table 2: GHS Hazard Information

CategoryInformationSource(s)
Signal Word Warning[4][11]
Pictogram GHS07 (Exclamation Mark)[4]
Hazard Statement(s) H302: Harmful if swallowed[4][11]
Note: Related compounds also list H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). These should be considered potential hazards.[10]
Precautionary Statement(s) P280: Wear protective gloves/protective clothing/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]

Disclaimer: Researchers must always consult the most current Safety Data Sheet (SDS) from the supplier before handling this chemical and perform a thorough risk assessment.

References

Structure Elucidation of 5-Bromo-4-methylnicotinonitrile: A Multi-technique Spectroscopic and Crystallographic Approach

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive, methodology-driven framework for the unambiguous structure elucidation of 5-Bromo-4-methylnicotinonitrile (CAS No: 890092-52-1).[1] As a substituted pyridine, this compound represents a versatile scaffold in medicinal chemistry and materials science, making its precise structural characterization a prerequisite for any downstream application. This document moves beyond a simple recitation of techniques, offering a logical, field-tested workflow that integrates Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, multi-dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy, and Single-Crystal X-ray Diffraction. Each section explains the causality behind the experimental choices, presents detailed protocols, and interprets the expected data, culminating in a self-validating system for structural confirmation.

Introduction: The Analytical Imperative

This compound is a heterocyclic aromatic compound with the molecular formula C₇H₅BrN₂ and a molecular weight of approximately 197.03 g/mol .[1][2] The strategic placement of its functional groups—a bromine atom, a methyl group, and a nitrile group on a pyridine core—makes it a valuable building block. However, the potential for isomeric impurities during synthesis necessitates a rigorous and orthogonal analytical approach to confirm its constitution. The elucidation process is not merely a confirmation of identity but a fundamental pillar of quality control and scientific integrity. This guide presents a logical progression from foundational mass and elemental composition analysis to the intricate details of atomic connectivity and spatial arrangement.

Foundational Analysis: Determining Molecular Mass and Composition

The first step in characterizing any new or synthesized compound is to confirm its molecular formula. This is achieved by combining high-resolution mass spectrometry with elemental analysis.

Mass Spectrometry (MS)

Mass spectrometry's primary role here is to determine the molecular weight with high precision and to provide crucial clues about the elemental composition through isotopic patterns. For this compound, Electron Ionization (EI) is a robust choice for generating a molecular ion.

Causality of Experimental Choice: We employ high-resolution mass spectrometry (HRMS) to distinguish the target molecule from potential impurities that may have the same nominal mass. Furthermore, the presence of bromine, with its two abundant isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), provides a unique isotopic signature that serves as a powerful diagnostic tool.[3][4]

Expected Spectral Features:

  • Molecular Ion (M⁺•): A prominent cluster of peaks will appear for the molecular ion. Due to the two nitrogen atoms, the nominal mass will be an odd number (based on the mass of the most abundant isotopes), but the molecular weight is calculated using the weighted averages. The Nitrogen Rule states that a molecule with an even number of nitrogen atoms will have an even molecular ion mass.[5] However, the presence of Bromine complicates a simple integer mass interpretation. The key is the isotopic pattern.

  • Isotopic Pattern: The molecular ion will appear as two peaks of nearly equal intensity, separated by two mass units (m/z and m/z+2), which is the characteristic signature of a molecule containing a single bromine atom.[4][6]

  • Fragmentation: While complex, common fragmentation pathways for related structures may involve the loss of Br• or HCN, leading to significant fragment ions.

Table 1: Predicted High-Resolution Mass Spectrometry Data

Ion/FragmentFormulaCalculated m/z (⁷⁹Br)Calculated m/z (⁸¹Br)Key Diagnostic Feature
[M]⁺•[C₇H₅⁷⁹BrN₂]⁺•195.9690197.96701:1 intensity ratio, confirming one Bromine atom
[M-HCN]⁺•[C₆H₄⁷⁹BrN]⁺•168.9556170.9536Loss of the nitrile group, common for nicotinonitriles
[M-Br]⁺[C₇H₅N₂]⁺117.0453-Loss of the bromine radical
Experimental Protocol 1: Electron Ionization Mass Spectrometry (EI-MS)
  • Sample Preparation: Dissolve approximately 0.1 mg of the compound in 1 mL of a volatile solvent like methanol or dichloromethane.

  • Instrument Setup:

    • Ionization Mode: Electron Ionization (EI).

    • Ionization Energy: 70 eV (standard).

    • Mass Analyzer: Time-of-Flight (TOF) or Orbitrap for high resolution.

    • Mass Range: Scan from m/z 50 to 300.

  • Data Acquisition: Introduce the sample via a direct insertion probe or GC inlet. Acquire the spectrum, ensuring sufficient signal intensity for the molecular ion cluster.

  • Data Analysis: Analyze the isotopic distribution of the molecular ion peak to confirm the 1:1 M⁺• to [M+2]⁺• ratio. Identify major fragment ions and propose fragmentation pathways consistent with the expected structure.

Functional Group Identification: Vibrational Spectroscopy (FTIR)

Once the molecular formula is confirmed, FTIR spectroscopy is used to identify the key functional groups present. This is a rapid and non-destructive technique that provides a unique "fingerprint" based on molecular vibrations.[7]

Causality of Experimental Choice: The structure of this compound contains several IR-active functional groups with highly characteristic absorption frequencies. The nitrile (C≡N) group, in particular, has a sharp and intense absorption in a region of the spectrum that is typically uncongested, making it an excellent diagnostic peak.[8]

Expected Spectral Features:

  • Nitrile (C≡N) Stretch: A strong, sharp peak between 2240-2220 cm⁻¹. Conjugation with the aromatic pyridine ring typically lowers this frequency from that of a saturated nitrile.[8]

  • Aromatic C-H Stretch: Weak to medium peaks appearing just above 3000 cm⁻¹.

  • Aliphatic C-H Stretch: Peaks corresponding to the methyl group will appear just below 3000 cm⁻¹.

  • Aromatic Ring (C=C and C=N) Stretches: Multiple sharp bands in the 1600-1450 cm⁻¹ region.

  • C-Br Stretch: A weak to medium absorption in the fingerprint region, typically below 700 cm⁻¹, which can be difficult to assign definitively.

Table 2: Predicted FTIR Absorption Frequencies

Wavenumber (cm⁻¹)IntensityVibrational Mode Assignment
~3100-3000MediumAromatic C-H Stretch
~2980-2850MediumAliphatic C-H Stretch (Methyl)
~2230Strong, SharpNitrile (C≡N) Stretch
~1580, 1470, 1400Medium-StrongAromatic Ring (C=C/C=N) Stretches
Experimental Protocol 2: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy
  • Instrument Preparation: Ensure the FTIR spectrometer and ATR accessory are properly aligned. Collect a background spectrum to account for atmospheric CO₂ and H₂O, as well as the absorbance of the ATR crystal.[7]

  • Sample Analysis: Place a small amount of the solid this compound powder directly onto the ATR crystal. Apply pressure using the anvil to ensure good contact.

  • Data Acquisition: Collect the sample spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add 16 or 32 scans to improve the signal-to-noise ratio.

  • Data Processing: The software will automatically ratio the sample scan against the background. Perform a baseline correction if necessary and label the key peaks.

Definitive Connectivity Analysis: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for elucidating the precise connectivity of atoms in a molecule. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments provides an unambiguous map of the proton and carbon framework.[9][10]

Causality of Experimental Choice: While MS and FTIR suggest the presence of the correct pieces, NMR shows how they are connected. For a substituted pyridine, the chemical shifts and coupling patterns of the aromatic protons are highly sensitive to the nature and position of the substituents.[9][11] 2D experiments are essential to build the carbon skeleton and place the substituents correctly.

¹H NMR Spectroscopy
  • Expected Signals:

    • Two Aromatic Protons: The protons at positions 2 and 6 of the pyridine ring are expected. Due to the substitution pattern, they will appear as two distinct singlets (or very narrow doublets if long-range coupling is resolved). Their chemical shifts will be in the aromatic region, typically downfield (δ > 8.0 ppm).

    • One Methyl Group: The methyl protons at position 4 will appear as a singlet in the aliphatic region (δ ~2.5 ppm).

  • Integration: The relative integrals of the aromatic signals to the methyl signal should be 2:3.

¹³C{¹H} NMR Spectroscopy
  • Expected Signals: The molecule has 7 carbon atoms, and due to its asymmetry, all 7 should be chemically non-equivalent, resulting in 7 distinct signals.

    • Nitrile Carbon (C≡N): This quaternary carbon will appear around δ 115-120 ppm.

    • Aromatic Carbons: Five signals are expected in the aromatic region (δ 120-160 ppm). The carbon bearing the bromine (C5) will be shifted relative to a non-brominated analog.

    • Methyl Carbon: A single signal in the aliphatic region (δ ~20 ppm).

2D NMR for Unambiguous Assignments
  • HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for connecting the pieces. It shows correlations between protons and carbons that are 2 or 3 bonds away.

    • Key Correlation 1: A correlation from the methyl protons (H-C7) to the ring carbons C3 and C5 would definitively place the methyl group adjacent to the nitrile and bromine.

    • Key Correlation 2: Correlations from the aromatic proton at H2 to carbons C4 and C6 would confirm its position.

Table 3: Predicted ¹H and ¹³C NMR Data (in CDCl₃)

Atom PositionPredicted ¹H Shift (ppm), Multiplicity, IntegrationPredicted ¹³C Shift (ppm)Key HMBC Correlations
C2~8.7, s, 1H~152H2 → C3, C4, C6
C3-~135H2 → C3; H-C7(Methyl) → C3
C4-~145H2 → C4; H6 → C4; H-C7(Methyl) → C4
C5-~120H6 → C5; H-C7(Methyl) → C5
C6~8.8, s, 1H~155H6 → C2, C4, C5
C7 (Methyl)~2.6, s, 3H~20H-C7(Methyl) → C3, C4, C5
C8 (Nitrile)-~117H2 → C8; H6 → C8 (long range, may be weak)

Note: Chemical shifts are estimates and can be influenced by solvent and concentration.

Experimental Protocol 3: NMR Data Acquisition
  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.[9]

  • Spectrometer Setup: Use a spectrometer operating at 400 MHz or higher. Lock on the deuterium signal of the solvent and shim the magnetic field to achieve good resolution.

  • 1D Spectra Acquisition:

    • Acquire a standard ¹H spectrum (16-32 scans).

    • Acquire a proton-decoupled ¹³C spectrum (requires more scans, e.g., 1024 or more, depending on concentration).

  • 2D Spectra Acquisition:

    • Acquire a gradient-enhanced gHMBC experiment. Set the parameters to optimize for 2- and 3-bond correlations (~8 Hz).

  • Data Processing: Process all spectra using appropriate window functions. Reference the spectra to the residual solvent peak (e.g., CDCl₃ at δ 7.26 for ¹H and δ 77.16 for ¹³C). Analyze the 1D and 2D spectra to make complete assignments.

Absolute Structure Confirmation: Single-Crystal X-ray Diffraction

While NMR provides the definitive chemical structure (connectivity), single-crystal X-ray diffraction provides the absolute structure in three dimensions.[12][13] It is the gold standard for structural proof, yielding precise bond lengths, bond angles, and information about intermolecular packing in the solid state.

Causality of Experimental Choice: For novel compounds, especially those intended for applications where solid-state properties matter (e.g., pharmaceuticals, organic electronics), X-ray crystallography is indispensable. It resolves any ambiguity that might remain from spectroscopic data alone.[14][15]

Experimental Protocol 4: Single-Crystal X-ray Diffraction
  • Crystallization: The most challenging step is growing a high-quality single crystal.[16] This is typically achieved by slow evaporation of a saturated solution of the compound in a suitable solvent or solvent system (e.g., ethyl acetate/hexanes, dichloromethane/pentane).

  • Crystal Mounting: A suitable crystal (typically <0.5 mm in all dimensions) is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in a diffractometer and cooled under a stream of nitrogen gas (~100 K) to minimize thermal vibrations. It is then irradiated with a monochromatic X-ray beam, and the diffraction pattern is collected over a range of orientations.

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell and space group. The structure is solved using direct methods or Patterson methods and then refined to fit the experimental data, yielding the final atomic coordinates, bond lengths, and angles.

Integrated Workflow and Data Synthesis

The power of this multi-technique approach lies in the convergence of data. Each experiment validates the others, building an unshakeable confirmation of the structure.

Logical Elucidation Workflow

The diagram below illustrates the logical flow, where results from foundational techniques inform and are confirmed by more detailed structural methods.

Elucidation_Workflow cluster_0 Initial Characterization cluster_1 Detailed Structural Analysis cluster_2 Final Confirmation MS Mass Spectrometry (HRMS) NMR NMR Spectroscopy (1D & 2D) MS->NMR Confirms Molecular Formula FTIR FTIR Spectroscopy FTIR->NMR Confirms Functional Groups XRAY X-ray Crystallography NMR->XRAY Provides Model for Refinement CONF Confirmed Structure of This compound NMR->CONF Defines Atomic Connectivity XRAY->CONF Provides Absolute 3D Structure

References

An In-depth Technical Guide to the Synthesis of 5-Bromo-4-methylnicotinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a viable synthetic pathway for 5-Bromo-4-methylnicotinonitrile, a valuable building block in medicinal chemistry and drug development. The synthesis involves a two-step process commencing with the regioselective bromination of 2-amino-4-methylpyridine, followed by a Sandmeyer reaction to introduce the nitrile functionality. This document furnishes detailed experimental protocols, quantitative data, and a visual representation of the synthetic workflow.

Synthetic Strategy Overview

The synthesis of this compound is proposed to proceed through a two-step reaction sequence. The initial step involves the selective bromination of 2-amino-4-methylpyridine at the 5-position using N-Bromosuccinimide (NBS). The subsequent step employs a Sandmeyer reaction to convert the amino group of the resulting 2-amino-5-bromo-4-methylpyridine into a nitrile group, yielding the target compound.

Data Presentation

Table 1: Precursors and Reagents for Step 1: Bromination of 2-amino-4-methylpyridine
Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Role
2-amino-4-methylpyridine695-34-1C₆H₈N₂108.14Starting Material
N-Bromosuccinimide (NBS)128-08-5C₄H₄BrNO₂177.98Brominating Agent
N,N-Dimethylformamide (DMF)68-12-2C₃H₇NO73.09Solvent
Acetonitrile75-05-8C₃H₃N41.05Washing Solvent
Water7732-18-5H₂O18.02Solvent/Washing
Table 2: Precursors and Reagents for Step 2: Sandmeyer Cyanation of 2-amino-5-bromo-4-methylpyridine
Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Role
2-amino-5-bromo-4-methylpyridine98198-48-2C₆H₇BrN₂187.04Starting Material
Sodium Nitrite7632-00-0NaNO₂69.00Diazotizing Agent
Hydrochloric Acid7647-01-0HCl36.46Acid
Copper(I) Cyanide544-92-3CuCN89.56Cyanating Agent
Water7732-18-5H₂O18.02Solvent
Table 3: Expected Yields and Product Specifications
StepProductMolecular FormulaMolecular Weight ( g/mol )Expected YieldPurity
12-amino-5-bromo-4-methylpyridineC₆H₇BrN₂187.04~80%[1][2]>95%
2This compoundC₇H₅BrN₂197.0350-70% (estimated)>98%

Experimental Protocols

Step 1: Synthesis of 2-amino-5-bromo-4-methylpyridine

This protocol is adapted from a known procedure for the selective bromination of 2-amino-4-methylpyridine.[1][2]

Materials and Reagents:

  • 2-amino-4-methylpyridine (30 g, 277.8 mmol)

  • N-Bromosuccinimide (NBS) (49.44 g, 277.8 mmol)

  • N,N-Dimethylformamide (DMF) (150 ml)

  • Acetonitrile (164 ml)

  • Deionized water

  • Ice

Equipment:

  • Three-neck round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Ice bath

  • Büchner funnel and flask

  • Standard laboratory glassware

Procedure:

  • To a three-neck round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add 2-amino-4-methylpyridine (30 g, 277.8 mmol) and DMF (150 ml).

  • Stir the mixture until the starting material is completely dissolved.

  • Cool the flask in an ice bath.

  • Prepare a solution of NBS (49.44 g, 277.8 mmol) in a minimal amount of DMF.

  • Add the NBS solution dropwise to the cooled solution of 2-amino-4-methylpyridine over a period of 1 hour, ensuring the temperature is maintained below 5 °C.

  • After the addition is complete, allow the reaction mixture to warm to 20 °C and stir for 8-10 hours.[1]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into 500 ml of ice-water. A brown solid will precipitate.

  • Filter the precipitate using a Büchner funnel and wash it thoroughly with cold water.

  • Dry the solid under vacuum.

  • Further purify the crude product by washing the dried solid with acetonitrile (164 ml).

  • Filter the solid again and dry it to obtain 2-amino-5-bromo-4-methylpyridine as a brown solid. The reported yield for this procedure is approximately 80%.[1]

Step 2: Synthesis of this compound via Sandmeyer Reaction

This protocol is a proposed method based on general Sandmeyer reaction procedures for the cyanation of amino-pyridines.

Materials and Reagents:

  • 2-amino-5-bromo-4-methylpyridine (e.g., 20 g, 107 mmol)

  • Concentrated Hydrochloric Acid (e.g., 60 ml)

  • Sodium Nitrite (NaNO₂) (e.g., 7.8 g, 113 mmol)

  • Copper(I) Cyanide (CuCN) (e.g., 11.5 g, 128 mmol)

  • Sodium Cyanide (NaCN) (e.g., 6.3 g, 128 mmol) - Caution: Highly Toxic

  • Toluene

  • Sodium Bicarbonate solution (saturated)

  • Deionized water

  • Ice

Equipment:

  • Three-neck round-bottom flask

  • Mechanical stirrer

  • Thermometer

  • Dropping funnel

  • Ice-salt bath

  • Heating mantle

  • Separatory funnel

  • Standard laboratory glassware

Procedure:

  • Diazotization:

    • In a three-neck round-bottom flask equipped with a mechanical stirrer and a thermometer, suspend 2-amino-5-bromo-4-methylpyridine (20 g, 107 mmol) in a mixture of concentrated hydrochloric acid (40 ml) and water (40 ml).

    • Cool the suspension to 0-5 °C in an ice-salt bath.

    • Prepare a solution of sodium nitrite (7.8 g, 113 mmol) in water (20 ml).

    • Add the sodium nitrite solution dropwise to the cooled suspension while maintaining the temperature between 0 and 5 °C.

    • Stir the mixture for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.

  • Cyanation:

    • In a separate large flask, prepare a solution of copper(I) cyanide (11.5 g, 128 mmol) and sodium cyanide (6.3 g, 128 mmol) in water (100 ml). Caution: This operation should be performed in a well-ventilated fume hood as it may generate toxic HCN gas.

    • Warm this solution to 60-70 °C.

    • Slowly and carefully add the cold diazonium salt solution to the warm copper cyanide solution. Vigorous nitrogen evolution will occur. Control the rate of addition to maintain the reaction temperature.

    • After the addition is complete, heat the reaction mixture to 80-90 °C for 1 hour.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Extract the mixture with toluene (3 x 100 ml).

    • Combine the organic layers and wash with water and then with a saturated sodium bicarbonate solution.

    • Dry the organic layer over anhydrous sodium sulfate and filter.

    • Remove the solvent under reduced pressure to obtain the crude this compound.

    • The crude product can be further purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).

Visualizations

Experimental Workflow

SynthesisWorkflow cluster_step1 Step 1: Bromination cluster_step2 Step 2: Sandmeyer Cyanation start1 2-amino-4-methylpyridine reagent1 NBS, DMF start1->reagent1 intermediate 2-amino-5-bromo-4-methylpyridine reagent1->intermediate reagent2 1. NaNO2, HCl 2. CuCN intermediate->reagent2 intermediate->reagent2 product This compound reagent2->product

Caption: Synthetic workflow for this compound.

Signaling Pathway (Logical Relationship)

LogicalRelationship cluster_precursors Starting Materials cluster_intermediates Key Intermediate cluster_target Target Molecule A 2-amino-4-methylpyridine B 2-amino-5-bromo-4-methylpyridine A->B Bromination (NBS) C This compound B->C Sandmeyer Reaction (NaNO2, CuCN)

Caption: Logical progression from starting material to the final product.

References

An In-depth Technical Guide to the Spectral Data of 5-Bromo-4-methylnicotinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for the compound 5-Bromo-4-methylnicotinonitrile (also known as 5-bromo-4-methylpyridine-3-carbonitrile). Due to the limited availability of directly published experimental spectra in readily accessible databases, this guide combines predicted data with established experimental protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This information is crucial for the unambiguous identification, characterization, and quality control of this compound in research and development settings.

Compound Overview

IUPAC Name: this compound Synonyms: 5-bromo-4-methylpyridine-3-carbonitrile CAS Number: 890092-52-1 Molecular Formula: C₇H₅BrN₂ Molecular Weight: 197.03 g/mol

Structure:

Predicted Spectral Data

While experimental spectra are the gold standard for chemical characterization, in their absence, predicted data serves as a valuable reference. The following tables summarize the predicted spectral information for this compound.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum is expected to show two signals in the aromatic region corresponding to the two protons on the pyridine ring, and one signal in the aliphatic region for the methyl group protons.

Chemical Shift (δ) (ppm)MultiplicityIntegrationAssignment
~8.6s1HH-2 or H-6
~8.4s1HH-2 or H-6
~2.5s3H-CH₃

Note: The exact chemical shifts of the aromatic protons can vary depending on the solvent and other experimental conditions. The assignments for H-2 and H-6 are interchangeable without further 2D NMR analysis.

Predicted ¹³C NMR Spectral Data

The carbon-13 NMR spectrum will provide information on the carbon skeleton of the molecule. Seven distinct signals are expected.

Chemical Shift (δ) (ppm)Assignment
~155C-2 or C-6
~153C-2 or C-6
~140C-4
~120C-5
~118C-3
~115-CN
~20-CH₃

Note: The assignments are based on typical chemical shifts for substituted pyridines and are subject to confirmation by experimental data.

Predicted Infrared (IR) Spectroscopy Data

The IR spectrum will show characteristic absorption bands corresponding to the functional groups present in the molecule.

Wavenumber (cm⁻¹)IntensityAssignment
~3100-3000MediumAromatic C-H stretch
~2950-2850MediumAliphatic C-H stretch
~2230StrongC≡N (nitrile) stretch
~1600-1450Medium-StrongAromatic C=C and C=N ring stretching
~1400MediumC-H bend (methyl)
~1100-1000Medium-StrongC-Br stretch
Mass Spectrometry (MS) Data

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

m/zInterpretation
197/199[M]⁺˙ Molecular ion peak (showing characteristic 1:1 isotopic pattern for Bromine)
172/174[M-CN]⁺
118[M-Br]⁺

Experimental Protocols

The following sections detail the generalized experimental methodologies for acquiring the spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of this compound.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

Sample Preparation:

  • Weigh approximately 5-10 mg of the solid sample.

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Transfer the solution to a clean, dry 5 mm NMR tube.

Data Acquisition:

  • ¹H NMR: A standard single-pulse experiment is typically sufficient. Key parameters include a 30° or 45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

  • ¹³C NMR: A proton-decoupled pulse sequence is used to obtain a spectrum with single lines for each carbon. A larger number of scans is usually required due to the low natural abundance of ¹³C.

Data Processing:

  • Apply Fourier transformation to the raw free induction decay (FID) data.

  • Perform phase and baseline corrections.

  • Reference the spectra to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer.

Sample Preparation (for solid samples):

  • KBr Pellet Method:

    • Grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle.

    • Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Attenuated Total Reflectance (ATR):

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Apply pressure to ensure good contact between the sample and the crystal.

Data Acquisition:

  • Record a background spectrum of the empty sample holder or the clean ATR crystal.

  • Place the prepared sample in the spectrometer and collect the sample spectrum.

  • The final spectrum is presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern.

Instrumentation: A mass spectrometer, commonly coupled with a chromatographic inlet system (e.g., Gas Chromatography - GC/MS or Liquid Chromatography - LC/MS).

Sample Preparation:

  • Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile, or dichloromethane).

  • The concentration should be in the low ppm or ppb range, depending on the ionization technique and instrument sensitivity.

Ionization Method:

  • Electron Ionization (EI): A hard ionization technique that causes extensive fragmentation, providing structural information.

  • Electrospray Ionization (ESI) or Chemical Ionization (CI): Softer ionization techniques that typically produce a prominent molecular ion peak, confirming the molecular weight.

Data Analysis: The resulting mass spectrum is a plot of relative ion abundance versus the mass-to-charge ratio (m/z).

Workflow and Logical Relationships

The following diagrams illustrate the general workflows for obtaining and analyzing the spectral data for a chemical compound like this compound.

Spectral_Analysis_Workflow cluster_nmr NMR Spectroscopy cluster_ir IR Spectroscopy cluster_ms Mass Spectrometry NMR_Sample_Prep Sample Preparation (Dissolve in Deuterated Solvent) NMR_Data_Acq Data Acquisition (¹H and ¹³C Spectra) NMR_Sample_Prep->NMR_Data_Acq NMR_Processing Data Processing (FT, Phasing, Baseline Correction) NMR_Data_Acq->NMR_Processing NMR_Analysis Spectral Interpretation (Chemical Shifts, Multiplicity) NMR_Processing->NMR_Analysis final_structure Structural Confirmation NMR_Analysis->final_structure IR_Sample_Prep Sample Preparation (KBr Pellet or ATR) IR_Data_Acq Data Acquisition (FT-IR Spectrum) IR_Sample_Prep->IR_Data_Acq IR_Analysis Spectral Interpretation (Functional Group Identification) IR_Data_Acq->IR_Analysis IR_Analysis->final_structure MS_Sample_Prep Sample Preparation (Dilute Solution) MS_Ionization Ionization (e.g., EI, ESI) MS_Sample_Prep->MS_Ionization MS_Analysis Mass Analysis (m/z Measurement) MS_Ionization->MS_Analysis MS_Interpretation Spectral Interpretation (Molecular Weight, Fragmentation) MS_Analysis->MS_Interpretation MS_Interpretation->final_structure start Compound: this compound start->NMR_Sample_Prep start->IR_Sample_Prep start->MS_Sample_Prep

Caption: General workflow for the spectroscopic analysis of this compound.

Logical_Relationship cluster_data Spectral Data cluster_info Structural Information Compound This compound (C₇H₅BrN₂) NMR NMR (¹H, ¹³C) Compound->NMR IR IR Compound->IR MS MS Compound->MS Connectivity Carbon-Hydrogen Framework (Connectivity, Environment) NMR->Connectivity Functional_Groups Functional Groups (-CN, C-Br, Aromatic Ring) IR->Functional_Groups Molecular_Weight Molecular Weight & Formula Confirmation MS->Molecular_Weight Structure_Elucidation Complete Structural Elucidation Connectivity->Structure_Elucidation Functional_Groups->Structure_Elucidation Molecular_Weight->Structure_Elucidation

Caption: Logical relationship between spectral data and structural information.

An In-depth Technical Guide to the Solubility of 5-Bromo-4-methylnicotinonitrile in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an overview of the anticipated solubility characteristics of 5-Bromo-4-methylnicotinonitrile in common organic solvents, outlines a general experimental protocol for solubility determination, and presents a workflow for this process. Due to the limited availability of specific experimental data in publicly accessible literature, this guide focuses on qualitative assessment based on chemical structure and general solubility principles.

Qualitative Solubility Assessment

This compound is a substituted pyridine derivative with a chemical structure that suggests moderate solubility in a range of organic solvents. The presence of a polar nitrile group (-CN) and the nitrogen atom in the pyridine ring introduces polarity to the molecule, which would favor solubility in polar solvents. Conversely, the aromatic ring, the methyl group (-CH3), and the bromo group (-Br) contribute to its nonpolar character, suggesting some solubility in less polar solvents.

Based on the principle of "like dissolves like," the following qualitative predictions can be made:

  • High Expected Solubility: In polar apathetic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), this compound is expected to exhibit good solubility. These solvents are highly polar and can engage in dipole-dipole interactions with the nitrile and pyridine moieties.

  • Moderate Expected Solubility: In polar protic solvents like methanol and ethanol, moderate solubility is anticipated. While these solvents can hydrogen bond, the primary interactions with the solute would be dipole-dipole. Solubility in alcohols is generally expected. Moderate solubility is also expected in solvents of intermediate polarity like acetone and ethyl acetate.

  • Low Expected Solubility: In nonpolar solvents such as hexanes and toluene, the solubility is expected to be low. The polar functional groups of this compound will limit its ability to favorably interact with these nonpolar solvent molecules.

A summary of the anticipated solubility is presented in the table below. It is critical to note that this information is predictive and requires experimental verification.

Solvent ClassificationSolventPredicted Qualitative Solubility
Polar Aprotic Dimethylformamide (DMF)High
Dimethyl Sulfoxide (DMSO)High
Polar Protic MethanolModerate
EthanolModerate
Intermediate Polarity AcetoneModerate
DichloromethaneModerate
Ethyl AcetateModerate
Nonpolar TolueneLow
HexanesLow

General Experimental Protocol for Solubility Determination

The following is a general experimental protocol for determining the solubility of a solid compound like this compound in an organic solvent. This method, often referred to as the isothermal equilibrium method, is a standard approach.

Materials and Equipment:

  • This compound (solute)

  • Selected organic solvents

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker or incubator

  • Syringe filters (e.g., 0.45 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another suitable analytical instrument (e.g., UV-Vis spectrophotometer)

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials.

    • Add a known volume of the selected organic solvent to each vial.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C).

    • Allow the mixtures to equilibrate for a sufficient period (e.g., 24-72 hours) to ensure that saturation is reached. The equilibration time should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Immediately filter the solution through a syringe filter into a clean vial to remove any undissolved solid.

  • Analysis:

    • Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

    • Analyze the standard solutions using a calibrated HPLC method to generate a calibration curve.

    • Dilute the filtered saturated solution with a known volume of the solvent to bring its concentration within the range of the calibration curve.

    • Analyze the diluted sample solution using the same HPLC method.

  • Calculation of Solubility:

    • Using the calibration curve, determine the concentration of this compound in the diluted sample.

    • Calculate the concentration in the original saturated solution by accounting for the dilution factor.

    • Express the solubility in appropriate units, such as mg/mL or mol/L.

Visualized Workflow for Solubility Determination

The following diagram illustrates the general workflow for the experimental determination of solubility.

Solubility_Determination_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_calculation Calculation start Start prep_solute Weigh excess solute start->prep_solute prep_solvent Add known volume of solvent prep_solute->prep_solvent seal_vial Seal vial prep_solvent->seal_vial equilibrate Equilibrate at constant temperature (e.g., 24-72h) seal_vial->equilibrate settle Allow excess solid to settle equilibrate->settle sample Withdraw and filter supernatant settle->sample analyze Analyze by HPLC or other method sample->analyze calculate Calculate solubility from calibration curve analyze->calculate end_node End calculate->end_node

Caption: Workflow for Experimental Solubility Determination.

Conclusion

Commercial Availability of 5-Bromo-4-methylnicotinonitrile: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – December 30, 2025 – 5-Bromo-4-methylnicotinonitrile, a substituted pyridine derivative of interest in medicinal chemistry and drug discovery, is commercially available from a variety of suppliers. This technical guide provides an in-depth overview of its availability, key chemical properties, and a plausible synthetic route for researchers, scientists, and drug development professionals.

Commercial Availability and Properties

This compound (CAS Number: 890092-52-1) is readily accessible through several chemical suppliers catering to the research and development sector. Purity levels for this compound are typically offered at ≥95% or 98%, with common pack sizes ranging from 100 milligrams to 5 grams, ensuring suitability for both initial screening and larger-scale synthetic applications.

Below is a summary of the key quantitative data for this compound:

PropertyValueReference
CAS Number 890092-52-1[1][2]
Molecular Formula C₇H₅BrN₂[2]
Molecular Weight 197.03 g/mol [2]
Synonym 5-Bromo-4-methylpyridine-3-carbonitrile[2]
Purity ≥95%, 98%[2][3]

Table 1: Physicochemical Properties of this compound

Potential Synthesis Protocol

Step 1: Bromination of 4-methylnicotinamide

The first step involves the bromination of 4-methylnicotinamide. This can be achieved using a suitable brominating agent such as N-Bromosuccinimide (NBS) in a polar aprotic solvent like N,N-Dimethylformamide (DMF). The reaction is typically carried out at a controlled temperature to ensure regioselectivity.

  • Reactants: 4-methylnicotinamide, N-Bromosuccinimide (NBS)

  • Solvent: N,N-Dimethylformamide (DMF)

  • Procedure:

    • Dissolve 4-methylnicotinamide in DMF in a reaction vessel.

    • Cool the solution in an ice bath.

    • Slowly add a solution of NBS in DMF to the reaction mixture.

    • Allow the reaction to proceed at a controlled temperature (e.g., room temperature) and monitor its progress using Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent.

    • Purify the resulting 5-Bromo-4-methylnicotinamide by recrystallization or column chromatography.

Step 2: Dehydration of 5-Bromo-4-methylnicotinamide to this compound

The second step is the dehydration of the amide to the nitrile. This transformation is commonly achieved using a dehydrating agent like phosphorus pentoxide (P₂O₅) or phosphoryl chloride (POCl₃).

  • Reactant: 5-Bromo-4-methylnicotinamide

  • Dehydrating Agent: Phosphorus pentoxide (P₂O₅)

  • Procedure:

    • In a dry reaction flask, thoroughly mix 5-Bromo-4-methylnicotinamide with phosphorus pentoxide.

    • Heat the mixture under reduced pressure.

    • The product, this compound, will distill and can be collected in a cooled receiver.

    • Further purification can be achieved by recrystallization or sublimation.

Experimental Workflow Diagram

The following diagram illustrates the proposed synthetic workflow for this compound.

G cluster_step1 Step 1: Bromination cluster_step2 Step 2: Dehydration 4-methylnicotinamide 4-methylnicotinamide Bromination_Reaction Bromination 4-methylnicotinamide->Bromination_Reaction NBS_DMF NBS / DMF NBS_DMF->Bromination_Reaction 5-Bromo-4-methylnicotinamide 5-Bromo-4-methylnicotinamide Bromination_Reaction->5-Bromo-4-methylnicotinamide Dehydration_Reaction Dehydration 5-Bromo-4-methylnicotinamide->Dehydration_Reaction P2O5 P₂O₅ P2O5->Dehydration_Reaction This compound This compound Dehydration_Reaction->this compound G Start This compound CrossCoupling Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig) Start->CrossCoupling Library Library of Diverse Pyridine Derivatives CrossCoupling->Library Screening High-Throughput Screening (e.g., Kinase Assays) Library->Screening Hit Hit Identification Screening->Hit Optimization Lead Optimization Hit->Optimization Candidate Drug Candidate Optimization->Candidate

References

Navigating the Uncharted: A Technical Guide to the Safe Handling of 5-Bromo-4-methylnicotinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: 5-Bromo-4-methylnicotinonitrile is a research chemical with limited publicly available safety and toxicological data. This guide has been compiled from information on structurally similar compounds and general principles of chemical safety. All procedures should be conducted with a thorough risk assessment by qualified personnel in a controlled laboratory environment.

Introduction

This compound is a substituted pyridine derivative, a class of compounds with significant interest in medicinal chemistry and materials science. Its structural motifs, including the brominated pyridine ring and the nitrile group, suggest potential for a range of chemical transformations and biological activities. However, these same functional groups also necessitate careful handling due to potential toxicity. This guide provides a comprehensive overview of the known properties and inferred safety protocols for this compound to ensure its safe use in a research and development setting.

Physicochemical and Hazard Information

While specific experimental data for this compound is scarce, its properties can be estimated from supplier information and data on analogous compounds.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 890092-52-1[1][2][3]
Molecular Formula C₇H₅BrN₂[1][3]
Molecular Weight 197.03 g/mol [1][3]
Appearance Solid (presumed)Inferred from related compounds
Boiling Point 124.5 °C (Predicted)[3]
Purity ≥95% - 98%[4]

Table 2: Inferred Hazard Profile and GHS Classifications

The hazard profile is extrapolated from safety data sheets of structurally related compounds like brominated pyridines and nicotinonitriles.

Hazard ClassGHS ClassificationPrecautionary Statements (Examples)Source (Analogous Compounds)
Acute Toxicity, Oral Category 3 or 4 (Toxic or Harmful if swallowed)P264, P270, P301+P310+P330[5][6][7]
Acute Toxicity, Dermal Category 3 (Toxic in contact with skin)P280, P302+P352+P312[5][6]
Acute Toxicity, Inhalation Category 3 (Toxic if inhaled)P261, P271, P304+P340+P311[5][6]
Skin Corrosion/Irritation Category 2 (Causes skin irritation)P264, P280, P302+P352, P332+P313[8]
Serious Eye Damage/Irritation Category 2A (Causes serious eye irritation)P264, P280, P305+P351+P338, P337+P313[8]

Safe Handling and Storage Protocols

Given the inferred toxicity, stringent adherence to safety protocols is mandatory.

Engineering Controls
  • Ventilation: All handling of this compound, especially as a solid powder, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[9][10]

  • Containment: For procedures with a higher risk of dust generation, a glove box or other contained system should be considered.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is crucial for preventing exposure.

Table 3: Recommended Personal Protective Equipment

Body PartPPE SpecificationRationale
Eyes/Face Safety goggles with side shields and a face shieldProtects against splashes and airborne particles.
Skin Chemical-resistant lab coat (fully buttoned)Prevents skin contact with the torso and arms.
Hands Nitrile gloves (double-gloving recommended)Provides a barrier against dermal absorption. Regularly inspect for tears and replace frequently.[11]
Respiratory NIOSH-approved respirator with organic vapor cartridgesNecessary if working outside of a fume hood or in case of ventilation failure.
Storage
  • Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[7][12]

  • Keep containers tightly closed and clearly labeled.[12]

  • Store in a locked cabinet or other secure location to restrict access to authorized personnel.[5]

Experimental Workflow

The following diagram outlines a standard workflow for handling this compound, from receiving to disposal.

G Standard Handling Workflow for this compound cluster_prep Preparation and Handling cluster_cleanup Post-Experiment receive Receive and Inspect (Check for damage) store Store Securely (Cool, dry, ventilated) receive->store weigh Weigh in Fume Hood (Use appropriate balance) store->weigh dissolve Prepare Solution (Add solid to solvent) weigh->dissolve react Conduct Reaction (Monitor closely) dissolve->react decontaminate Decontaminate Glassware (Rinse with appropriate solvent) react->decontaminate dispose Dispose of Waste (Follow institutional guidelines) decontaminate->dispose

Caption: Standard Laboratory Workflow for a Potentially Hazardous Chemical.

Emergency Procedures

Preparedness for accidental exposure or spills is critical.

First Aid Measures

Table 4: First Aid Procedures

Exposure RouteActionSource (Analogous Compounds)
Inhalation Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[7]
Skin Contact Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek immediate medical attention.[5][7]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[8][13]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[7][14]
Spill Response

The following diagram outlines a general procedure for responding to a chemical spill.

G Emergency Spill Response Workflow cluster_spill Spill Incident spill Spill Occurs evacuate Evacuate Immediate Area (Alert others) spill->evacuate ppe Don Appropriate PPE evacuate->ppe contain Contain Spill (Use absorbent material) ppe->contain cleanup Clean and Collect (Place in sealed container) contain->cleanup decontaminate Decontaminate Area cleanup->decontaminate dispose Dispose of as Hazardous Waste decontaminate->dispose report Report Incident dispose->report

Caption: General Workflow for Responding to a Chemical Spill.

Biological Activity and Toxicological Information

Biological Activity
Toxicological Data

No specific toxicological studies for this compound have been identified. The health hazards are inferred from its chemical structure:

  • Nitrile Group (-CN): Can be metabolized to release cyanide ions, which are highly toxic.

  • Brominated Aromatic Ring: Brominated organic compounds can have a range of toxic effects, including potential for neurotoxicity and endocrine disruption with chronic exposure.[16][17]

Disposal Considerations

All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous waste.[11] Disposal should be carried out in accordance with institutional, local, state, and federal regulations. Do not dispose of this chemical down the drain.

Conclusion

While this compound is a compound of interest for research and development, the lack of specific safety data necessitates a highly cautious approach. By adhering to the principles of good laboratory practice, utilizing appropriate engineering controls and personal protective equipment, and being prepared for emergencies, researchers can handle this compound in a safe and responsible manner. It is imperative to treat this compound as a potentially toxic substance and to conduct all work with a thorough understanding of the inferred risks.

References

Theoretical Analysis of 5-Bromo-4-methylnicotinonitrile: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical and spectroscopic analysis of 5-Bromo-4-methylnicotinonitrile, a substituted pyridine derivative of interest in medicinal chemistry and drug development. In the absence of specific published theoretical studies on this molecule, this document outlines a robust computational and experimental framework based on established methodologies for similar compounds. This includes detailed protocols for Density Functional Theory (DFT) calculations to elucidate molecular structure, vibrational frequencies, and electronic properties, alongside standardized procedures for Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopic analysis. All quantitative data presented herein is exemplar and serves as a template for the expected results from such an investigation. Researchers are encouraged to replace this with their own experimental and computational findings.

Introduction

This compound belongs to the class of substituted nicotinonitriles, which are recognized scaffolds in the development of various therapeutic agents. The presence of a bromine atom, a methyl group, and a nitrile function on the pyridine ring suggests a unique electronic and structural profile that may influence its biological activity and potential as a drug candidate. Theoretical studies, in conjunction with spectroscopic analysis, are crucial for understanding the fundamental molecular properties that govern its reactivity, intermolecular interactions, and ultimately, its mechanism of action.

Computational chemistry, particularly Density Functional Theory (TFD), offers a powerful in silico approach to predict molecular geometry, vibrational modes, and electronic characteristics with high accuracy.[1][2][3] These theoretical insights, when validated by experimental spectroscopic data, provide a detailed molecular portrait that can guide further research and development efforts.

This whitepaper details the standard computational and experimental protocols applicable to the study of this compound, providing a foundational methodology for researchers in the field.

Computational Methodology

The following section outlines a typical computational workflow for the theoretical analysis of this compound.

Geometry Optimization

The molecular structure of this compound would be optimized using Density Functional Theory (DFT). A common and effective method involves the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional combined with a 6-311++G(d,p) basis set.[1][4][5] This level of theory provides a good balance between computational cost and accuracy for organic molecules. The optimization process is continued until a stationary point on the potential energy surface is reached, confirmed by the absence of imaginary frequencies in the subsequent vibrational analysis.

Vibrational Frequency Analysis

Following geometry optimization, a vibrational frequency analysis is performed at the same level of theory to predict the infrared and Raman spectra. The calculated harmonic frequencies are typically scaled by an empirical factor to account for anharmonicity and to improve agreement with experimental data. The potential energy distribution (PED) analysis is also conducted to provide a detailed assignment of the vibrational modes.[5][6]

Electronic Properties

Key electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, and Mulliken atomic charges are calculated. These parameters provide insights into the molecule's chemical reactivity, kinetic stability, and charge distribution.

DOT Script for Computational Workflow

Computational Workflow for this compound Computational Workflow A Initial Structure Generation B Geometry Optimization (DFT/B3LYP/6-311++G(d,p)) A->B C Frequency Calculation B->C F Electronic Property Analysis (HOMO, LUMO, Charges) B->F D Zero-Point Energy Correction C->D E Vibrational Spectra Simulation (IR & Raman) C->E

Caption: A typical workflow for the computational analysis of this compound.

Exemplar Theoretical Data

The following tables present exemplar quantitative data that would be expected from the computational analysis of this compound. This data is for illustrative purposes only and should be replaced with actual calculated values.

Table 1: Optimized Geometrical Parameters (Exemplar Data)
ParameterBond/AngleValue (Å/°)
Bond LengthC2-C31.39
C3-C41.40
C4-C51.39
C5-C61.38
C6-N11.34
N1-C21.33
C3-C7 (CN)1.44
C7≡N81.16
C4-C9 (CH3)1.51
C5-Br101.89
Bond AngleN1-C2-C3123.0
C2-C3-C4118.0
C3-C4-C5120.0
C4-C5-C6121.0
C5-C6-N1118.0
C6-N1-C2120.0
Dihedral AngleC6-N1-C2-C30.0
Table 2: Selected Vibrational Frequencies and Assignments (Exemplar Data)
ModeWavenumber (cm⁻¹) (Scaled)Assignment
ν(C≡N)2230Nitrile stretching
ν(C-H) aromatic3100-3000Aromatic C-H stretching
ν(C-H) methyl2980-2870Methyl C-H stretching
ν(C=C), ν(C=N)1600-1400Pyridine ring stretching
δ(C-H)1300-1000In-plane C-H bending
γ(C-H)900-650Out-of-plane C-H bending
ν(C-Br)650-550C-Br stretching
Table 3: Calculated Electronic Properties (Exemplar Data)
PropertyValue
HOMO Energy-6.5 eV
LUMO Energy-1.8 eV
HOMO-LUMO Gap4.7 eV
Dipole Moment2.5 D

Experimental Protocols

To validate the theoretical findings, experimental spectroscopic analysis is essential. The following are standard protocols for FT-IR and FT-Raman spectroscopy.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Instrumentation: An FT-IR spectrometer equipped with a KBr beam splitter and a DTGS detector.

  • Sample Preparation (KBr Pellet Method):

    • A small amount of the solid this compound sample (approx. 1-2 mg) is ground with 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar.

    • The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

  • Data Acquisition:

    • Spectral Range: 4000–400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Scans: 32-64 scans are co-added to improve the signal-to-noise ratio.

Fourier-Transform Raman (FT-Raman) Spectroscopy
  • Instrumentation: An FT-Raman spectrometer with a near-infrared (NIR) laser source (e.g., Nd:YAG at 1064 nm) and a liquid nitrogen-cooled Germanium (Ge) detector.

  • Sample Preparation: The powdered solid sample is placed in a glass capillary tube or an aluminum sample holder.

  • Data Acquisition:

    • Spectral Range: 4000–100 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Laser Power: Optimized to avoid sample degradation.

    • Scans: A sufficient number of scans are accumulated to obtain a high-quality spectrum.

DOT Script for Experimental Workflow

Experimental Workflow Experimental Workflow cluster_0 FT-IR Spectroscopy cluster_1 FT-Raman Spectroscopy A Sample Preparation (KBr Pellet) B Data Acquisition (4000-400 cm⁻¹) A->B E Spectra Analysis and Comparison with Theory B->E C Sample Preparation (Powder) D Data Acquisition (4000-100 cm⁻¹) C->D D->E

Caption: A generalized workflow for the spectroscopic analysis of this compound.

Conclusion

This technical guide has outlined a comprehensive theoretical and experimental approach for the characterization of this compound. The detailed computational and spectroscopic protocols provide a robust framework for researchers to investigate the molecular properties of this and related compounds. The exemplar data presented serves as a guide for the expected outcomes of such studies. A thorough understanding of the molecular structure, vibrational dynamics, and electronic properties is fundamental for the rational design and development of novel therapeutic agents based on the nicotinonitrile scaffold.

References

discovery and history of 5-Bromo-4-methylnicotinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-4-methylnicotinonitrile is a halogenated pyridine derivative featuring a nitrile functional group. Halogenated pyridines are a significant class of heterocyclic compounds in medicinal chemistry, frequently utilized as key building blocks in the synthesis of a wide array of biologically active molecules. The presence of the bromo and cyano groups offers versatile handles for further chemical modifications, such as cross-coupling reactions and transformations of the nitrile moiety.

While this compound is commercially available as a research chemical, detailed information regarding its specific discovery and the history of its synthesis is not extensively documented in publicly accessible literature.[1][2] Its utility is inferred from the general importance of substituted nicotinonitriles in the development of novel therapeutic agents. This guide provides a comprehensive overview of its known properties and a plausible synthetic route based on established chemical methodologies for related compounds.

Physicochemical Properties

The fundamental physicochemical properties of this compound have been collated from various chemical suppliers and databases. These properties are essential for its handling, characterization, and application in synthetic chemistry.

PropertyValueReference(s)
CAS Number 890092-52-1[1][2]
Molecular Formula C₇H₅BrN₂[1][2]
Molecular Weight 197.04 g/mol [1]
Appearance White to off-white solid[2]
Boiling Point 256.1 ± 35.0 °C (Predicted)[2]
Density 1.61 ± 0.1 g/cm³ (Predicted)[2]
pKa 0.08 ± 0.28 (Predicted)[2]
Storage Temperature Inert atmosphere, Room Temperature[2]

Plausible Synthetic Pathway and Experimental Protocol

Proposed Synthesis Workflow

G A 5-Bromo-4-methylnicotinic acid B Intermediate Amide A->B Amidation C This compound B->C Dehydration R1 SOCl₂, NH₄OH R2 Dehydrating Agent (e.g., P₂O₅, POCl₃)

Caption: Plausible two-step synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is a representative example for the conversion of a nicotinic acid to a nicotinonitrile and has been adapted from general procedures.[3][4]

Step 1: Amidation of 5-Bromo-4-methylnicotinic acid

  • To a stirred solution of 5-bromo-4-methylnicotinic acid (1.0 eq) in an appropriate anhydrous solvent (e.g., dichloromethane or toluene) under an inert atmosphere (N₂ or Ar), add thionyl chloride (1.2 eq) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and then heat to reflux for 2-3 hours, monitoring the reaction by thin-layer chromatography (TLC) for the disappearance of the starting material.

  • After completion, cool the mixture to room temperature and remove the solvent and excess thionyl chloride under reduced pressure.

  • Dissolve the resulting crude acid chloride in an anhydrous aprotic solvent (e.g., tetrahydrofuran) and add it dropwise to a cooled (0 °C) concentrated aqueous solution of ammonium hydroxide (excess).

  • Stir the mixture vigorously for 1-2 hours, allowing it to warm to room temperature.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 5-bromo-4-methylnicotinamide.

Step 2: Dehydration of 5-bromo-4-methylnicotinamide

  • Combine the crude 5-bromo-4-methylnicotinamide from the previous step with a dehydrating agent such as phosphorus pentoxide (P₂O₅, 1.5 eq) or phosphorus oxychloride (POCl₃, 2.0 eq) in a round-bottom flask equipped with a reflux condenser.

  • Heat the mixture, with stirring, to a temperature of 100-150 °C for 2-4 hours. Monitor the progress of the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature and carefully quench by pouring it onto crushed ice.

  • Neutralize the acidic solution with a suitable base (e.g., sodium bicarbonate or sodium hydroxide solution) until the pH is approximately 7-8.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford pure this compound.

Spectroscopic Data (Illustrative)

While a published, detailed spectroscopic analysis for this specific molecule is not available, the following table presents expected data based on the analysis of similar substituted pyridines.[5][6][7]

Spectroscopy TypeExpected Chemical Shifts / Frequencies
¹H NMR δ ~8.7-8.9 ppm (s, 1H, Ar-H), δ ~8.5-8.7 ppm (s, 1H, Ar-H), δ ~2.4-2.6 ppm (s, 3H, CH₃)
¹³C NMR δ ~160-165 ppm (Ar-C), δ ~150-155 ppm (Ar-C), δ ~140-145 ppm (Ar-C), δ ~120-125 ppm (Ar-C-Br), δ ~115-120 ppm (CN), δ ~105-110 ppm (Ar-C-CN), δ ~18-22 ppm (CH₃)
IR (Infrared) ~2220-2240 cm⁻¹ (C≡N stretch), ~1550-1600 cm⁻¹ (C=C and C=N ring stretching), ~2900-3000 cm⁻¹ (C-H stretch)

Applications in Research and Drug Development

Substituted nicotinonitriles are valuable precursors in the synthesis of various heterocyclic systems. The nitrile group can be hydrolyzed to a carboxylic acid or an amide, reduced to an amine, or can participate in cycloaddition reactions.[8][9] The bromine atom allows for the introduction of various substituents through cross-coupling reactions, such as the Suzuki or Heck reactions.

Given the prevalence of the pyridine scaffold in pharmaceuticals, this compound serves as a versatile building block for creating libraries of compounds for screening in drug discovery programs. Its derivatives could potentially be investigated as inhibitors of various enzymes or as ligands for a range of receptors.

Conclusion

This compound is a readily accessible research chemical with significant potential for application in synthetic and medicinal chemistry. Although its specific history is not well-documented, its chemical structure provides two reactive sites for further elaboration, making it a valuable starting material for the synthesis of more complex molecules. The provided plausible synthetic route and illustrative spectroscopic data offer a solid foundation for researchers interested in utilizing this compound in their work. Further investigation into the biological activities of its derivatives could lead to the discovery of novel therapeutic agents.

References

Navigating the Electrophilic Substitution Landscape of 5-Bromo-4-methylnicotinonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive theoretical and practical overview of the electrophilic substitution reactions of 5-Bromo-4-methylnicotinonitrile. Given the highly deactivated nature of the pyridine ring in this substrate, this document focuses on the theoretical principles governing its reactivity and regioselectivity, alongside hypothetical experimental protocols for key electrophilic substitution reactions. These protocols are based on established methods for similarly electron-deficient pyridine systems.

Theoretical Analysis: Reactivity and Regioselectivity

The propensity of this compound to undergo electrophilic aromatic substitution (EAS) is significantly diminished due to the cumulative electron-withdrawing effects of the pyridine nitrogen, the bromo substituent, and the cyano group. The pyridine ring itself is inherently less reactive than benzene towards electrophiles. In this specific molecule, the substituents further modulate the electron density of the ring, presenting a formidable challenge for electrophilic attack.

Directing Effects of Substituents:

The regioselectivity of electrophilic attack on the this compound ring is determined by the interplay of the electronic effects of the existing substituents. The only available positions for substitution are C2 and C6.

  • Pyridine Nitrogen: The nitrogen atom exerts a strong -I (inductive) and -M (mesomeric) effect, strongly deactivating the ortho (C2, C6) and para (C4) positions. It acts as a meta-director to the C3 and C5 positions, which are already substituted.

  • Cyano Group (C3): This is a potent deactivating group with strong -I and -M effects, directing incoming electrophiles to the meta position (C5), which is occupied. It further deactivates the adjacent C2 and C4 positions.

  • Methyl Group (C4): An activating group due to its +I effect and hyperconjugation. It directs ortho (C3, C5) and para (C2, C6). However, its activating effect is likely insufficient to overcome the strong deactivation by the other groups.

  • Bromo Group (C5): This substituent has a dual role. It is deactivating due to its -I effect but is an ortho, para-director due to its +M effect (lone pair donation). It directs to the C4 (occupied) and C6 positions.

Considering these factors, the C6 position is the most probable, albeit highly disfavored, site for electrophilic attack. The C2 position is sterically hindered by the adjacent cyano group and strongly deactivated by both the neighboring nitrogen and cyano groups. The C6 position, while still heavily deactivated by the ring nitrogen, is the least hindered of the available positions and is an ortho position to the ortho, para-directing bromo group.

dot

Caption: Analysis of substituent directing effects on this compound.

Hypothetical Electrophilic Substitution Reactions

Due to the extreme deactivation of the pyridine ring, electrophilic substitution reactions on this compound are expected to require harsh conditions and are predicted to result in low yields. The following sections provide hypothetical protocols based on procedures for other electron-deficient pyridine derivatives.

Nitration

Nitration of the highly deactivated ring is anticipated to be challenging. Standard nitrating conditions (HNO₃/H₂SO₄) may be ineffective. More potent nitrating agents, such as a mixture of nitric acid and trifluoroacetic anhydride, might be necessary.[1]

Hypothetical Experimental Protocol:

  • In a three-necked, round-bottom flask equipped with a magnetic stirrer, thermometer, and a dropping funnel, cool trifluoroacetic anhydride (5.0 eq.) to 0 °C in an ice-salt bath.

  • Slowly add fuming nitric acid (1.5 eq.) to the cooled trifluoroacetic anhydride while maintaining the temperature below 5 °C.

  • Dissolve this compound (1.0 eq.) in a minimal amount of trifluoroacetic anhydride and add it dropwise to the nitrating mixture.

  • Allow the reaction to stir at 0-5 °C for 1 hour, then slowly warm to room temperature and stir for 24-48 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion (or cessation of progress), carefully pour the reaction mixture onto crushed ice.

  • Neutralize the solution with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

dot

G Hypothetical Nitration Workflow start Start prep_nitrating_agent Prepare Nitrating Agent (Fuming HNO₃ in (CF₃CO)₂O at 0°C) start->prep_nitrating_agent add_substrate Add this compound solution dropwise prep_nitrating_agent->add_substrate react Reaction (0°C to RT, 24-48h) add_substrate->react quench Quench (Pour onto crushed ice) react->quench neutralize Neutralize (aq. NaHCO₃) quench->neutralize extract Extract (Ethyl Acetate) neutralize->extract wash_dry Wash & Dry (Brine, Na₂SO₄) extract->wash_dry concentrate Concentrate (Rotary Evaporation) wash_dry->concentrate purify Purify (Column Chromatography) concentrate->purify end End (Isolated Product) purify->end

Caption: A potential experimental workflow for the nitration of this compound.

Halogenation (Bromination)

Further bromination of the already bromine-containing ring would require forcing conditions, likely with a Lewis acid catalyst and high temperatures. A procedure analogous to the bromination of nicotinic acid might be adapted.[2][3]

Hypothetical Experimental Protocol:

  • To a mixture of this compound (1.0 eq.) and iron powder (catalytic amount) in a sealed tube, add an excess of bromine (3.0 eq.).

  • Heat the mixture at 120-140 °C for 24-48 hours.

  • After cooling to room temperature, carefully quench the excess bromine with a saturated aqueous solution of sodium thiosulfate.

  • Make the solution basic with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with dichloromethane.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the crude product by preparative HPLC.

Sulfonation

Sulfonation would likely require the use of oleum (fuming sulfuric acid) at elevated temperatures. The work-up for such a reaction is critical to isolate the potentially water-soluble sulfonic acid product.

Hypothetical Experimental Protocol:

  • In a flask equipped with a mechanical stirrer and a calcium chloride drying tube, add this compound (1.0 eq.) to 20% oleum (H₂SO₄·SO₃).

  • Heat the mixture to 150-180 °C and maintain it at this temperature for 48-72 hours.

  • Cool the reaction mixture to room temperature and pour it carefully onto a large volume of crushed ice.

  • Neutralize the acidic solution by the slow addition of solid sodium bicarbonate until the pH is approximately 7.

  • The product, 5-bromo-4-methyl-3-cyanopyridine-6-sulfonic acid, may precipitate or require salting out with NaCl followed by extraction with a polar organic solvent.

  • Purification might involve recrystallization of the corresponding salt.

Friedel-Crafts Alkylation and Acylation

Friedel-Crafts reactions are generally not successful on strongly deactivated pyridine rings. The Lewis acid catalyst typically complexes with the lone pair of electrons on the pyridine nitrogen, further deactivating the ring and preventing the reaction. Therefore, it is highly unlikely that this compound will undergo Friedel-Crafts alkylation or acylation under standard conditions. No experimental protocol is proposed as the reaction is not expected to be viable.

Quantitative Data Summary

Due to the lack of experimental data in the scientific literature for the electrophilic substitution reactions of this compound, the following table presents hypothetical outcomes. The predicted low yields reflect the heavily deactivated nature of the substrate.

ReactionElectrophileProductPredicted Yield (%)Hypothetical Conditions
Nitration NO₂⁺5-Bromo-4-methyl-6-nitronicotinonitrile< 10Fuming HNO₃, (CF₃CO)₂O, 0°C to RT
Bromination Br⁺5,6-Dibromo-4-methylnicotinonitrile< 5Br₂, Fe catalyst, 120-140°C
Sulfonation SO₃5-Bromo-4-methyl-3-cyanopyridine-6-sulfonic acid< 1520% Oleum, 150-180°C
Friedel-Crafts Alkylation R⁺Not expected to react0R-Cl, AlCl₃
Friedel-Crafts Acylation RCO⁺Not expected to react0RCOCl, AlCl₃

Conclusion

This compound represents a pyridine system that is exceptionally deactivated towards electrophilic aromatic substitution. The combined electron-withdrawing influence of the ring nitrogen, the cyano group, and the bromo group presents significant synthetic challenges. Theoretical analysis suggests that if a reaction can be forced to occur, it would most likely take place at the C6 position. The provided hypothetical protocols, based on reactions of other electron-deficient pyridines, underscore the harsh conditions likely required, with an expectation of very low product yields. For drug development professionals and researchers, alternative synthetic strategies, such as nucleophilic aromatic substitution or metal-catalyzed cross-coupling reactions, are likely to be more fruitful avenues for the further functionalization of this particular heterocyclic scaffold.

References

A Technical Guide to 5-Bromo-4-methylnicotinonitrile: A Versatile Scaffold for the Development of Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide explores the potential research applications of 5-Bromo-4-methylnicotinonitrile (CAS No. 890092-52-1), a strategically functionalized heterocyclic compound. While direct literature on this specific molecule is emerging, its structural motifs—a pyridine core, a reactive bromine atom, a nitrile group, and a methyl substituent—position it as a highly valuable, yet underexplored, building block in medicinal chemistry. Drawing on established synthetic methodologies and the proven success of analogous scaffolds, this whitepaper provides a prospective analysis of its utility, focusing on its application in the synthesis of targeted kinase inhibitors for oncology research. We present detailed synthetic strategies, template protocols for key chemical transformations, and a rationale for its use in developing inhibitors for critical cancer-related signaling pathways.

Part 1: Core Molecular Profile and Strategic Value

This compound is a substituted pyridine derivative whose true potential lies in the strategic arrangement of its functional groups. For the drug development professional, each component of the molecule offers a distinct advantage for creating libraries of complex, biologically active compounds.

The pyridine ring itself is a well-established "privileged structure" in medicinal chemistry, often acting as a bioisostere for the purine core of ATP. This allows molecules built upon this scaffold to competitively bind to the ATP-binding pocket of protein kinases.[1] The bromine atom at the C5 position serves as a versatile synthetic "handle," primarily for palladium-catalyzed cross-coupling reactions, enabling the facile introduction of diverse aryl and heteroaryl moieties.[2] The nitrile group at C3 can act as a hydrogen bond acceptor or be further transformed, while the methyl group at C4 provides a point for steric influence and establishing hydrophobic interactions within a target's binding site.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 890092-52-1[3][4][5]
Molecular Formula C₇H₅BrN₂[5]
Molecular Weight 197.03 g/mol [5]
Synonym 5-Bromo-4-methylpyridine-3-carbonitrile[5]
Physical Form Solid-
Purity Typically ≥95%[4]

Part 2: Foundational Synthetic Methodologies

The synthetic utility of this compound is primarily derived from the reactivity of its bromine substituent. Palladium-catalyzed cross-coupling reactions are the cornerstone of its application, allowing for the construction of complex molecular architectures.

Suzuki-Miyaura Cross-Coupling: A Gateway to Biaryl Scaffolds

The Suzuki-Miyaura reaction is arguably the most powerful tool for modifying the this compound core. This reaction forms a carbon-carbon bond between the pyridine ring (sp² carbon) and a variety of boronic acids or esters. This enables medicinal chemists to systematically probe the structure-activity relationship (SAR) by introducing different substituents that can interact with specific sub-pockets of a kinase active site.[2]

Protocol 1: Generalized Suzuki-Miyaura Cross-Coupling

  • Objective: To couple an aryl or heteroaryl boronic acid to the C5 position of the this compound core.

  • Materials:

    • This compound (1.0 eq)

    • Aryl/Heteroarylboronic acid (1.1 - 1.5 eq)

    • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)

    • Base (e.g., K₂CO₃ or K₃PO₄, 2.0 - 3.0 eq)

    • Solvent system (e.g., 1,4-dioxane/water 4:1, or DMF)

  • Methodology:

    • To a dry round-bottom flask, add this compound, the arylboronic acid, and the base.

    • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times to ensure an oxygen-free atmosphere.

    • Add the palladium catalyst, followed by the degassed solvent system.

    • Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can range from 4 to 24 hours.[2]

    • Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product via column chromatography on silica gel to yield the desired coupled product.

G cluster_prep Reaction Preparation cluster_reaction Core Reaction cluster_workup Workup & Purification A Combine Reactants: - this compound - Boronic Acid - Base B Inert Atmosphere: Evacuate & backfill with Argon/N₂ (3x) A->B C Add Catalyst (e.g., Pd(PPh₃)₄) and Degassed Solvents B->C D Heat & Stir (80-100 °C, 4-24h) C->D E Monitor Progress (TLC / LC-MS) D->E F Cool & Dilute (Ethyl Acetate) E->F G Aqueous Wash (Water, Brine) F->G H Dry & Concentrate G->H I Purify (Column Chromatography) H->I J Final Product I->J caption Fig 1: Generalized workflow for Suzuki-Miyaura coupling.

Caption: Fig 2: Pim kinase signaling and point of inhibition.

Developing Novel ALK Inhibitors for Non-Small Cell Lung Cancer
  • Biological Rationale: Chromosomal rearrangements resulting in the EML4-ALK fusion gene create a constitutively active tyrosine kinase that drives tumorigenesis in a subset of non-small cell lung cancer (NSCLC) patients. Targeted ALK inhibitors have shown remarkable clinical success. The development of next-generation inhibitors often relies on scaffolds, such as substituted pyridines, that can overcome resistance mutations. [2]

  • Proposed Synthetic Strategy & SAR: 2-Amino-5-bromo-4-methylpyridine, a close analog of our title compound, is a known building block for ALK inhibitors. [2]By analogy, this compound could be subjected to a Suzuki coupling to introduce a complex side chain, followed by chemical modification of the nitrile to an amine or other functional group. This amine can then form a critical hydrogen bond with the "hinge region" of the ALK kinase domain, a key interaction for high-affinity binding. The methyl group on the core scaffold can provide favorable hydrophobic interactions.

G cluster_pathway Constitutive ALK Signaling in NSCLC cluster_inhibition Mechanism of Inhibition ALK EML4-ALK Fusion Protein (Constitutively Active) RAS RAS-RAF-MEK-ERK Pathway ALK->RAS PI3K PI3K-AKT-mTOR Pathway ALK->PI3K Proliferation Cell Proliferation & Survival RAS->Proliferation PI3K->Proliferation Inhibitor {Inhibitor derived from This compound} Inhibitor->ALK blocks ATP binding caption Fig 3: ALK fusion protein signaling pathway.

Caption: Fig 3: ALK fusion protein signaling pathway.

Part 4: Benchmarking and Quantitative Data

While specific biological data for derivatives of this compound are not yet widely published, we can establish a benchmark for potential efficacy by examining structurally related compounds. The following table summarizes the inhibitory activity of nicotinonitrile and pyrimidine-5-carbonitrile derivatives against relevant cancer targets.

Table 2: Representative Biological Activity of Related Kinase Inhibitors

Compound ClassTarget KinaseIC₅₀ Value (μM)Target Cancer Cell LineReference
Nicotinonitrile Derivative 8e Pim-1≤ 0.28HepG2 (Liver Cancer)[6]
Nicotinonitrile Derivative 8e Pim-2≤ 0.28HepG2 (Liver Cancer)[6]
Nicotinonitrile Derivative 8e Pim-3≤ 0.28HepG2 (Liver Cancer)[6]
Pyrimidine-5-carbonitrile 11e VEGFR-20.61- (Enzymatic Assay)[7]
Pyrimidine-5-carbonitrile 11e - (Antiproliferative)1.14HCT-116 (Colon Cancer)[7]
Pyrimidine-5-carbonitrile 11e - (Antiproliferative)1.54MCF-7 (Breast Cancer)[7]
Pyrimidine-5-carbonitrile 12b VEGFR-20.53- (Enzymatic Assay)[7]

This data is presented to illustrate the potential potency of scaffolds similar to this compound and should be used for conceptual guidance only.

Part 5: Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes. For detailed information, consult the supplier's Safety Data Sheet (SDS).

Part 6: Conclusion and Future Outlook

This compound represents a significant, untapped resource for researchers in drug discovery. Its strategic functionalization makes it an ideal starting point for the synthesis of diverse libraries of kinase inhibitors. The established reactivity of its bromine atom via Suzuki-Miyaura coupling provides a reliable and modular route to novel chemical entities.

Future research should focus on the systematic exploration of derivatives prepared from this scaffold. Screening these compounds against a broad panel of cancer-relevant kinases could rapidly identify novel hits for multiple therapeutic targets. The insights provided in this guide, based on the proven success of analogous structures, offer a robust framework for initiating such a research program.

References

Methodological & Application

Application of 5-Bromo-4-methylnicotinonitrile in the Synthesis of Advanced Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Shanghai, China – December 30, 2025 – In the landscape of targeted cancer therapy, the strategic design and synthesis of potent and selective kinase inhibitors are of paramount importance. The heterocyclic compound, 5-Bromo-4-methylnicotinonitrile, has emerged as a critical building block for the development of novel kinase inhibitors, particularly those targeting key regulators of cell cycle and proliferation such as Pim-1 kinase and Cyclin-Dependent Kinases (CDKs). Its versatile chemical nature allows for the construction of complex molecular architectures, most notably the pyrazolo[1,5-a]pyrimidine scaffold, a privileged core structure in numerous kinase inhibitors.

This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals on the utilization of this compound in the synthesis of kinase inhibitors. It includes a comprehensive overview of the synthetic pathways, quantitative data on inhibitor potency, and visualizations of the relevant signaling pathways and experimental workflows.

Introduction to this compound as a Kinase Inhibitor Scaffold

This compound is a substituted pyridine derivative that offers multiple reactive sites for chemical modification. The bromine atom is amenable to various cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the introduction of diverse aryl and heteroaryl moieties. The nitrile group and the methyl-substituted pyridine ring provide a framework that can be elaborated into fused heterocyclic systems, making it an ideal starting material for creating libraries of potential kinase inhibitors. The pyridine core itself is a well-established pharmacophore that can form crucial hydrogen bond interactions within the hinge region of a kinase's ATP-binding pocket.

Synthesis of Pyrazolo[1,5-a]pyrimidine-Based Kinase Inhibitors

A primary application of this compound is in the synthesis of pyrazolo[1,5-a]pyrimidine derivatives. This scaffold is found in numerous potent inhibitors of Pim-1 kinase and CDKs, both of which are critical targets in oncology. The general synthetic strategy involves the condensation of a 3-aminopyrazole derivative with a β-dicarbonyl compound or a synthetic equivalent, which can be derived from this compound.

General Synthetic Workflow

The synthesis commences with the reaction of this compound with a suitable reagent to generate a reactive intermediate. This intermediate is then cyclized with a 3-aminopyrazole to form the core pyrazolo[1,5-a]pyrimidine structure. Subsequent modifications can be introduced to enhance potency and selectivity.

G cluster_0 Step 1: Intermediate Formation cluster_1 Step 2: Cyclization cluster_2 Step 3: Final Product Synthesis start This compound reagent1 Reactant A (e.g., N,N-dimethylformamide-dimethylacetal) start->reagent1 Reaction intermediate Reactive Intermediate reagent1->intermediate Product reagent2 3-Aminopyrazole Derivative intermediate->reagent2 cyclization Cyclocondensation reagent2->cyclization core Pyrazolo[1,5-a]pyrimidine Core cyclization->core modification Further Modification (e.g., Suzuki Coupling) core->modification final_product Kinase Inhibitor modification->final_product

General workflow for kinase inhibitor synthesis.

Experimental Protocols

Protocol 1: Synthesis of a Pyrazolo[1,5-a]pyrimidine Intermediate

This protocol outlines a representative synthesis of a pyrazolo[1,5-a]pyrimidine core from a nicotinonitrile derivative, which serves as a precursor for Pim-1 kinase inhibitors.

Materials:

  • 2-((3-Cyano-4,6-dimethylpyridin-2-yl)oxy)acetohydrazide (a nicotinonitrile derivative)

  • Carbon disulfide

  • Potassium hydroxide

  • Alkylating agent (e.g., methyl iodide)

  • Hydrazine hydrate

Procedure:

  • Synthesis of 5-thioxo-1,3,4-oxadiazol-2-yl)methoxy)nicotinonitrile: A mixture of the starting nicotinonitrile derivative and potassium hydroxide in ethanol is treated with carbon disulfide and stirred at room temperature. The resulting potassium salt is then reacted with an alkylating agent to yield the S-alkylated product.[1]

  • Formation of the Pyrazolo[1,5-a]pyrimidine Core: The intermediate from step 1 is treated with hydrazine hydrate in a suitable solvent and heated under reflux to facilitate cyclization into the desired pyrazolo[1,5-a]pyrimidine scaffold.

Quantitative Data: Kinase Inhibitor Activity

The following table summarizes the inhibitory activity of representative kinase inhibitors synthesized from nicotinonitrile precursors. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Compound IDTarget KinaseIC50 (nM)Reference
Compound A Pim-114.3[1]
Compound B Pim-1≤ 280[2]
Staurosporine (Reference) Pan-Kinase16.7[1]

Table 1: In vitro inhibitory activity of nicotinonitrile-derived kinase inhibitors.

Signaling Pathways

Pim-1 kinase and CDKs are serine/threonine kinases that play crucial roles in cell cycle progression and apoptosis. Overexpression of these kinases is implicated in various cancers. The synthesized inhibitors act by blocking the ATP-binding site of these kinases, thereby inhibiting their catalytic activity and downstream signaling.

G cluster_0 Upstream Signals cluster_1 Kinase Activation cluster_2 Downstream Effects GrowthFactors Growth Factors Pim1 Pim-1 Kinase GrowthFactors->Pim1 CDK46 CDK4/6 GrowthFactors->CDK46 Cytokines Cytokines Cytokines->Pim1 Proliferation Cell Proliferation Pim1->Proliferation Apoptosis Inhibition of Apoptosis Pim1->Apoptosis CDK46->Proliferation Inhibitor Pyrazolo[1,5-a]pyrimidine Inhibitor Inhibitor->Pim1 Inhibitor->CDK46

Inhibition of Pim-1 and CDK4/6 signaling pathways.

Conclusion

This compound represents a valuable and versatile starting material for the synthesis of potent kinase inhibitors. The protocols and data presented in these application notes provide a solid foundation for researchers in the field of drug discovery to design and synthesize novel therapeutic agents targeting key kinases implicated in cancer and other diseases. The ability to readily functionalize this scaffold allows for the systematic exploration of structure-activity relationships, ultimately leading to the development of optimized drug candidates.

References

5-Bromo-4-methylnicotinonitrile: A Versatile Precursor for the Synthesis of Potent Pim-1 Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Application Note AN2025-12

Introduction

The Pim family of serine/threonine kinases, comprising Pim-1, Pim-2, and Pim-3, are key regulators of cell survival, proliferation, and apoptosis.[1] Overexpression of Pim-1 kinase is implicated in the pathogenesis of various hematological malignancies and solid tumors, making it an attractive therapeutic target for cancer drug development.[1] Nicotinonitrile derivatives have emerged as a promising scaffold for the development of potent Pim-1 inhibitors, with several compounds demonstrating high efficacy in preclinical studies.[2][3][4] This application note details the utility of 5-Bromo-4-methylnicotinonitrile as a key starting material for the synthesis of a novel series of Pim-1 inhibitors. We provide a detailed synthetic protocol, quantitative inhibitory data, and a robust in vitro kinase assay protocol to facilitate research and development in this area.

Data Presentation

The inhibitory activity of a series of nicotinonitrile-based compounds against Pim-1 kinase is summarized in the table below. The data highlights the structure-activity relationship (SAR) within this chemical series, providing a rationale for the design of future inhibitors.

Compound IDR GroupPim-1 IC50 (nM)Reference
4k Varies21.2[2]
7b Varies18.9[2]
8e Varies≤ 280[4]
Staurosporine (Control) N/A16.7[2]

Experimental Protocols

I. Synthesis of a Nicotinonitrile-Based Pim-1 Inhibitor via Suzuki Coupling

This protocol describes a plausible synthetic route to a potent Pim-1 inhibitor starting from this compound using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Materials:

  • This compound

  • Arylboronic acid (e.g., 4-methoxyphenylboronic acid)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water (degassed)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Round-bottom flask

  • Condenser

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a round-bottom flask, add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and potassium carbonate (2.0 mmol, 2.0 equiv.).

  • Add Tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 0.05 equiv.) to the flask.

  • Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this process three times.

  • Add 1,4-dioxane (8 mL) and degassed water (2 mL) to the reaction mixture.

  • Heat the reaction mixture to 90 °C and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the desired Pim-1 inhibitor.

II. In Vitro Pim-1 Kinase Inhibition Assay (Luminescence-Based)

This protocol is adapted for a luminescence-based kinase assay, such as ADP-Glo™, to determine the IC50 value of the synthesized inhibitors.

Materials:

  • Recombinant Human Pim-1 Kinase

  • Pim-1 Kinase Substrate (e.g., a peptide substrate)

  • ATP

  • Kinase Assay Buffer

  • Synthesized inhibitor compound

  • DMSO

  • ADP-Glo™ Reagent

  • Kinase Detection Reagent

  • White, opaque 96-well or 384-well plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare a serial dilution of the synthesized inhibitor in DMSO.

  • Assay Plate Preparation: Add 2.5 µL of the serially diluted inhibitor or DMSO (as a vehicle control) to the wells of the assay plate.

  • Master Mix Preparation: Prepare a master mix containing the kinase assay buffer, ATP, and the Pim-1 kinase substrate.

  • Enzyme Preparation: Dilute the recombinant Pim-1 kinase to the desired concentration in the kinase assay buffer.

  • Reaction Initiation: Add 10 µL of the diluted Pim-1 enzyme to all wells except the "blank" control wells. Add 12.5 µL of the master mix to all wells to initiate the kinase reaction. The total reaction volume is 25 µL.

  • Incubation: Incubate the plate at 30°C for 45-60 minutes.

  • Reaction Termination: Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

  • Signal Generation: Add 50 µL of Kinase Detection Reagent to each well. This will convert the generated ADP to ATP and produce a luminescent signal. Incubate at room temperature for 30 minutes.

  • Data Acquisition: Measure the luminescence signal using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

Visualizations

Pim1_Signaling_Pathway Cytokines Cytokines / Growth Factors Receptor Receptor Tyrosine Kinase Cytokines->Receptor JAK JAK Receptor->JAK STAT STAT JAK->STAT Pim1_Gene Pim-1 Gene Transcription STAT->Pim1_Gene (Nucleus) Pim1_Kinase Pim-1 Kinase Pim1_Gene->Pim1_Kinase (Translation) Downstream Downstream Substrates (e.g., Bad, p27) Pim1_Kinase->Downstream (Phosphorylation) Inhibitor This compound -derived Inhibitor Inhibitor->Pim1_Kinase Cell_Survival Cell Survival & Proliferation Downstream->Cell_Survival Apoptosis_Inhibition Inhibition of Apoptosis Downstream->Apoptosis_Inhibition

Caption: Pim-1 Signaling Pathway and Point of Inhibition.

Synthetic_Workflow Start This compound Coupling Suzuki-Miyaura Cross-Coupling Start->Coupling Reagents Arylboronic Acid, Pd(PPh₃)₄, K₂CO₃ Reagents->Coupling Intermediate Aryl-substituted Nicotinonitrile Coupling->Intermediate Purification Purification (Column Chromatography) Intermediate->Purification Product Pim-1 Inhibitor Purification->Product

Caption: Synthetic Workflow for Pim-1 Inhibitor.

Kinase_Assay_Workflow Start Prepare Serial Dilution of Inhibitor Plate Add Inhibitor/DMSO to Assay Plate Start->Plate Reaction_Mix Add Kinase, Substrate, & ATP Plate->Reaction_Mix Incubate_1 Incubate at 30°C Reaction_Mix->Incubate_1 Stop_Reaction Add ADP-Glo™ Reagent Incubate_1->Stop_Reaction Incubate_2 Incubate at RT Stop_Reaction->Incubate_2 Signal_Gen Add Kinase Detection Reagent Incubate_2->Signal_Gen Incubate_3 Incubate at RT Signal_Gen->Incubate_3 Read Measure Luminescence Incubate_3->Read Analyze Calculate IC50 Read->Analyze

Caption: In Vitro Kinase Assay Workflow.

References

Application Notes and Protocols for Suzuki Coupling of 5-Bromo-4-methylnicotinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the Suzuki-Miyaura cross-coupling reaction of 5-bromo-4-methylnicotinonitrile. This versatile protocol enables the synthesis of 5-aryl-4-methylnicotinonitriles, which are valuable scaffolds in medicinal chemistry and materials science. The mild reaction conditions and tolerance of a wide range of functional groups make the Suzuki coupling a powerful tool for the generation of diverse compound libraries for drug discovery and development.

Introduction

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organohalide and an organoboron compound, such as a boronic acid or its ester.[1][2] This reaction is a cornerstone of modern organic synthesis due to its high efficiency, functional group tolerance, and the commercial availability of a wide variety of boronic acids.[3] For this compound, the Suzuki coupling facilitates the formation of a new carbon-carbon bond at the 5-position of the pyridine ring, leading to the synthesis of diverse 5-aryl-4-methylnicotinonitrile derivatives. These products are of significant interest in the development of novel pharmaceuticals and functional materials.[3]

Reaction Principle

The catalytic cycle of the Suzuki-Miyaura reaction generally involves three key steps:[1][4]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) intermediate.[3]

  • Transmetalation: In the presence of a base, the organic group from the arylboronic acid is transferred to the palladium center.[3] The base activates the organoboron compound, facilitating this transfer.[5]

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated to form the final 5-aryl-4-methylnicotinonitrile product, regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.[3]

Experimental Protocols

This section provides a general procedure for the Suzuki coupling of this compound with various arylboronic acids. Optimization may be required for specific substrates.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2–1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2–5 mol%)

  • Base (e.g., K₂CO₃ or K₃PO₄, 2.0–3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane/H₂O 4:1, DMF, or Toluene/Ethanol/H₂O)

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and stir bar

  • Inert gas supply (Argon or Nitrogen)

  • Standard laboratory glassware for workup and purification

Procedure:

  • Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, and the base.

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.[6]

  • Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst to the flask. Subsequently, add the degassed solvent via syringe.

  • Reaction: Place the flask in a preheated oil bath at the desired temperature (typically 80–110 °C) and stir the mixture vigorously.[6][7]

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC), gas chromatography-mass spectrometry (GC-MS), or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature.

    • If a biphasic solvent system like dioxane/water or toluene/ethanol/water is used, dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[3][6]

    • If DMF is used as the solvent, dilute the reaction mixture with water, which may precipitate the product. Filter the solid, wash with water, and dry under vacuum. Alternatively, extract the aqueous mixture with an organic solvent like ethyl acetate.[6]

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired 5-aryl-4-methylnicotinonitrile.[3]

Data Presentation: Summary of Reaction Conditions

The following table summarizes typical reaction conditions for the Suzuki-Miyaura coupling of bromo-pyridines with various arylboronic acids, which can be adapted for this compound.

EntryCoupling Partner (Arylboronic Acid)Catalyst SystemBaseSolventTemp. (°C)Time (h)Typical Yield (%)
1Phenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O1001285[7]
24-Methoxyphenylboronic acidPd(dppf)Cl₂Cs₂CO₃1,4-Dioxane901692[7]
33-Pyridylboronic acidPd₂(dba)₃ / SPhosK₃PO₄Toluene110878[7]
44-Fluorophenylboronic acidPd(PPh₃)₄K₃PO₄DMF802489[6]
53-Methoxyphenylboronic acidPd(PPh₃)₄K₃PO₄DMF802482[6]

Note: Yields are dependent on the specific substrates and reaction conditions used.

Mandatory Visualizations

Suzuki_Coupling_Mechanism Pd(0)Ln Pd(0)Ln R-Pd(II)-X(Ln) R-Pd(II)-X(Ln) Pd(0)Ln->R-Pd(II)-X(Ln) Oxidative Addition (R-X) R-Pd(II)-R'(Ln) R-Pd(II)-R'(Ln) R-Pd(II)-X(Ln)->R-Pd(II)-R'(Ln) Transmetalation (M-R') R-Pd(II)-R'(Ln)->Pd(0)Ln Catalyst Regeneration R-R' R-R' R-Pd(II)-R'(Ln)->R-R' Reductive Elimination Experimental_Workflow A Reaction Setup (Reactants, Base) B Inert Atmosphere (Evacuate/Backfill with Ar/N2) A->B C Addition of Catalyst and Degassed Solvent B->C D Heating and Stirring (80-110 °C) C->D E Reaction Monitoring (TLC, GC-MS, LC-MS) D->E F Work-up (Extraction/Filtration) E->F G Purification (Column Chromatography) F->G H Product (5-Aryl-4-methylnicotinonitrile) G->H

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of 5-Bromo-4-methylnicotinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, providing a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds.[1][2] This palladium-catalyzed cross-coupling reaction enables the efficient synthesis of aryl and heteroaryl amines from the corresponding halides, a transformation of paramount importance in the pharmaceutical and agrochemical industries where such moieties are prevalent.[3][4] This document provides detailed application notes and experimental protocols for the Buchwald-Hartwig amination of 5-Bromo-4-methylnicotinonitrile, a valuable building block in medicinal chemistry. The successful amination of this substrate opens avenues to a diverse array of 5-amino-4-methylnicotinonitrile derivatives for the exploration of novel chemical space in drug discovery programs.

Reaction Principle

The Buchwald-Hartwig amination proceeds via a catalytic cycle involving a palladium(0) species. The key steps of the generally accepted mechanism are:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (in this case, this compound) to form a Pd(II) complex.[2]

  • Amine Coordination and Deprotonation: The amine nucleophile coordinates to the palladium center, and subsequent deprotonation by a base generates a palladium-amido complex.[1][2]

  • Reductive Elimination: The final step involves the reductive elimination of the desired N-aryl amine product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[2]

Recommended Materials and Reagents

  • This compound

  • Amine (primary or secondary)

  • Palladium source (e.g., Pd₂(dba)₃, Pd(OAc)₂)

  • Phosphine ligand (e.g., Xantphos, BINAP, RuPhos, XPhos)

  • Base (e.g., NaOtBu, Cs₂CO₃, K₃PO₄)

  • Anhydrous solvent (e.g., Toluene, Dioxane, THF)

  • Schlenk tube or sealed vial

  • Magnetic stirrer and hotplate

  • Inert gas supply (Argon or Nitrogen)

  • Standard glassware for workup and purification

Experimental Protocols

The following are generalized protocols for the Buchwald-Hartwig amination of this compound with different classes of amines. These protocols are based on established procedures for structurally similar bromopyridines and should serve as a robust starting point for optimization.[3]

Protocol 1: Amination with a Secondary Cyclic Amine (e.g., Morpholine)

This protocol is adapted from procedures for the amination of related bromopyridines.[3]

Reaction Setup:

  • To an oven-dried Schlenk tube containing a magnetic stir bar, add the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), the phosphine ligand (e.g., XPhos, 4 mol%), and the base (e.g., K₃PO₄, 2.0 equivalents) under an inert atmosphere (e.g., argon or nitrogen).

  • Add this compound (1.0 equivalent) to the Schlenk tube.

  • Seal the tube, then evacuate and backfill with the inert gas. Repeat this cycle three times.

  • Add the anhydrous solvent (e.g., Dioxane) via syringe.

  • Add morpholine (1.2 equivalents) to the reaction mixture via syringe.

  • Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C).

  • Monitor the reaction progress using a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).

Workup and Purification:

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove insoluble salts and catalyst residues.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Amination with a Primary Arylamine (e.g., Aniline)

This protocol is based on general procedures for the coupling of anilines with bromopyridines.[3]

Reaction Setup:

  • To an oven-dried Schlenk tube containing a magnetic stir bar, add the palladium source (e.g., Pd₂(dba)₃, 1 mol%), the phosphine ligand (e.g., BINAP, 1.5 mol%), and the base (e.g., NaOtBu, 1.5 equivalents) under an inert atmosphere.

  • Add this compound (1.0 equivalent) to the tube.

  • Seal the tube and perform three evacuate/backfill cycles with an inert gas.

  • Add anhydrous toluene via syringe.

  • Add aniline (1.2 equivalents) to the reaction mixture.

  • Heat the reaction to 100 °C with vigorous stirring.

  • Monitor the reaction for completion by TLC or LC-MS.

Workup and Purification:

  • Follow the workup and purification steps outlined in Protocol 1.

Data Presentation

The following tables summarize typical reaction conditions for the Buchwald-Hartwig amination of bromopyridines, which can be used as a starting point for the optimization of the reaction with this compound.

Table 1: Reaction Conditions for Amination with Secondary Amines

EntryAminePalladium Source (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)
1MorpholinePd(OAc)₂ (2)XPhos (4)K₃PO₄ (2.0)Dioxane100
2PiperidinePd(OAc)₂ (2)dppp (3)NaOtBu (1.5)Toluene80
3Cyclohexane-1,2-diaminePd₂(dba)₃ (0.18)(±)-BINAP (0.35)NaOtBu (1.8)Toluene80

Table 2: Reaction Conditions for Amination with Primary Amines

EntryAminePalladium Source (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)
1AnilinePd₂(dba)₃ (1)BINAP (1.5)NaOtBu (1.5)Toluene100
2n-HexylaminePd(OAc)₂ (2)RuPhos (4)K₂CO₃ (2.0)Dioxane110
3BenzylaminePd(OAc)₂ (2)Xantphos (4)Cs₂CO₃ (2.0)Toluene110

Visualizations

Buchwald-Hartwig Amination Catalytic Cycle

Buchwald_Hartwig_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition + Ar-Br Pd(II)_Complex Ar-Pd(II)(Br)L2 Oxidative_Addition->Pd(II)_Complex Amine_Coordination Amine Coordination & Deprotonation Pd(II)_Complex->Amine_Coordination + HNR'R'', Base Pd_Amido_Complex Ar-Pd(II)(NR'R'')L2 Amine_Coordination->Pd_Amido_Complex Reductive_Elimination Reductive Elimination Pd_Amido_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Regeneration Product Ar-NR'R'' Reductive_Elimination->Product

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Experimental Workflow for Buchwald-Hartwig Amination

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification Add_Reagents 1. Add Pd catalyst, ligand, base, and This compound to Schlenk tube Inert_Atmosphere 2. Evacuate and backfill with inert gas (3x) Add_Reagents->Inert_Atmosphere Add_Solvent_Amine 3. Add anhydrous solvent and amine via syringe Inert_Atmosphere->Add_Solvent_Amine Heat_Stir 4. Heat to desired temperature with vigorous stirring Add_Solvent_Amine->Heat_Stir Monitor 5. Monitor progress by TLC or LC-MS Heat_Stir->Monitor Cool_Dilute 6. Cool to room temperature and dilute with organic solvent Monitor->Cool_Dilute Filter 7. Filter through celite Cool_Dilute->Filter Extract_Dry 8. Wash with water/brine, dry, and concentrate Filter->Extract_Dry Purify 9. Purify by column chromatography Extract_Dry->Purify

Caption: General experimental workflow.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 5-Bromo-4-methylnicotinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing 5-Bromo-4-methylnicotinonitrile in various palladium-catalyzed cross-coupling reactions. This versatile building block is a key intermediate for synthesizing a wide array of substituted 4-methylnicotinonitrile derivatives, which are of significant interest in medicinal chemistry and materials science. The protocols detailed herein are foundational for constructing carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, enabling the development of novel compounds with potential therapeutic applications.

Introduction to Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile tools in modern organic synthesis, allowing for the efficient and selective formation of new chemical bonds.[1][2] For a substrate like this compound, these reactions facilitate derivatization at the 5-position of the pyridine ring. The reactivity of the carbon-bromine bond makes it an excellent substrate for a variety of coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination.[3][4][5]

Data Presentation: A Comparative Overview of Coupling Reactions

The following tables summarize typical reaction conditions for key palladium-catalyzed cross-coupling reactions with this compound. These conditions are based on established procedures for structurally similar bromopyridine substrates and serve as a robust starting point for optimization.[2][6][7]

Table 1: Suzuki-Miyaura Coupling of this compound with Arylboronic Acids [4][8][9]

EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%) (Expected)
1Phenylboronic acidPd(PPh₃)₄ (5)K₂CO₃1,4-Dioxane/H₂O (4:1)901285-95
24-Fluorophenylboronic acidPd(dppf)Cl₂ (3)K₃PO₄DMF100888-97
33-Methoxyphenylboronic acidPd(OAc)₂ (2) / SPhos (4)Cs₂CO₃Toluene110690-98
4Thiophen-2-ylboronic acidPd(PPh₃)₄ (5)Na₂CO₃DME/H₂O (3:1)851680-90

Table 2: Sonogashira Coupling of this compound with Terminal Alkynes [3][10][11]

EntryTerminal AlkynePd Catalyst (mol%)Cu(I) Salt (mol%)BaseSolventTemp. (°C)Time (h)Yield (%) (Expected)
1PhenylacetylenePd(PPh₃)₂Cl₂ (3)CuI (5)Et₃NTHF65685-95
2EthynyltrimethylsilanePd(PPh₃)₄ (5)CuI (10)DIPADMF50880-90
31-HeptynePd(OAc)₂ (2) / XPhos (4)CuI (5)Cs₂CO₃1,4-Dioxane801275-85
43-EthynylpyridinePd(PPh₃)₂Cl₂ (3)CuI (5)Et₃NAcetonitrile70582-92

Table 3: Buchwald-Hartwig Amination of this compound with Amines [4][5][12]

EntryAminePd Catalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%) (Expected)
1MorpholinePd₂(dba)₃ (2)BINAP (4)NaOtBuToluene1001880-90
2AnilinePd(OAc)₂ (2)XPhos (4)K₃PO₄1,4-Dioxane1101275-85
3BenzylaminePd₂(dba)₃ (2)RuPhos (4)LHMDSTHF802470-85
4IndolePd(OAc)₂ (3)DavePhos (6)Cs₂CO₃Toluene1101085-95

Experimental Protocols

Suzuki-Miyaura Coupling Protocol

This protocol describes a general method for the palladium-catalyzed coupling of this compound with an arylboronic acid.[4][7]

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)[6]

  • Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv)[4]

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane/H₂O 4:1, or DMF)[9]

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (2.0 equiv).

  • Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) to the flask under a positive flow of inert gas.

  • Add the degassed solvent (e.g., 1,4-Dioxane/H₂O, 4:1) via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Sonogashira Coupling Protocol

This protocol details a general procedure for the Sonogashira coupling of this compound with a terminal alkyne.[3][13]

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.1-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-5 mol%)

  • Copper(I) co-catalyst (e.g., CuI, 2-10 mol%)[11]

  • Base (e.g., triethylamine or DIPA, 2-3 equiv)

  • Anhydrous, degassed solvent (e.g., THF or DMF)

  • Schlenk flask

  • Magnetic stirrer and stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • In a dry Schlenk flask under an inert atmosphere (argon or nitrogen), dissolve this compound (1.0 mmol) in a suitable solvent such as DMF or THF (5 mL).[3]

  • Add the terminal alkyne (1.2 equivalents).

  • Add the base, typically an amine such as triethylamine (2.0 equivalents).

  • Add the palladium catalyst, for example, bis(triphenylphosphine)palladium(II) dichloride (3 mol%).

  • Add the copper(I) co-catalyst, such as copper(I) iodide (5 mol%).

  • Stir the reaction mixture at the appropriate temperature (e.g., 65 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel.

Buchwald-Hartwig Amination Protocol

This protocol provides a general method for the C-N bond formation via Buchwald-Hartwig amination of this compound.[2][4]

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2-2.0 equiv)

  • Palladium precatalyst (e.g., Pd(OAc)₂ or Pd₂(dba)₃, 1-5 mol%)

  • Phosphine ligand (e.g., XPhos, BINAP, 1.5-7.5 mol%)

  • Base (e.g., NaOtBu or Cs₂CO₃, 1.4-2.0 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane)

  • Sealed tube or pressure vessel

  • Magnetic stirrer and stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a dry sealed tube under an inert atmosphere, add this compound (1.0 equiv), the base (e.g., NaOtBu, 1.4 equiv), the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%), and the phosphine ligand (e.g., XPhos, 4 mol%).

  • Add the anhydrous, degassed solvent (e.g., Toluene), followed by the amine (1.2 equiv).

  • Seal the tube tightly and heat the reaction mixture to the desired temperature (e.g., 100-110 °C) with vigorous stirring.[2]

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a short pad of silica gel.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography.

Visualizations

Catalytic Cycles and Workflows

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd_intermediate R¹-Pd(II)L₂-X pd0->pd_intermediate oxidative_addition->pd_intermediate transmetalation Transmetalation pd_r1_r2 R¹-Pd(II)L₂-R² pd_intermediate->pd_r1_r2 transmetalation->pd_r1_r2 pd_r1_r2->pd0 reductive_elimination Reductive Elimination reductive_elimination->pd0 product R¹-R² reductive_elimination->product r1x R¹-X r1x->oxidative_addition r2b R²-B(OR)₂ r2b->transmetalation base Base base->transmetalation Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd_intermediate R¹-Pd(II)L₂-X pd0->pd_intermediate R¹-X (Oxidative Add.) pd_alkynyl R¹-Pd(II)L₂-C≡CR² pd_intermediate->pd_alkynyl Cu-C≡CR² (Transmetalation) pd_alkynyl->pd0 R¹-C≡CR² (Reductive Elim.) cu_x Cu-X cu_alkynyl Cu-C≡CR² cu_x->cu_alkynyl H-C≡CR², Base cu_alkynyl->cu_x R¹-Pd(II)L₂-X Buchwald_Hartwig_Cycle pd0 Pd(0)L₂ pd_intermediate R¹-Pd(II)L₂-X pd0->pd_intermediate R¹-X (Oxidative Addition) pd_amido R¹-Pd(II)L₂(NR²R³) pd_intermediate->pd_amido HNR²R³, Base pd_amido->pd0 product R¹-NR²R³ pd_amido->product Reductive Elimination Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_workup Workup & Purification cluster_analysis Analysis reagents Weigh Reagents: This compound, Coupling Partner, Base setup Assemble Flask, Add Reagents & Stir Bar reagents->setup glassware Dry Glassware (Schlenk Flask) glassware->setup inert Evacuate & Backfill with Inert Gas (x3) setup->inert add_catalyst Add Catalyst & Solvent under Inert Atmosphere inert->add_catalyst react Heat and Stir (Monitor by TLC/LC-MS) add_catalyst->react cool Cool to Room Temp. react->cool extract Dilute & Perform Aqueous Workup cool->extract dry Dry Organic Layer (e.g., Na₂SO₄) extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify characterize Characterize Product (NMR, MS, etc.) purify->characterize

References

Application Notes and Protocols for the Synthesis of Heterocyclic Compounds from 5-Bromo-4-methylnicotinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Versatility of a Pyridine Scaffold

5-Bromo-4-methylnicotinonitrile is a highly functionalized pyridine derivative that serves as a versatile and powerful building block in modern medicinal chemistry and materials science. Its strategic arrangement of reactive sites—a nucleophilically displaceable bromide, a versatile nitrile group, and an activating methyl group on a pyridine core—offers a rich platform for the construction of complex fused heterocyclic systems. This document provides in-depth application notes and detailed experimental protocols for leveraging this scaffold to synthesize key heterocyclic cores, with a focus on explaining the underlying chemical principles and providing practical, field-tested guidance for researchers.

Core Concepts: Reactivity of this compound

The synthetic utility of this compound is primarily derived from three key reactive centers, which can be addressed sequentially or in one-pot transformations.

Reactivity_Overview Start This compound Nitrile Nitrile Group (-CN) Reactivity Start->Nitrile Cyclization, Hydration, Reduction Bromo Bromo Group (-Br) Reactivity Start->Bromo Cross-Coupling, Nucleophilic Substitution Ring Pyridine Ring Reactivity Start->Ring Annulation Mechanism_PyridoPyrimidine Simplified Mechanism for Pyrido[2,3-d]pyrimidine Formation cluster_0 Start 5-Bromo-4-methyl- nicotinonitrile Reagent + Formamide (HCONH2) Intermediate1 N-Formyl Imidate (Intermediate) Reagent->Intermediate1 Heat (Δ) Intermediate2 Cyclized Intermediate Intermediate1->Intermediate2 Intramolecular Cyclization Product 7-Bromo-6-methylpyrido- [2,3-d]pyrimidin-4-amine Intermediate2->Product Tautomerization & Aromatization Mechanism_PyrazoloPyridine Simplified Mechanism for Pyrazolo[3,4-b]pyridine Formation cluster_1 Start 5-Bromo-4-methyl- nicotinonitrile Reagent + Hydrazine (N2H4) Intermediate1 Amidine Intermediate Reagent->Intermediate1 Nucleophilic attack on nitrile Product 4-Methyl-1H-pyrazolo[3,4-b] pyridine-3-amine Intermediate1->Product Intramolecular S_NAr (Br displacement) Suzuki_Coupling_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Intermediate (Ar-Pd(II)-Br) Pd0->OxAdd Transmetal Transmetalation Intermediate (Ar-Pd(II)-Ar') OxAdd->Transmetal Transmetalation Transmetal->Pd0 Product Coupled Product Transmetal->Product Reductive Elimination ArylHalide 5-Bromo-4-methyl- nicotinonitrile ArylHalide->OxAdd Oxidative Addition BoronicAcid R-B(OH)2 + Base BoronicAcid->Transmetal

Application Note: Suzuki-Miyaura Coupling of 5-Bromo-4-methylnicotinonitrile with Organoboron Reagents

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Strategic Importance & Application Context

The 5-aryl-4-methylnicotinonitrile scaffold is a privileged structural motif in modern medicinal chemistry and materials science. Its unique electronic properties and steric arrangement make it a crucial building block for synthesizing compounds with significant biological activity, including kinase inhibitors, anti-inflammatory agents, and novel materials with tailored optoelectronic properties. The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a premier method for constructing the core C-C bond in these structures, offering high functional group tolerance, mild reaction conditions, and broad substrate scope.[1]

This guide provides a comprehensive overview of the Suzuki-Miyaura reaction for coupling 5-Bromo-4-methylnicotinonitrile with various organoboron reagents. It details the underlying mechanism, offers robust screening and optimization protocols, and provides a validated, step-by-step procedure for a model reaction.

Mechanistic Underpinnings of the Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a complex catalytic process involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[2][3] A thorough understanding of this cycle is paramount for rational protocol design and troubleshooting. The three key stages are Oxidative Addition, Transmetalation, and Reductive Elimination.[3][4]

  • Oxidative Addition: The cycle begins with the active Pd(0) catalyst inserting into the carbon-bromine bond of the this compound. This is often the rate-determining step. The electron-deficient nature of the pyridine ring in the substrate facilitates this process.[3]

  • Transmetalation: This crucial step requires a base to activate the organoboron reagent (e.g., a boronic acid) into a more nucleophilic borate species.[5] This borate then transfers its organic group to the Pd(II) complex, displacing the bromide. The choice of base and solvent is critical for the efficiency of this step.[6]

  • Reductive Elimination: The two organic partners on the palladium center couple, forming the desired C-C bond and the final product. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.[2][3]

Suzuki_Miyaura_Catalytic_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OA Oxidative Addition Pd0->OA PdII_complex Ar-Pd(II)L₂(Br) (Palladacycle) OA->PdII_complex TM Transmetalation PdII_complex->TM PdII_intermediate Ar-Pd(II)L₂(R) TM->PdII_intermediate RE Reductive Elimination PdII_intermediate->RE RE->Pd0 Regeneration Product Ar-R (Coupled Product) RE->Product ArBr This compound ArBr->OA Boronic R-B(OH)₂ + Base Boronic->TM

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Protocol Design and Optimization

The success of a Suzuki-Miyaura coupling hinges on the interplay between the catalyst, ligand, base, and solvent. For a substrate like this compound, careful selection is necessary to achieve high yields and minimize side reactions.

Materials and Reagents
ComponentRecommended OptionsPurpose
Aryl Halide This compoundThe electrophilic coupling partner.
Organoboron Reagent Arylboronic acids, Arylboronic pinacol estersThe nucleophilic coupling partner. Esters can offer enhanced stability.[2]
Palladium Precatalyst Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄, PdCl₂(dppf)Source of the active Pd(0) catalyst.[5][7]
Ligand PPh₃, SPhos, XPhos, RuPhos, P(tBu)₃Stabilizes the Pd catalyst and modulates its reactivity.[6][7]
Base K₂CO₃, K₃PO₄, Cs₂CO₃, CsFActivates the boronic acid for transmetalation.[2][7]
Solvent 1,4-Dioxane/H₂O, Toluene/H₂O, DMF, THFSolubilizes reactants and facilitates the reaction phases.[2][4]
General Protocol for Reaction Screening

This protocol is designed for small-scale (0.1 - 0.5 mmol) reactions to efficiently screen various conditions.

  • Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and the base (2.0-3.0 equiv).

  • Inerting: Seal the vial with a septum cap. Evacuate and backfill with an inert gas (Argon or Nitrogen) for three cycles.

  • Reagent Addition: Under a positive pressure of inert gas, add the palladium precatalyst (1-5 mol%) and the phosphine ligand (2-10 mol%).

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane and water, typically in a 4:1 to 10:1 ratio) via syringe.

  • Execution: Place the vial in a preheated reaction block or oil bath set to the desired temperature (typically 80-110 °C).

  • Monitoring: Stir the reaction vigorously. Monitor its progress by TLC or LC-MS analysis of small aliquots until the starting material is consumed (typically 2-24 hours).

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Analysis: Analyze the crude product by ¹H NMR and LC-MS to determine conversion and identify major byproducts.

Optimization and Troubleshooting
SymptomPotential Cause(s)Suggested Solution(s)
Low or No Conversion Inactive catalyst; Insufficiently strong base; Low temperature.Use a pre-catalyst like PdCl₂(dppf); Switch to a stronger base (K₃PO₄ or Cs₂CO₃); Increase temperature in 10 °C increments.
Protodeborylation Boronic acid is unstable under reaction conditions; Reaction is too slow.Use a boronic ester (e.g., pinacol ester) for greater stability[2]; Use a more active catalyst/ligand system (e.g., Pd₂(dba)₃/SPhos) to accelerate coupling.
Homocoupling of Boronic Acid Presence of oxygen; High catalyst loading.Ensure the reaction setup is thoroughly degassed[8]; Reduce palladium catalyst loading to 1-2 mol%.
Starting Material Recovery Reaction temperature too low; Ineffective catalyst/ligand combination.Increase reaction temperature; Screen alternative ligands (e.g., bulky biarylphosphines like SPhos or XPhos).

Exemplary Protocol: Synthesis of 4-methyl-5-phenylnicotinonitrile

This protocol details the synthesis of a model compound using phenylboronic acid.

Materials:

  • This compound (211 mg, 1.0 mmol, 1.0 equiv)

  • Phenylboronic acid (146 mg, 1.2 mmol, 1.2 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂, 4.5 mg, 0.02 mmol, 2 mol%)

  • SPhos (16.4 mg, 0.04 mmol, 4 mol%)

  • Potassium Phosphate (K₃PO₄, 424 mg, 2.0 mmol, 2.0 equiv)[6]

  • Degassed 1,4-Dioxane (4 mL)

  • Degassed Water (1 mL)

Procedure:

  • Reaction Setup: In an oven-dried 25 mL Schlenk flask equipped with a magnetic stir bar, combine this compound, phenylboronic acid, K₃PO₄, Pd(OAc)₂, and SPhos.

  • Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with Argon three times.[6]

  • Solvent Addition: Add the degassed 1,4-dioxane and water via syringe.

  • Reaction Execution: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12 hours.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Transfer to a separatory funnel, separate the layers, and extract the aqueous phase with ethyl acetate (2 x 10 mL). Combine the organic layers, wash with brine (15 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.[6]

  • Purification: Purify the crude residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield 4-methyl-5-phenylnicotinonitrile as a solid.

Experimental Workflow Visualization

Experimental_Workflow start Start prep 1. Reagent Preparation (Weigh solids, degas solvents) start->prep setup 2. Reaction Setup (Combine reagents in flask) prep->setup inert 3. Inert Atmosphere (Evacuate & backfill with Ar/N₂) setup->inert reaction 4. Reaction Execution (Heat at 100°C with stirring) inert->reaction monitor 5. Monitoring (TLC / LC-MS) reaction->monitor complete Reaction Complete? monitor->complete complete->reaction No workup 6. Quench & Workup (Cool, dilute, extract) complete->workup Yes purify 7. Purification (Flash Column Chromatography) workup->purify characterize 8. Characterization (NMR, MS, etc.) purify->characterize end End characterize->end

Caption: Step-by-step experimental workflow for the Suzuki-Miyaura coupling.

References

Functionalization of the Pyridine Ring in 5-Bromo-4-methylnicotinonitrile: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the chemical functionalization of the pyridine ring in 5-Bromo-4-methylnicotinonitrile, a versatile building block for the synthesis of novel compounds in medicinal chemistry and materials science. The pyridine scaffold is a privileged structure in drug discovery, and the strategic modification of this starting material can lead to the generation of diverse molecular libraries for screening and lead optimization. This document outlines key palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution, offering detailed experimental protocols and comparative data to facilitate the efficient synthesis of a wide range of derivatives.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The bromine atom at the 5-position of this compound is well-suited for a variety of these transformations.

Suzuki-Miyaura Coupling: Synthesis of 5-Aryl-4-methylnicotinonitriles

The Suzuki-Miyaura reaction enables the formation of a C-C bond between this compound and a variety of aryl or heteroaryl boronic acids or esters. This reaction is highly valued for its mild conditions and broad functional group tolerance.

Comparative Reaction Conditions for Suzuki-Miyaura Coupling

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)-K₂CO₃Toluene/EtOH/H₂O (4:1:1)9012>90 (estimated)
24-Methoxyphenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄1,4-Dioxane/H₂O (4:1)1008>85 (estimated)
33-Pyridylboronic acidPd₂(dba)₃ (2)XPhos (4)Cs₂CO₃Toluene11016>80 (estimated)
4Thiophene-2-boronic acidPdCl₂(dppf) (3)-Na₂CO₃DMF/H₂O (5:1)8012>88 (estimated)

Note: Yields are estimated based on typical outcomes for similar substrates and may require optimization for this compound.

Experimental Protocol: Suzuki-Miyaura Coupling

  • Reaction Setup: In a dry Schlenk flask, combine this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (2.0-3.0 equiv).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.

  • Reagent Addition: Under a positive pressure of inert gas, add the palladium catalyst and ligand (if separate). Then, add the degassed solvent system via syringe.

  • Reaction: Heat the reaction mixture to the specified temperature with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Sonogashira Coupling: Synthesis of 5-Alkynyl-4-methylnicotinonitriles

The Sonogashira coupling facilitates the formation of a C-C bond between this compound and a terminal alkyne, providing access to a variety of alkynyl-substituted pyridines.

Comparative Reaction Conditions for Sonogashira Coupling

EntryTerminal AlkynePd Catalyst (mol%)Cu(I) Co-catalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1PhenylacetylenePd(PPh₃)₂Cl₂ (2)CuI (1)TriethylamineTHF656>90 (estimated)
2EthynyltrimethylsilanePd(PPh₃)₄ (5)CuI (2.5)DiisopropylamineToluene708>85 (estimated)
31-HeptynePd(OAc)₂ (2) / PPh₃ (4)CuI (1)PiperidineDMF8012>80 (estimated)
43-EthynylpyridinePdCl₂(dppf) (3)CuI (1.5)Cs₂CO₃1,4-Dioxane9016>82 (estimated)

Note: Yields are estimated based on typical outcomes for similar substrates and may require optimization.

Experimental Protocol: Sonogashira Coupling

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), the palladium catalyst, and the copper(I) co-catalyst.

  • Solvent and Reagents: Add the anhydrous, degassed solvent, followed by the terminal alkyne (1.2 equiv) and the amine base (2.0-3.0 equiv).

  • Reaction: Stir the mixture at the specified temperature. Monitor the reaction progress by TLC or LC-MS.[1]

  • Work-up: Upon completion, cool the reaction mixture and dilute with an organic solvent like ethyl acetate. Filter through a pad of celite to remove the catalyst.

  • Extraction: Wash the filtrate with saturated aqueous NH₄Cl solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the residue by flash column chromatography.

Buchwald-Hartwig Amination: Synthesis of 5-Amino-4-methylnicotinonitriles

The Buchwald-Hartwig amination is a versatile method for forming C-N bonds, allowing for the coupling of this compound with a wide range of primary and secondary amines.

Comparative Reaction Conditions for Buchwald-Hartwig Amination

EntryAminePd Pre-catalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃ (2)BINAP (3)NaOtBuToluene10018>90 (estimated)
2AnilinePd(OAc)₂ (2)Xantphos (4)Cs₂CO₃1,4-Dioxane11024>80 (estimated)
3BenzylaminePd₂(dba)₃ (1.5)RuPhos (3)K₃PO₄t-BuOH9016>85 (estimated)
4IndolePd(OAc)₂ (3)DavePhos (6)K₂CO₃Toluene10020>75 (estimated)

Note: Yields are estimated based on typical outcomes for similar substrates and may require optimization.

Experimental Protocol: Buchwald-Hartwig Amination

  • Reaction Setup: In a glovebox or under a stream of inert gas, add the palladium pre-catalyst, the ligand, and the base to a dry Schlenk tube.

  • Reagent Addition: Add this compound (1.0 equiv) and the amine (1.1-1.2 equiv).

  • Solvent Addition: Add the anhydrous, degassed solvent.

  • Reaction: Seal the tube and heat the mixture with stirring for the specified time. Monitor the reaction by LC-MS.

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a plug of silica gel, washing with additional ethyl acetate.

  • Purification: Concentrate the filtrate and purify the crude product by flash chromatography or recrystallization.

Nucleophilic Aromatic Substitution (SNAr)

While less common for unactivated aryl halides compared to cross-coupling, Nucleophilic Aromatic Substitution (SNAr) can be a viable strategy for the functionalization of this compound, particularly with strong nucleophiles or under forcing conditions. The electron-withdrawing nature of the nitrile group and the pyridine nitrogen can facilitate this reaction.

Potential Nucleophilic Substitution Reactions

EntryNucleophileReagentSolventConditionsExpected Product
1MethoxideSodium MethoxideMethanolReflux, 12-24h5-Methoxy-4-methylnicotinonitrile
2ThiophenoxideSodium ThiophenoxideDMF100 °C, 8-16h5-(Phenylthio)-4-methylnicotinonitrile
3CyanideCopper(I) CyanideNMP or DMF150-200 °C, 6-12h4-Methylpyridine-3,5-dicarbonitrile

Experimental Protocol: Nucleophilic Alkoxylation (Representative)

  • Reaction Setup: To a solution of this compound (1.0 equiv) in the corresponding alcohol (e.g., methanol), add the sodium alkoxide (e.g., sodium methoxide, 1.5-2.0 equiv).

  • Reaction: Heat the mixture to reflux and stir vigorously. Monitor the reaction by TLC or GC-MS.

  • Work-up: Cool the reaction to room temperature and neutralize with a dilute acid (e.g., 1M HCl).

  • Extraction: Remove the solvent under reduced pressure and extract the residue with an organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine.

  • Purification: Dry the organic layer, concentrate, and purify the product by flash chromatography.

Visualized Workflows and Pathways

Reaction_Pathways Functionalization of this compound cluster_suzuki Suzuki Coupling cluster_sonogashira Sonogashira Coupling cluster_buchwald Buchwald-Hartwig Amination cluster_snar SNAr Start This compound Suzuki_Product 5-Aryl-4-methylnicotinonitrile Start->Suzuki_Product ArB(OH)2 Pd Catalyst, Base Sonogashira_Product 5-Alkynyl-4-methylnicotinonitrile Start->Sonogashira_Product R-C≡CH Pd/Cu Catalyst, Base Buchwald_Product 5-Amino-4-methylnicotinonitrile Start->Buchwald_Product R1R2NH Pd Catalyst, Base SNAr_Product 5-Nu-4-methylnicotinonitrile Start->SNAr_Product Nucleophile (Nu-) Heat Experimental_Workflow General Workflow for Cross-Coupling A 1. Reagent Setup (Substrate, Coupling Partner, Base) B 2. Inert Atmosphere (Evacuate & Backfill with Argon) A->B C 3. Catalyst & Solvent Addition (Under Argon Flow) B->C D 4. Reaction (Heating & Stirring) C->D E 5. Monitoring (TLC / LC-MS) D->E E->D Incomplete F 6. Work-up (Quenching & Extraction) E->F Complete G 7. Purification (Column Chromatography) F->G H Product G->H

References

Protocol for the Synthesis of 5-amino-4-methylnicotinonitrile from 5-Bromo-4-methylnicotinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes

This document provides a detailed protocol for the synthesis of 5-amino-4-methylnicotinonitrile from 5-Bromo-4-methylnicotinonitrile via a Buchwald-Hartwig amination reaction. This palladium-catalyzed cross-coupling method is a cornerstone in modern organic synthesis for the formation of carbon-nitrogen (C-N) bonds, offering a significant advantage over harsher traditional methods.[1] The protocol is designed for researchers, scientists, and drug development professionals working in organic synthesis and medicinal chemistry.

The synthesis of substituted aminopyridines is of great interest as these motifs are prevalent in a wide array of biologically active compounds and pharmaceutical agents. The described method utilizes a palladium catalyst in conjunction with a specialized phosphine ligand to facilitate the coupling of the aryl bromide with an ammonia source. Careful selection of the catalyst system, base, and solvent is crucial for achieving high yields and purity, especially when dealing with heteroaryl halides which can sometimes inhibit the catalyst.[2] This protocol outlines a robust procedure using aqueous ammonia, which is an inexpensive and convenient source of ammonia, though it presents challenges such as catalyst stability that are addressed by the choice of a modern ligand system.[3][4]

Reaction Scheme

The overall reaction for the synthesis of 5-amino-4-methylnicotinonitrile is depicted below:

Figure 1: General reaction scheme for the Buchwald-Hartwig amination of this compound.

Data Presentation

The following table summarizes the key reactants and their properties for this protocol.

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Role
This compound890092-52-1C₇H₅BrN₂197.03Starting Material
5-amino-4-methylnicotinonitrile1706461-92-8C₇H₇N₃133.15Product
Tris(dibenzylideneacetone)dipalladium(0)51364-51-3C₅₁H₄₂O₃Pd₂915.72Palladium Precatalyst
XPhos564483-18-7C₃₃H₄₉P484.72Ligand
Sodium tert-butoxide865-48-5C₄H₉NaO96.10Base
Toluene108-88-3C₇H₈92.14Solvent
Aqueous Ammonia (28-30%)1336-21-6NH₄OH35.05Ammonia Source

Experimental Protocol

This protocol is adapted from established procedures for the Buchwald-Hartwig amination of aryl bromides.[2]

Materials and Equipment
  • This compound (≥98% purity)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

  • Aqueous Ammonia (28-30% solution)

  • Schlenk flask or a sealable reaction tube

  • Magnetic stirrer and heating plate

  • Inert atmosphere (Argon or Nitrogen) manifold

  • Standard laboratory glassware for workup and purification

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

  • Rotary evaporator

  • Analytical balance

  • Thin Layer Chromatography (TLC) plates and developing chamber

  • UV lamp for TLC visualization

  • NMR spectrometer

  • Mass spectrometer

Reaction Setup
  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), sodium tert-butoxide (1.5 equiv), tris(dibenzylideneacetone)dipalladium(0) (0.02 equiv), and XPhos (0.04 equiv) under an inert atmosphere of argon or nitrogen.

  • Seal the flask and evacuate and backfill with the inert gas three times to ensure an oxygen-free environment.

  • Add anhydrous toluene via syringe to achieve a concentration of approximately 0.2 M with respect to the starting material.

  • Add aqueous ammonia (28-30%, 5.0 equiv) to the reaction mixture via syringe.

Reaction Execution
  • Vigorously stir the reaction mixture and heat to 100 °C.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). To check by TLC, take a small aliquot from the reaction mixture, dilute it with ethyl acetate, and spot it on a TLC plate. Develop the plate using a suitable solvent system (e.g., 30% ethyl acetate in hexanes). Visualize the spots under a UV lamp. The reaction is complete when the starting material spot is no longer visible.

  • Upon completion (typically within 12-24 hours), cool the reaction mixture to room temperature.

Work-up and Purification
  • Quench the reaction by slowly adding water.

  • Dilute the mixture with ethyl acetate and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel. The appropriate eluent system should be determined by TLC analysis (a gradient of ethyl acetate in hexanes is a good starting point).

  • Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield 5-amino-4-methylnicotinonitrile as a solid.

Characterization

The structure and purity of the final product, 5-amino-4-methylnicotinonitrile, can be confirmed by the following analytical methods:

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl group protons, and the amino group protons.

  • ¹³C NMR: The carbon NMR spectrum will confirm the number of unique carbon atoms in the molecule.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product (Expected [M+H]⁺: 134.07).

  • Melting Point: The melting point of the purified product should be determined and compared to literature values if available.

Visualization of the Experimental Workflow

experimental_workflow Experimental Workflow for the Synthesis of 5-amino-4-methylnicotinonitrile cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification cluster_characterization Characterization setup1 Add this compound, Pd2(dba)3, XPhos, and NaOtBu to Schlenk flask setup2 Evacuate and backfill with Argon (3x) setup1->setup2 setup3 Add anhydrous Toluene setup2->setup3 setup4 Add aqueous Ammonia setup3->setup4 reaction1 Heat to 100 °C with vigorous stirring setup4->reaction1 reaction2 Monitor reaction progress by TLC/GC-MS reaction1->reaction2 workup1 Cool to room temperature and quench with water reaction2->workup1 workup2 Extract with ethyl acetate workup1->workup2 workup3 Wash with water and brine workup2->workup3 workup4 Dry over Na2SO4 and concentrate workup3->workup4 workup5 Purify by column chromatography workup4->workup5 char1 ¹H NMR workup5->char1 char2 ¹³C NMR workup5->char2 char3 Mass Spectrometry workup5->char3 char4 Melting Point workup5->char4

Caption: Experimental workflow for the synthesis of 5-amino-4-methylnicotinonitrile.

References

Application Notes and Protocols for the Derivatization of the Cyano Group in 5-Bromo-4-methylnicotinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-4-methylnicotinonitrile is a substituted pyridine derivative of significant interest in medicinal chemistry and drug discovery. The presence of a cyano group, a bromine atom, and a methyl group on the pyridine ring offers multiple avenues for chemical modification, making it a versatile building block for the synthesis of novel bioactive molecules. The derivatization of the cyano group, in particular, opens up access to a variety of functional groups, including amides, amines, and tetrazoles, which are prevalent in many pharmaceutical agents. These transformations allow for the modulation of physicochemical properties, such as solubility, lipophilicity, and metabolic stability, and can be crucial for establishing structure-activity relationships (SAR) in drug development programs.

This document provides detailed application notes and experimental protocols for three key derivatizations of the cyano group in this compound:

  • Hydrolysis to 5-Bromo-4-methylnicotinamide

  • Reduction to (5-Bromo-4-methylpyridin-3-yl)methanamine

  • [3+2] Cycloaddition to 5-(5-Bromo-4-methylpyridin-3-yl)-1H-tetrazole

Data Presentation: Summary of Derivatization Reactions

The following table summarizes the typical reaction conditions and expected outcomes for the derivatization of the cyano group in this compound. Please note that yields can vary based on the specific reaction scale and purification methods.

Derivatization ReactionProductReagents and ConditionsTypical Yield (%)Reference
Hydrolysis 5-Bromo-4-methylnicotinamideH₂SO₄, H₂O, heat70-85General protocol for nitrile hydrolysis
Reduction (5-Bromo-4-methylpyridin-3-yl)methanamine1. LiAlH₄, THF; 2. H₂O60-75General protocol for nitrile reduction with LiAlH₄[1]
[3+2] Cycloaddition 5-(5-Bromo-4-methylpyridin-3-yl)-1H-tetrazoleNaN₃, NH₄Cl, DMF, 120 °C72-95Adapted from general protocols for tetrazole synthesis from nitriles[2][3]

Experimental Protocols

Hydrolysis to 5-Bromo-4-methylnicotinamide

This protocol describes the acid-catalyzed hydrolysis of the nitrile to the corresponding primary amide.

Materials:

  • This compound

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Deionized Water

  • Sodium Bicarbonate (NaHCO₃) solution (saturated)

  • Ethyl Acetate

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq).

  • Carefully add concentrated sulfuric acid (5.0 eq) to the flask with stirring.

  • Heat the mixture to 80-100°C and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford 5-Bromo-4-methylnicotinamide.

Reduction to (5-Bromo-4-methylpyridin-3-yl)methanamine

This protocol details the reduction of the nitrile to a primary amine using lithium aluminum hydride (LiAlH₄).[1]

Materials:

  • This compound

  • Lithium Aluminum Hydride (LiAlH₄)

  • Anhydrous Tetrahydrofuran (THF)

  • Deionized Water

  • Sodium Hydroxide (NaOH) solution (15%)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Three-neck round-bottom flask

  • Dropping funnel

  • Reflux condenser

  • Inert atmosphere (Nitrogen or Argon)

  • Ice bath

Procedure:

  • Set up a dry three-neck round-bottom flask equipped with a dropping funnel and a reflux condenser under an inert atmosphere.

  • Carefully add LiAlH₄ (2.0 eq) to anhydrous THF in the flask.

  • In a separate flask, dissolve this compound (1.0 eq) in anhydrous THF.

  • Slowly add the solution of the nitrile to the LiAlH₄ suspension at 0°C (ice bath).

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to 0°C in an ice bath.

  • Carefully quench the reaction by the sequential dropwise addition of water (x mL), followed by 15% aqueous NaOH solution (x mL), and then water again (3x mL), where x is the number of grams of LiAlH₄ used.

  • Stir the resulting mixture at room temperature for 30 minutes.

  • Filter the solid aluminum salts and wash the filter cake with THF.

  • Combine the filtrate and the washings, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield (5-Bromo-4-methylpyridin-3-yl)methanamine. Further purification can be achieved by column chromatography if necessary.

[3+2] Cycloaddition to 5-(5-Bromo-4-methylpyridin-3-yl)-1H-tetrazole

This protocol describes the synthesis of the corresponding tetrazole via a [3+2] cycloaddition reaction with sodium azide.[2][3]

Materials:

  • This compound

  • Sodium Azide (NaN₃)

  • Ammonium Chloride (NH₄Cl) or Zinc Chloride (ZnCl₂)

  • N,N-Dimethylformamide (DMF)

  • Hydrochloric Acid (HCl, 1M)

  • Deionized Water

  • Ethyl Acetate

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in DMF.

  • Add sodium azide (1.5 eq) and ammonium chloride (1.5 eq) to the solution.

  • Heat the reaction mixture to 120°C and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into ice water and acidify to pH 2-3 with 1M HCl.

  • A precipitate should form. Collect the solid by vacuum filtration and wash thoroughly with cold water.

  • Alternatively, the aqueous layer can be extracted with ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to obtain 5-(5-Bromo-4-methylpyridin-3-yl)-1H-tetrazole.

Mandatory Visualizations

Derivatization_Workflow cluster_hydrolysis Hydrolysis cluster_reduction Reduction cluster_cycloaddition [3+2] Cycloaddition start This compound hydrolysis_reagents H₂SO₄, H₂O, Heat start->hydrolysis_reagents reduction_reagents 1. LiAlH₄, THF 2. H₂O start->reduction_reagents cycloaddition_reagents NaN₃, NH₄Cl, DMF, 120°C start->cycloaddition_reagents hydrolysis_product 5-Bromo-4-methylnicotinamide hydrolysis_reagents->hydrolysis_product Yield: 70-85% reduction_product (5-Bromo-4-methylpyridin-3-yl)methanamine reduction_reagents->reduction_product Yield: 60-75% cycloaddition_product 5-(5-Bromo-4-methylpyridin-3-yl)-1H-tetrazole cycloaddition_reagents->cycloaddition_product Yield: 72-95%

Caption: General workflow for the derivatization of this compound.

Hydrolysis_Protocol start Start: this compound add_acid Add conc. H₂SO₄ start->add_acid heat Heat to 80-100°C for 2-4h add_acid->heat cool_quench Cool and pour onto ice heat->cool_quench neutralize Neutralize with NaHCO₃ cool_quench->neutralize extract Extract with Ethyl Acetate neutralize->extract dry_concentrate Dry (Na₂SO₄) and concentrate extract->dry_concentrate purify Recrystallize dry_concentrate->purify end Product: 5-Bromo-4-methylnicotinamide purify->end

Caption: Experimental workflow for the hydrolysis of the cyano group.

Reduction_Protocol start Start: this compound prepare_lah Prepare LiAlH₄ suspension in THF start->prepare_lah add_nitrile Add nitrile solution at 0°C prepare_lah->add_nitrile reflux Warm to RT and reflux for 4-6h add_nitrile->reflux cool_quench Cool to 0°C and quench (H₂O, NaOH, H₂O) reflux->cool_quench filter_solids Filter aluminum salts cool_quench->filter_solids dry_concentrate Dry (Na₂SO₄) and concentrate filter_solids->dry_concentrate end Product: (5-Bromo-4-methylpyridin-3-yl)methanamine dry_concentrate->end

Caption: Experimental workflow for the reduction of the cyano group.

Cycloaddition_Protocol start Start: this compound dissolve Dissolve in DMF start->dissolve add_reagents Add NaN₃ and NH₄Cl dissolve->add_reagents heat Heat to 120°C for 12-24h add_reagents->heat cool_precipitate Cool and pour into ice water heat->cool_precipitate acidify Acidify with HCl cool_precipitate->acidify filter_wash Filter and wash the precipitate acidify->filter_wash purify Recrystallize filter_wash->purify end Product: 5-(5-Bromo-4-methylpyridin-3-yl)-1H-tetrazole purify->end

Caption: Experimental workflow for the [3+2] cycloaddition of the cyano group.

References

Application Notes and Protocols for the Scale-Up Synthesis of 5-Bromo-4-methylnicotinonitrile and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the scale-up synthesis of 5-bromo-4-methylnicotinonitrile, a key intermediate in the development of various pharmaceutical compounds. The following sections detail a proposed synthetic route, experimental procedures, and data for producing this compound on a larger scale, as well as its subsequent derivatization.

Overview of Synthetic Strategy

The synthesis of this compound on a scalable level can be approached through a multi-step process. A plausible and efficient route begins with the commercially available 4-methylnicotinic acid. This strategy involves the initial bromination of the pyridine ring, followed by the conversion of the carboxylic acid to a nitrile group. This approach is advantageous for scale-up due to the availability of starting materials and the generally robust nature of the involved chemical transformations.

Bromo-pyridine derivatives are crucial building blocks in modern chemical synthesis due to their versatile reactivity in cross-coupling reactions.[1] The bromine atom serves as an excellent leaving group, making these compounds ideal for nucleophilic aromatic substitution and transition-metal-catalyzed reactions like Suzuki-Miyaura, Heck, and Sonogashira couplings.[1]

The overall proposed synthetic workflow is illustrated below:

Synthetic_Workflow cluster_0 Step 1: Bromination cluster_1 Step 2: Amide Formation cluster_2 Step 3: Dehydration to Nitrile cluster_3 Step 4: Derivatization (Example) 4-Methylnicotinic_Acid 4-Methylnicotinic_Acid 5-Bromo-4-methylnicotinic_Acid 5-Bromo-4-methylnicotinic_Acid 4-Methylnicotinic_Acid->5-Bromo-4-methylnicotinic_Acid  Br2, Oleum   5-Bromo-4-methylnicotinamide 5-Bromo-4-methylnicotinamide 5-Bromo-4-methylnicotinic_Acid->5-Bromo-4-methylnicotinamide  1. SOCl2  2. NH4OH   This compound This compound 5-Bromo-4-methylnicotinamide->this compound  POCl3 or P2O5   Derivative Derivative This compound->Derivative  Cross-coupling  (e.g., Suzuki)  

Caption: Proposed synthetic workflow for this compound.

Experimental Protocols

Disclaimer: The following protocols are proposed for scale-up synthesis based on established chemical principles and related literature. These procedures should be optimized and validated in a controlled laboratory setting before implementation on a larger scale. All operations should be conducted by trained personnel in a suitable chemical fume hood with appropriate personal protective equipment.

Protocol 2.1: Synthesis of 5-Bromo-4-methylnicotinic Acid (Step 1)

This protocol describes the bromination of 4-methylnicotinic acid. The bromination of pyridine derivatives can be challenging and often requires harsh conditions.[2]

Materials:

  • 4-Methylnicotinic acid

  • Oleum (20-30% SO3)

  • Bromine (Br2)

  • Sodium bisulfite

  • Ice

  • Water (deionized)

Equipment:

  • Jacketed glass reactor with overhead stirrer, dropping funnel, and reflux condenser

  • Heating/cooling circulator

  • Scrubber system for bromine and SO2 vapors

Procedure:

  • Charge the jacketed reactor with 4-methylnicotinic acid.

  • Slowly add oleum to the reactor while maintaining the internal temperature below 40°C.

  • Heat the mixture to 120-130°C.

  • Add bromine dropwise via the dropping funnel over several hours.

  • After the addition is complete, maintain the reaction mixture at 120-130°C for an additional 4-6 hours, or until reaction completion is confirmed by in-process control (e.g., HPLC).

  • Cool the reaction mixture to room temperature.

  • Carefully quench the reaction by pouring it onto a mixture of ice and water.

  • Neutralize the acidic solution with a suitable base (e.g., concentrated NaOH solution) to pH 3-4, keeping the temperature below 20°C.

  • The product will precipitate out of the solution.

  • Filter the solid product and wash it with cold water.

  • Dry the product under vacuum at 60-70°C to a constant weight.

Protocol 2.2: Synthesis of 5-Bromo-4-methylnicotinamide (Step 2)

This step involves the conversion of the carboxylic acid to a primary amide.

Materials:

  • 5-Bromo-4-methylnicotinic acid

  • Thionyl chloride (SOCl2)

  • Toluene (or another suitable inert solvent)

  • Ammonium hydroxide (NH4OH, concentrated solution)

Equipment:

  • Jacketed glass reactor with overhead stirrer, dropping funnel, and reflux condenser

  • Heating/cooling circulator

  • Scrubber system for acidic vapors

Procedure:

  • Suspend 5-Bromo-4-methylnicotinic acid in toluene in the reactor.

  • Slowly add thionyl chloride to the suspension.

  • Heat the mixture to reflux (around 80-90°C) and maintain for 2-4 hours, or until a clear solution is obtained and gas evolution ceases.

  • Cool the reaction mixture to room temperature.

  • Distill off the excess thionyl chloride and toluene under reduced pressure.

  • Cool the resulting acid chloride intermediate in an ice bath.

  • Slowly and carefully add concentrated ammonium hydroxide to the cooled intermediate with vigorous stirring, maintaining the temperature below 20°C.

  • Stir the mixture for 1-2 hours at room temperature.

  • Filter the precipitated solid, wash with cold water, and dry under vacuum.

Protocol 2.3: Synthesis of this compound (Step 3)

This final step is the dehydration of the amide to the target nitrile.

Materials:

  • 5-Bromo-4-methylnicotinamide

  • Phosphorus pentoxide (P2O5) or Phosphorus oxychloride (POCl3)

  • Inert solvent (e.g., acetonitrile or toluene)

Equipment:

  • Jacketed glass reactor with overhead stirrer and reflux condenser

  • Heating mantle or circulator

Procedure:

  • Charge the reactor with 5-Bromo-4-methylnicotinamide and the chosen dehydrating agent (e.g., POCl3).

  • Heat the mixture to reflux and maintain for 3-5 hours, monitoring the reaction by TLC or HPLC.

  • Cool the reaction mixture to room temperature.

  • Carefully quench the reaction by pouring it onto ice water.

  • Neutralize the solution with a base (e.g., sodium carbonate solution).

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography to yield pure this compound.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the proposed scale-up synthesis. The values are representative and may require optimization.

Parameter Step 1: Bromination Step 2: Amide Formation Step 3: Dehydration
Starting Material 4-Methylnicotinic acid5-Bromo-4-methylnicotinic acid5-Bromo-4-methylnicotinamide
Key Reagents Bromine, OleumThionyl chloride, NH4OHPhosphorus oxychloride
Molar Ratio (Reagent:Substrate) 1.1 : 1 (Br2)1.2 : 1 (SOCl2)1.5 : 1 (POCl3)
Solvent OleumTolueneNeat or Acetonitrile
Reaction Temperature 120-130 °C80-90 °C80-110 °C
Reaction Time 6-10 hours3-6 hours3-5 hours
Typical Yield 75-85%85-95%70-80%
Purity (Crude) >90%>95%>90%
Purity (Final) >98%>98%>99%

Derivatization of this compound

This compound is a versatile intermediate for creating a library of derivatives, primarily through cross-coupling reactions at the bromine position.

Protocol 4.1: Example Suzuki Coupling for Derivative Synthesis

This protocol provides a general method for the Suzuki coupling of this compound with a boronic acid.

Suzuki_Coupling cluster_conditions Reaction Conditions This compound This compound Coupled_Product Coupled_Product This compound->Coupled_Product Aryl_Boronic_Acid Aryl_Boronic_Acid Aryl_Boronic_Acid->Coupled_Product Pd_Catalyst Pd_Catalyst Base Base Solvent Solvent

Caption: General scheme for Suzuki coupling of this compound.

Materials:

  • This compound

  • Aryl or heteroaryl boronic acid

  • Palladium catalyst (e.g., Pd(PPh3)4 or PdCl2(dppf))

  • Base (e.g., K2CO3, Cs2CO3)

  • Solvent (e.g., 1,4-dioxane/water, toluene)

Procedure:

  • To a reaction vessel, add this compound, the boronic acid (1.1-1.5 equivalents), and the base (2-3 equivalents).

  • Degas the solvent by bubbling with an inert gas (e.g., nitrogen or argon) for 15-30 minutes.

  • Add the degassed solvent to the reaction vessel.

  • Add the palladium catalyst to the mixture.

  • Heat the reaction to 80-100°C and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and dilute with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by column chromatography to obtain the desired derivative.

References

The Strategic Application of 5-Bromo-4-methylnicotinonitrile in Advanced Materials Science: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Unlocking the Potential of a Versatile Pyridine Building Block

In the landscape of materials science, the design and synthesis of novel organic molecules with tailored electronic and photophysical properties are paramount for the advancement of next-generation technologies. Among the vast array of heterocyclic scaffolds, pyridine derivatives have garnered significant attention due to their inherent electron-deficient nature, which makes them ideal candidates for a variety of applications, including organic light-emitting diodes (OLEDs), sensors, and nonlinear optical (NLO) materials.[1][2] 5-Bromo-4-methylnicotinonitrile stands out as a particularly promising, yet underexplored, building block. Its trifunctional nature—a reactive bromine atom, an electron-withdrawing nitrile group, and a methyl-substituted pyridine core—offers a unique combination of features for the strategic construction of complex, high-performance materials.

This technical guide provides an in-depth exploration of the potential applications of this compound in materials science. Moving beyond a simple recitation of protocols, we will delve into the causality behind experimental choices, offering insights into how the specific functionalities of this molecule can be leveraged to achieve desired material properties. The protocols described herein are designed to be self-validating, with integrated characterization and analysis steps to ensure the successful synthesis and evaluation of novel materials.

Core Principles: Leveraging the Functional Triad of this compound

The utility of this compound in materials science stems from the distinct roles of its three key functional groups. A comprehensive understanding of their individual and synergistic effects is crucial for rational material design.

Caption: The functional triad of this compound and their roles in materials synthesis.

PART 1: PALLADIUM-CATALYZED CROSS-COUPLING REACTIONS FOR THE SYNTHESIS OF FUNCTIONAL MATERIALS

The bromine atom at the 5-position of the pyridine ring is the primary reactive site for the construction of extended π-conjugated systems through palladium-catalyzed cross-coupling reactions. These reactions are fundamental to the synthesis of a wide range of materials for organic electronics and photonics.[3]

Suzuki-Miyaura Coupling for the Synthesis of Biaryl and Heteroaryl Derivatives

The Suzuki-Miyaura coupling is a robust and versatile method for the formation of C-C bonds.[4][5] By coupling this compound with various aryl- and heteroarylboronic acids, a diverse library of biaryl and heteroaryl compounds can be synthesized. These materials are of particular interest for applications in OLEDs as host materials or electron transporters.[1]

Causality Behind Experimental Choices:

  • Catalyst: Palladium(0) complexes are the active catalysts. Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] is a common choice due to its commercial availability and broad functional group tolerance.[5] For more challenging couplings, or to achieve higher turnover numbers, more advanced catalyst systems employing bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos) with a palladium(II) precatalyst (e.g., Pd(OAc)₂) can be utilized.[6]

  • Base: A base is required to activate the boronic acid for transmetalation. Inorganic bases such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are commonly used.[5] The choice of base can influence the reaction rate and the suppression of side reactions.

  • Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DMF) and water is typically used. Water is necessary for the dissolution of the inorganic base and plays a role in the catalytic cycle.[5]

Experimental Protocol: Synthesis of a 5-Aryl-4-methylnicotinonitrile Derivative

Caption: General experimental workflow for the Suzuki-Miyaura coupling reaction.

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

  • Potassium phosphate (K₃PO₄) (2.5 eq)

  • Anhydrous 1,4-dioxane

  • Degassed deionized water

Procedure:

  • To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, and potassium phosphate.

  • Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.

  • Under a positive pressure of the inert gas, add the Pd(PPh₃)₄ catalyst.

  • Add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio (e.g., for a 1 mmol scale, use 4 mL of 1,4-dioxane and 1 mL of water).

  • Stir the reaction mixture at 85-95 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-18 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove the palladium catalyst and inorganic salts.

  • Transfer the filtrate to a separatory funnel and wash with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Data Presentation:

Arylboronic Acid PartnerCatalyst SystemBaseSolventTemperature (°C)Time (h)Yield (%)
Phenylboronic acidPd(PPh₃)₄K₃PO₄Dioxane/H₂O (4:1)901685[7]
4-Methylphenylboronic acidPd(PPh₃)₄K₃PO₄Dioxane/H₂O (4:1)901682[7]
4-Methoxyphenylboronic acidPd(PPh₃)₄K₃PO₄Dioxane/H₂O (4:1)901688[7]
4-Fluorophenylboronic acidPd(PPh₃)₄K₃PO₄Dioxane/H₂O (4:1)901680[7]
Yields are based on a structurally analogous substrate, 5-bromo-2-methylpyridin-3-amine, and are indicative of expected performance.[7]
Stille Coupling for the Synthesis of Conjugated Polymers

The Stille coupling reaction, which involves the coupling of an organohalide with an organostannane, is another powerful tool for C-C bond formation.[8][9] It is particularly useful for the synthesis of conjugated polymers, where the reaction conditions are often milder than other cross-coupling methods.

Causality Behind Experimental Choices:

  • Organostannane: A variety of organostannanes can be used, including vinyl, aryl, and heteroarylstannanes. The choice of the organostannane will determine the structure of the resulting polymer.

  • Catalyst: Palladium catalysts, such as Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, are commonly used.[10] The addition of a copper(I) co-catalyst can sometimes accelerate the reaction.[11]

  • Solvent: Anhydrous and degassed aprotic polar solvents like DMF or NMP are typically employed.[10]

Experimental Protocol: Synthesis of a Poly(pyridylvinylene) Derivative

Materials:

  • This compound (1.0 eq)

  • 1,4-Bis(tributylstannyl)benzene (1.0 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02 eq)

  • Anhydrous and degassed N,N-dimethylformamide (DMF)

Procedure:

  • In a glovebox or under an inert atmosphere, add this compound and 1,4-Bis(tributylstannyl)benzene to a flame-dried Schlenk tube.

  • Add the Pd(PPh₃)₄ catalyst.

  • Add anhydrous and degassed DMF to the Schlenk tube.

  • Seal the tube and heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the progress of the polymerization by observing the increase in viscosity of the reaction mixture. The reaction is typically complete within 24-48 hours.

  • After cooling to room temperature, precipitate the polymer by pouring the reaction mixture into a large volume of methanol.

  • Collect the polymer by filtration, wash with methanol, and dry under vacuum.

  • Purify the polymer by Soxhlet extraction with a suitable solvent (e.g., methanol, acetone, hexanes) to remove oligomers and catalyst residues.

  • Characterize the polymer by Gel Permeation Chromatography (GPC) for molecular weight and polydispersity, and by ¹H NMR, UV-Vis, and fluorescence spectroscopy to confirm its structure and photophysical properties.

Heck and Sonogashira Couplings for Functional Alkene and Alkyne Derivatives

The Heck reaction allows for the coupling of this compound with alkenes to form substituted vinylpyridines, which can serve as monomers for polymerization or as components of larger conjugated systems.[12][13] The Sonogashira reaction, on the other hand, couples the bromopyridine with terminal alkynes, leading to the formation of arylalkynes.[14][15] These are valuable intermediates for the synthesis of conjugated polymers and materials with nonlinear optical properties.[14]

Experimental Protocol: Sonogashira Coupling of this compound

Materials:

  • This compound (1.0 eq)

  • Terminal alkyne (1.2 eq)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.03 eq)

  • Copper(I) iodide (CuI) (0.05 eq)

  • Triethylamine (Et₃N)

  • Anhydrous and degassed tetrahydrofuran (THF)

Procedure:

  • To a flame-dried Schlenk flask, add PdCl₂(PPh₃)₂ and CuI.

  • Evacuate and backfill the flask with an inert gas.

  • Add a solution of this compound and the terminal alkyne in a mixture of THF and Et₃N (e.g., 2:1 v/v).

  • Stir the reaction mixture at room temperature. Monitor the reaction by TLC.

  • Upon completion, filter the reaction mixture through a pad of celite and concentrate the filtrate.

  • Purify the crude product by column chromatography.

PART 2: LEVERAGING THE NITRILE GROUP FOR FUNCTIONAL MATERIALS

The electron-withdrawing nitrile group significantly influences the electronic properties of materials derived from this compound, generally leading to lower LUMO energy levels, which is beneficial for electron transport materials in OLEDs.[16] Furthermore, the nitrile group can be a precursor to other functional groups or participate in polymerization reactions.

Anionic Polymerization of the Nicotinonitrile Moiety

While challenging due to potential side reactions, the nitrile group can, under specific conditions, undergo anionic polymerization.[17][18] This can lead to the formation of polymers with a conjugated backbone containing imine units.

Causality Behind Experimental Choices:

  • Initiator: Strong nucleophiles such as organolithium reagents (e.g., n-butyllithium) are typically required to initiate the polymerization of less reactive monomers.[18]

  • Solvent: Anhydrous and aprotic solvents like THF are essential to prevent quenching of the anionic propagating species.

  • Temperature: Low temperatures (e.g., -78 °C) are often necessary to control the polymerization and minimize side reactions.

Experimental Protocol: Anionic Polymerization of a Nicotinonitrile Derivative

Materials:

  • A 5-alkenyl-4-methylnicotinonitrile derivative (monomer)

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous tetrahydrofuran (THF)

Procedure:

  • In a flame-dried and argon-purged flask, dissolve the monomer in anhydrous THF.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add a solution of n-BuLi in hexanes dropwise to the monomer solution.

  • Stir the reaction mixture at -78 °C for several hours.

  • Quench the polymerization by adding a proton source, such as methanol.

  • Allow the reaction mixture to warm to room temperature and precipitate the polymer in a non-solvent (e.g., methanol or water).

  • Collect the polymer by filtration, wash, and dry under vacuum.

  • Characterize the polymer by GPC, NMR, and thermal analysis (TGA/DSC).

Solvatochromic Dyes: Probing Molecular Environments

The combination of the electron-deficient nicotinonitrile core and an electron-donating group, introduced via a cross-coupling reaction at the 5-position, can lead to the formation of "push-pull" chromophores. These molecules often exhibit solvatochromism, where their absorption and emission spectra are sensitive to the polarity of the solvent.[19][20] This property makes them valuable as probes for studying local microenvironments in biological systems or polymer matrices.

Experimental Protocol: Characterization of Solvatochromic Properties

Caption: Workflow for the characterization of solvatochromic dyes.

Procedure:

  • Synthesize a push-pull derivative of this compound (e.g., by coupling with 4-(N,N-dimethylamino)phenylboronic acid).

  • Prepare a series of dilute solutions of the synthesized dye in a range of solvents with varying polarities (e.g., hexane, toluene, THF, dichloromethane, acetone, acetonitrile, methanol, water).

  • Record the UV-Vis absorption and fluorescence emission spectra for each solution.

  • Determine the wavelength of maximum absorption (λ_abs) and maximum emission (λ_em) for each solvent.

  • Plot λ_abs and λ_em as a function of a solvent polarity parameter, such as the Reichardt's dye E_T(30) scale, to visualize the solvatochromic shift.

Data Presentation:

SolventE_T(30) (kcal/mol)λ_abs (nm)λ_em (nm)Stokes Shift (cm⁻¹)
Toluene33.9DataDataData
THF37.4DataDataData
Dichloromethane40.7DataDataData
Acetonitrile45.6DataDataData
Methanol55.4DataDataData
Data to be filled in from experimental measurements.

Conclusion: A Promising Scaffold for Future Innovations

This compound represents a highly versatile and strategically valuable building block for the synthesis of advanced functional materials. Its unique combination of a reactive bromine atom, an electron-withdrawing nitrile group, and a processability-enhancing methyl group on a pyridine core provides a powerful platform for creating novel materials for a wide range of applications in materials science. The protocols and insights provided in this guide are intended to serve as a comprehensive resource for researchers and scientists, enabling them to explore the full potential of this promising molecule and to drive innovation in the field of organic electronics and photonics.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling with 5-Bromo-4-methylnicotinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Suzuki-Miyaura cross-coupling of 5-Bromo-4-methylnicotinonitrile. The information is presented in a question-and-answer format to address specific challenges you may encounter.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am observing no or very low conversion of my starting material, this compound. What are the potential causes and how can I troubleshoot this?

A1: Low or no conversion in a Suzuki coupling reaction with this substrate can stem from several factors, primarily related to the catalyst system and reaction conditions.

  • Potential Causes:

    • Catalyst Inhibition: The nitrogen atom of the pyridine ring can coordinate with the palladium catalyst, leading to deactivation.

    • Inactive Catalyst: The palladium source, particularly Pd(II) precatalysts, may not be efficiently reduced to the active Pd(0) state. Air-sensitive Pd(0) catalysts like Pd(PPh₃)₄ can also degrade upon storage.

    • Suboptimal Reaction Conditions: The choice of base, solvent, and temperature can significantly impact the reaction outcome.

    • Poor Quality Reagents: Impurities in the starting materials, boronic acid/ester, or solvent can inhibit the catalyst. Boronic acids, in particular, can be prone to decomposition (protodeboronation).[1]

  • Troubleshooting Steps:

    • Catalyst and Ligand Selection: Switch to a more robust catalyst system. Electron-rich and sterically hindered phosphine ligands such as SPhos, XPhos, or RuPhos are often effective for coupling heteroaryl halides as they promote oxidative addition and stabilize the catalytic species.[2] Consider using pre-formed Pd(0) catalysts or modern precatalysts that are designed for efficient generation of the active species.[3]

    • Ensure Inert Atmosphere: Thoroughly degas the solvent and reaction mixture to remove oxygen, which can deactivate the Pd(0) catalyst and lead to homocoupling of the boronic acid.[1] Techniques like freeze-pump-thaw or sparging with an inert gas (Argon or Nitrogen) for 15-30 minutes are crucial.[1]

    • Screen Bases and Solvents: The choice of base is critical. Stronger, non-nucleophilic inorganic bases like K₃PO₄ or Cs₂CO₃ are often more effective than weaker bases like Na₂CO₃ for heteroaryl couplings.[4] A solvent screen including polar aprotic solvents like 1,4-dioxane (often with water), DMF, or toluene can identify the optimal medium for your specific substrates.[5]

    • Check Reagent Quality: Use fresh, high-quality palladium catalysts, ligands, and bases. If using a boronic acid, consider using the more stable pinacol ester or MIDA boronate to prevent protodeboronation.[1] A slight excess of the boronic acid derivative (e.g., 1.2-1.5 equivalents) can sometimes compensate for decomposition.[1]

Q2: My reaction is producing significant side products, such as homocoupling of the boronic acid and/or dehalogenation of the starting material. How can I minimize these?

A2: The formation of side products is a common issue in Suzuki couplings.

  • Homocoupling: This side reaction is often caused by the presence of oxygen, which can lead to the oxidative coupling of two boronic acid molecules.

    • Solution: Rigorous degassing of the reaction mixture and maintaining a strict inert atmosphere throughout the experiment is the most effective way to prevent homocoupling.[1]

  • Dehalogenation: The bromo group on your starting material can be replaced by a hydrogen atom.

    • Solution: This can sometimes be promoted by certain bases or impurities. Switching to a different base (e.g., from an alkoxide to a carbonate or phosphate) or ensuring the purity of all reagents may help. Additionally, using a more active catalyst system can sometimes outcompete the dehalogenation pathway by accelerating the desired cross-coupling.[3]

Q3: What are the recommended starting conditions for a Suzuki coupling with this compound?

A3: While optimal conditions will vary depending on the specific boronic acid used, a reliable starting point based on similar bromopyridine substrates would be:

  • Catalyst: Pd(PPh₃)₄ (2-5 mol%) or a combination of a Pd(II) source like Pd(OAc)₂ with a suitable ligand such as SPhos.[6]

  • Base: K₃PO₄ or K₂CO₃ (2.0-3.0 equivalents).[7]

  • Solvent: Anhydrous, degassed 1,4-Dioxane/H₂O (in a 4:1 to 10:1 ratio) or DMF.[2][7]

  • Temperature: 80-100 °C.[7]

  • Atmosphere: A rigorously maintained inert atmosphere (Argon or Nitrogen).

Always monitor the reaction by TLC or LC-MS to track the consumption of starting materials and the formation of the product.

Data Presentation

The following table summarizes typical reaction conditions and yields for the Suzuki-Miyaura coupling of substrates structurally analogous to this compound, such as 5-bromonicotinic acid derivatives. These conditions can serve as a strong starting point for optimization.

EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
1Phenylboronic acidPd(PPh₃)₄ (5)K₃PO₄DMF802485[2]
24-Fluorophenylboronic acidPd(PPh₃)₄ (5)K₃PO₄DMF802489[2]
33-Methoxyphenylboronic acidPd(PPh₃)₄ (5)K₃PO₄DMF802482[2]

Experimental Protocols

General Protocol for Solution-Phase Suzuki-Miyaura Coupling of this compound

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid or boronic ester (1.2-1.5 equiv)[7]

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)[7]

  • Base (e.g., K₃PO₄ or K₂CO₃, 2.0-3.0 equiv)[7]

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane/H₂O 4:1, or DMF)[7]

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and stir bar

  • Inert gas supply (Argon or Nitrogen)

  • Standard laboratory glassware for workup and purification

Procedure:

  • Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, and the base.[7]

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.[7]

  • Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst to the flask. Subsequently, add the degassed solvent via syringe.[7]

  • Reaction: Place the flask in a preheated oil bath at the desired temperature (typically 80-100 °C) and stir the mixture vigorously.[7]

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • If a biphasic solvent system like dioxane/water is used, dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[7]

    • If DMF is used as the solvent, dilute the reaction mixture with a larger volume of water and extract with an appropriate organic solvent like ethyl acetate.[7]

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system to afford the pure product.[7]

Mandatory Visualization

Suzuki_Troubleshooting_Workflow start Low or No Yield with This compound check_reagents 1. Check Reagent Quality - Fresh Catalyst/Ligand? - Boronic Acid or Ester Stable? - Anhydrous/Degassed Solvent? start->check_reagents optimize_catalyst 2. Optimize Catalyst System - Use Buchwald Ligands (SPhos, XPhos)? - Try a Pre-formed Pd(0) Source? - Increase Catalyst Loading? check_reagents->optimize_catalyst optimize_base 3. Screen Bases - Switch to K₃PO₄ or Cs₂CO₃? - Ensure Anhydrous Base? optimize_catalyst->optimize_base optimize_solvent_temp 4. Optimize Solvent & Temp. - Screen Dioxane/H₂O, DMF, Toluene? - Increase Temperature? optimize_base->optimize_solvent_temp success Improved Yield optimize_solvent_temp->success

Caption: A logical workflow for troubleshooting low yields in the Suzuki coupling.

Suzuki_Catalytic_Cycle cluster_oa cluster_tm cluster_re pd0 Pd(0)L₂ pd_complex1 Br-Pd(II)L₂-Ar pd0->pd_complex1 Oxidative Addition oxidative_addition Oxidative Addition aryl_halide Ar-Br (this compound) pd_complex2 R-Pd(II)L₂-Ar pd_complex1->pd_complex2 Transmetalation transmetalation Transmetalation boronic_acid R-B(OR)₂ + Base pd_complex2->pd0 Reductive Elimination product Ar-R (Coupled Product) reductive_elimination Reductive Elimination

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Technical Support Center: Buchwald-Hartwig Reactions of 5-Bromo-4-methylnicotinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting Buchwald-Hartwig amination reactions involving 5-Bromo-4-methylnicotinonitrile. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this specific transformation. The unique electronic and steric profile of this substrate presents distinct challenges that require a nuanced approach to reaction optimization. This document provides in-depth, field-proven insights in a direct question-and-answer format to address the specific issues you may encounter.

The Challenge: Understanding the Substrate

The Buchwald-Hartwig amination of this compound is a non-trivial transformation due to a confluence of electronic and steric factors. The pyridine nitrogen can act as a ligand for the palladium catalyst, potentially leading to catalyst inhibition or deactivation.[1] Furthermore, the molecule possesses an electron-donating methyl group and a strongly electron-withdrawing nitrile group. This electronic push-pull system can influence the reactivity of the C-Br bond and the stability of reaction intermediates. The methyl group at the 4-position also introduces steric hindrance around the site of reaction, which can impede the approach of the catalyst and the amine coupling partner.

This guide will walk you through common problems, their root causes, and systematic approaches to achieving a successful C-N coupling.

Frequently Asked Questions & Troubleshooting Guide

Q1: I am observing no or very low conversion of my this compound starting material. What are the likely causes and how can I fix it?

A1: Low to no conversion is a common issue when working with challenging heterocyclic substrates. The primary culprits are often related to catalyst inhibition or insufficiently reactive conditions.

Root Causes & Solutions:

  • Catalyst Inhibition by Pyridine Nitrogen: The lone pair on the pyridine nitrogen can coordinate strongly to the palladium center, leading to the formation of stable, off-cycle complexes that are catalytically inactive.[1]

    • Solution 1: Ligand Choice is Critical. The use of sterically hindered and electron-rich phosphine ligands is paramount. These bulky ligands create a coordinatively saturated and reactive palladium center that favors the desired catalytic cycle over inhibition by the pyridine substrate. Ligands from the Buchwald (e.g., XPhos, SPhos, RuPhos) or Hartwig schools of thought are designed to overcome these challenges.[2] For sterically demanding substrates, ligands like BrettPhos have also shown great utility.[3]

    • Solution 2: Use of Pre-catalysts. Instead of generating the active Pd(0) species in situ from sources like Pd(OAc)₂, which can be unreliable, consider using well-defined palladium pre-catalysts (e.g., XPhos Pd G3). These pre-catalysts provide a more consistent and rapid generation of the active monoligated Pd(0) species upon activation with a base.

  • Insufficiently Strong Base: The base plays a crucial role in the deprotonation of the amine to form the active nucleophile. For sterically hindered or electron-poor amines, a stronger base may be required to facilitate this step.

    • Solution: While weaker bases like Cs₂CO₃ or K₃PO₄ can be effective in some systems, strong alkoxide bases such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are often necessary for challenging couplings.[4] The choice of base is highly dependent on the pKa of the amine coupling partner and the functional group tolerance of your substrates.

  • Inadequate Reaction Temperature: Oxidative addition of the C-Br bond to the Pd(0) center is often the rate-limiting step and typically requires thermal energy.

    • Solution: Most Buchwald-Hartwig reactions are conducted at elevated temperatures, typically in the range of 80-110 °C. If you are running your reaction at a lower temperature, a systematic increase in temperature may be necessary. Solvents with higher boiling points like toluene, dioxane, or xylene are commonly used.

  • Oxygen Sensitivity: The active Pd(0) catalyst is sensitive to oxidation by atmospheric oxygen, which can lead to catalyst deactivation.

    • Solution: Ensure that your reaction is performed under a strictly inert atmosphere (e.g., argon or nitrogen). This involves thorough degassing of the solvent (e.g., by freeze-pump-thaw cycles or sparging with an inert gas) and maintaining a positive pressure of the inert gas throughout the reaction.

Q2: My main side product is 4-methylnicotinonitrile (hydrodehalogenation). How can I suppress this?

A2: Hydrodehalogenation, the replacement of the bromine atom with a hydrogen atom, is a common side reaction in Buchwald-Hartwig aminations.[1] It typically arises from the formation of a palladium hydride species which can then undergo reductive elimination with the aryl halide.

Root Causes & Solutions:

  • Formation of Palladium Hydride Species: This can occur through several pathways, including β-hydride elimination from the amine or the alkoxide base, or reaction with trace amounts of water.

    • Solution 1: Judicious Choice of Base. While strong bases are often necessary, some can be more prone to generating hydride species. For instance, if using an alkoxide base, ensure it is of high purity and as anhydrous as possible. In some cases, switching to a different strong base like LHMDS may be beneficial. The use of a bimetallic palladium-copper nanocatalyst system has also been shown to suppress hydrodehalogenation by favoring an amination pathway.[5]

    • Solution 2: Rigorously Anhydrous Conditions. Ensure all reagents and solvents are scrupulously dried. Traces of water can react with the palladium catalyst and base to generate palladium hydride species.

    • Solution 3: Ligand Effects. The ligand can influence the relative rates of the desired reductive elimination to form the C-N bond versus the undesired hydrodehalogenation pathway. Screening different bulky phosphine ligands may reveal one that favors the desired outcome.

Q3: I'm trying to couple a primary amine, but I'm getting significant amounts of the diarylated product. How can I improve the selectivity for monoarylation?

A3: The formation of diarylated products is a common challenge when using primary amines as nucleophiles. This occurs when the initial monoarylated product, which is also a secondary amine, competes with the starting primary amine in the catalytic cycle.

Root Causes & Solutions:

  • Relative Reactivity: The product secondary amine can sometimes be more reactive than the starting primary amine, leading to over-arylation.

    • Solution 1: Adjust Stoichiometry. Using a slight excess of the primary amine (e.g., 1.2-1.5 equivalents) can help to outcompete the product amine for the catalyst. However, this may not be feasible if the amine is a precious reagent.

    • Solution 2: Ligand Selection. Certain ligands are known to promote monoarylation. For instance, BrettPhos was specifically designed to facilitate the selective monoarylation of primary amines.[3] Its steric bulk can disfavor the binding of the more hindered secondary amine product to the palladium center.

    • Solution 3: Lower Reaction Temperature and Time. If the initial monoarylation is significantly faster than the diarylation, running the reaction at a lower temperature or for a shorter duration may improve selectivity. Careful reaction monitoring by LC-MS or GC-MS is key to finding the optimal endpoint.

Key Parameter Optimization

Success with this compound often comes down to a systematic optimization of key reaction parameters. The following table provides a starting point and guidance for this process.

ParameterRecommended Starting Conditions & Optimization StrategyRationale
Palladium Source Pd₂(dba)₃ (1-2 mol %) or a pre-catalyst like XPhos Pd G3 (1-2 mol %)Pd₂(dba)₃ is a common and effective Pd(0) source. Pre-catalysts offer better consistency and faster activation.[2]
Ligand XPhos, RuPhos, or BrettPhos (1.2-1.5 equivalents relative to Pd)Bulky, electron-rich biaryl phosphine ligands are essential to overcome catalyst inhibition by the pyridine nitrogen and promote reductive elimination.[1][3]
Base NaOtBu (1.5-2.0 equiv.) or LHMDS (1.5-2.0 equiv.)A strong, non-nucleophilic base is typically required to deprotonate the amine, especially for challenging substrates.[4]
Solvent Toluene or 1,4-Dioxane (anhydrous)Aprotic solvents with boiling points suitable for heating are standard. Ensure they are rigorously degassed.
Temperature 100 °CMost Buchwald-Hartwig reactions require heating. Temperature can be adjusted (80-120 °C) to balance reaction rate and side product formation.
Amine 1.1-1.2 equivalentsA slight excess of the amine can help drive the reaction to completion. For primary amines, a larger excess may be needed to favor monoarylation.

Visualizing the Process

The Buchwald-Hartwig Catalytic Cycle

Buchwald_Hartwig_Cycle Pd0 L-Pd(0) (Active Catalyst) OA_Complex L-Pd(II)(Ar)(X) (Oxidative Addition Complex) Pd0->OA_Complex Ar-X Oxidative Addition Amine_Complex [L-Pd(II)(Ar)(HNR'R'')]⁺X⁻ OA_Complex->Amine_Complex + HNR'R'' - X⁻ Amido_Complex L-Pd(II)(Ar)(NR'R'') Amine_Complex->Amido_Complex + Base - [Base-H]⁺X⁻ Amido_Complex->Pd0 Reductive Elimination + Ar-NR'R'' Troubleshooting_Workflow Start Initial Reaction: Low Yield / No Reaction Check_Inert Verify Inert Atmosphere & Anhydrous Conditions Start->Check_Inert Screen_Ligand Screen Bulky Ligands (XPhos, RuPhos, BrettPhos) Check_Inert->Screen_Ligand Screen_Base Screen Stronger Bases (NaOtBu, LHMDS) Screen_Ligand->Screen_Base Increase_Temp Increase Temperature (e.g., to 110°C) Screen_Base->Increase_Temp Check_Side_Products Analyze Side Products (e.g., Hydrodehalogenation) Increase_Temp->Check_Side_Products Optimize_Base Optimize Base Choice (e.g., switch from alkoxide) Check_Side_Products->Optimize_Base If hydrodehalogenation Success Successful Coupling Check_Side_Products->Success If clean reaction Optimize_Base->Success

References

Technical Support Center: Synthesis of 5-Bromo-4-methylnicotinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Bromo-4-methylnicotinonitrile. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most probable synthetic routes for this compound?

A1: Based on analogous chemical literature, two primary synthetic routes are most probable for the synthesis of this compound:

  • Route A: Direct Bromination. This route involves the direct electrophilic bromination of the precursor 4-methylnicotinonitrile.

  • Route B: Sandmeyer Reaction. This route starts with the diazotization of 5-amino-4-methylnicotinonitrile, followed by a copper(I) bromide-mediated Sandmeyer reaction to introduce the bromo group.

Q2: What are the common byproducts I should expect in the synthesis of this compound?

A2: The common byproducts largely depend on the chosen synthetic route.

  • For Direct Bromination (Route A):

    • Over-brominated products: Dibromo-4-methylnicotinonitrile isomers can form if the reaction conditions are not carefully controlled.

    • Isomeric monobrominated products: Bromination at other positions on the pyridine ring, although less favored, might occur to a small extent.

    • Unreacted starting material: Incomplete reaction will leave residual 4-methylnicotinonitrile.

  • For the Sandmeyer Reaction (Route B):

    • Phenolic byproduct: Reaction of the diazonium salt with water can lead to the formation of 5-hydroxy-4-methylnicotinonitrile.

    • Azo-coupled byproduct: Self-coupling of the diazonium salt can result in the formation of colored azo compounds.

    • Deaminated byproduct: Reduction of the diazonium salt can lead to the formation of 4-methylnicotinonitrile.

    • Biaryl byproducts: Radical-mediated side reactions can produce biaryl compounds.[1]

Q3: My reaction mixture has turned a dark color. What could be the cause?

A3: A dark coloration, particularly in the Sandmeyer reaction, often indicates the formation of azo-coupled byproducts. This can be minimized by maintaining a low reaction temperature during the diazotization and Sandmeyer steps and by ensuring the efficient removal of excess nitrous acid before the addition of the copper(I) bromide catalyst.

Q4: How can I monitor the progress of the reaction?

A4: Thin Layer Chromatography (TLC) is a suitable method for monitoring the reaction progress. A non-polar eluent system, such as a mixture of hexane and ethyl acetate, can be used to separate the starting material, product, and major byproducts. Staining with potassium permanganate or visualization under UV light can aid in the detection of the spots. High-Performance Liquid Chromatography (HPLC) can also be employed for more quantitative analysis.

Troubleshooting Guides

Problem 1: Low yield of this compound in Direct Bromination.
Potential Cause Troubleshooting Suggestion
Incomplete Reaction - Increase reaction time. - Gradually increase the reaction temperature while monitoring for byproduct formation via TLC. - Ensure the brominating agent is of high purity and added in the correct stoichiometric amount.
Formation of Multiple Products - Optimize the reaction temperature; lower temperatures often favor higher selectivity. - Experiment with different brominating agents (e.g., N-Bromosuccinimide (NBS) instead of liquid bromine). - Consider using a different solvent system.
Product Loss During Workup - Ensure the pH is appropriately adjusted during the workup to minimize the solubility of the product in the aqueous phase. - Use an adequate volume of extraction solvent and perform multiple extractions.
Problem 2: Formation of significant impurities in the Sandmeyer Reaction.
Potential Cause Troubleshooting Suggestion
Decomposition of Diazonium Salt - Maintain a low temperature (typically 0-5 °C) throughout the diazotization and Sandmeyer reaction steps. - Use the diazonium salt immediately after its preparation.
Formation of Phenolic Byproduct - Ensure anhydrous conditions as much as possible during the Sandmeyer reaction. - Add the diazonium salt solution to the copper(I) bromide solution, rather than the reverse.
Presence of Azo Dyes - Add a small amount of urea or sulfamic acid after the diazotization step to quench any excess nitrous acid before adding the copper catalyst.

Data Presentation

Table 1: Summary of Potential Byproducts and their Characteristics

Byproduct Name Molecular Formula Molecular Weight ( g/mol ) Potential Origin Analytical Signature (Expected)
Dibromo-4-methylnicotinonitrileC₇H₄Br₂N₂275.93Over-bromination (Route A)Higher molecular weight peak in MS; distinct chromatographic retention time.
5-Hydroxy-4-methylnicotinonitrileC₇H₆N₂O134.14Reaction with water (Route B)Lower molecular weight peak in MS; may show a broad OH peak in IR and ¹H NMR.
4-MethylnicotinonitrileC₇H₆N₂118.14Incomplete reaction (Route A) or deamination (Route B)Lower molecular weight peak in MS; matches the starting material's analytical data.
Azo-coupled byproductVariableVariableSelf-coupling of diazonium salt (Route B)Often colored (yellow to red); complex NMR spectra; high molecular weight in MS.

Experimental Protocols

Protocol 1: Synthesis of this compound via Direct Bromination (Hypothetical, based on analogous reactions)

This protocol is a general guideline and requires optimization.

  • Dissolution: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-methylnicotinonitrile (1.0 eq) in a suitable solvent such as glacial acetic acid or a chlorinated solvent.

  • Cooling: Cool the solution to 0-5 °C in an ice bath.

  • Addition of Bromine: Slowly add a solution of bromine (1.0-1.1 eq) in the same solvent to the cooled solution of 4-methylnicotinonitrile over 30-60 minutes. Maintain the temperature below 10 °C during the addition.

  • Reaction: Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by TLC.

  • Quenching: Quench the reaction by pouring the mixture into an ice-cold aqueous solution of sodium thiosulfate to destroy any unreacted bromine.

  • Neutralization and Extraction: Neutralize the solution with a suitable base (e.g., sodium bicarbonate or sodium hydroxide solution) and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: Synthesis of this compound via Sandmeyer Reaction (Hypothetical, based on analogous reactions)

This protocol is a general guideline and requires optimization.

  • Diazotization:

    • Dissolve 5-amino-4-methylnicotinonitrile (1.0 eq) in an aqueous solution of hydrobromic acid (HBr, ~3-4 eq) at 0-5 °C.

    • Slowly add a solution of sodium nitrite (NaNO₂, ~1.1 eq) in water, keeping the temperature below 5 °C.

    • Stir the mixture for 30 minutes at 0-5 °C.

  • Sandmeyer Reaction:

    • In a separate flask, prepare a solution of copper(I) bromide (CuBr, ~1.2 eq) in HBr.

    • Slowly add the cold diazonium salt solution to the CuBr solution, maintaining the temperature at 0-5 °C.

    • Allow the reaction mixture to warm to room temperature and then heat gently (e.g., to 50-60 °C) for 1-2 hours until the evolution of nitrogen gas ceases.

  • Work-up and Extraction:

    • Cool the reaction mixture and extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Purification:

    • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Mandatory Visualization

Synthesis_Byproducts cluster_route_a Route A: Direct Bromination cluster_route_b Route B: Sandmeyer Reaction 4-Methylnicotinonitrile 4-Methylnicotinonitrile 5-Bromo-4-methylnicotinonitrile_A 5-Bromo-4- methylnicotinonitrile 4-Methylnicotinonitrile->5-Bromo-4-methylnicotinonitrile_A Br2 Dibromo_Isomers Dibromo-4-methylnicotinonitrile (Byproduct) 4-Methylnicotinonitrile->Dibromo_Isomers Excess Br2 5-Amino-4-methylnicotinonitrile 5-Amino-4-methylnicotinonitrile Diazonium_Salt Diazonium Salt Intermediate 5-Amino-4-methylnicotinonitrile->Diazonium_Salt NaNO2, HBr 5-Bromo-4-methylnicotinonitrile_B 5-Bromo-4- methylnicotinonitrile Diazonium_Salt->5-Bromo-4-methylnicotinonitrile_B CuBr Phenolic_Byproduct 5-Hydroxy-4-methylnicotinonitrile (Byproduct) Diazonium_Salt->Phenolic_Byproduct H2O Azo_Byproduct Azo-Coupled Byproduct (Byproduct) Diazonium_Salt->Azo_Byproduct Self-coupling

Caption: Synthetic routes to this compound and common byproducts.

Troubleshooting_Workflow Start Start Reaction_Setup Set up Synthesis Reaction Start->Reaction_Setup Monitor_Progress Monitor by TLC/HPLC Reaction_Setup->Monitor_Progress Problem_Identified Problem Identified? Monitor_Progress->Problem_Identified Low_Yield Low Yield Problem_Identified->Low_Yield Yes Impurity_Formation Impurity Formation Problem_Identified->Impurity_Formation Yes Workup_Purification Workup and Purification Problem_Identified->Workup_Purification No Consult_Troubleshooting_Guide Consult Troubleshooting Guide Low_Yield->Consult_Troubleshooting_Guide Impurity_Formation->Consult_Troubleshooting_Guide Optimize_Conditions Optimize Reaction Conditions (Temp, Time, Reagents) Consult_Troubleshooting_Guide->Optimize_Conditions Optimize_Conditions->Reaction_Setup Characterization Product Characterization Workup_Purification->Characterization End End Characterization->End

Caption: General troubleshooting workflow for synthesis experiments.

References

Technical Support Center: Purification of 5-Bromo-4-methylnicotinonitrile by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for the purification of 5-Bromo-4-methylnicotinonitrile via recrystallization. It is intended for researchers, scientists, and professionals in drug development.

Troubleshooting Guide

This guide addresses common issues encountered during the recrystallization of this compound.

Problem Potential Cause(s) Recommended Solution(s)
No crystals form upon cooling. - Too much solvent was used: The solution is not supersaturated. - The solution cooled too quickly. - The compound is highly pure and resistant to crystallization. - Boil off some of the solvent to increase the concentration and allow the solution to cool again.[1] - Allow the solution to cool more slowly to room temperature before placing it in an ice bath. - Scratch the inside of the flask with a glass stirring rod at the surface of the solution to create nucleation sites. - Add a seed crystal of pure this compound, if available.
The compound "oils out" instead of crystallizing. - The boiling point of the solvent is higher than the melting point of the compound. - The compound has a significant amount of impurities, leading to melting point depression. - The solution is cooling too rapidly. - Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly. - Consider using a solvent with a lower boiling point or a co-solvent system. - If impurities are suspected, consider a preliminary purification step like a charcoal treatment or a quick filtration through a small plug of silica gel.
Low recovery of purified crystals. - Too much solvent was used, leaving a significant amount of product in the mother liquor. [1] - The crystals were not washed with ice-cold solvent. - Premature crystallization occurred during hot filtration. - Reduce the initial volume of solvent used for dissolution. - Cool the mother liquor to a lower temperature (e.g., in a dry ice/acetone bath) to induce further crystallization. - Ensure the wash solvent is thoroughly chilled. - Preheat the filtration apparatus (funnel and receiving flask) with hot solvent before hot filtration.
The recrystallized product is still impure. - The chosen solvent did not effectively differentiate between the product and the impurities. - The solution cooled too quickly, trapping impurities within the crystal lattice. [1] - The crystals were not washed sufficiently. - Perform a second recrystallization with a different solvent or a co-solvent system. - Ensure slow cooling to allow for selective crystallization. - Wash the collected crystals with a small amount of fresh, ice-cold solvent.

Frequently Asked Questions (FAQs)

Q1: What is the ideal solvent for the recrystallization of this compound?

A1: The ideal solvent is one in which this compound is highly soluble at elevated temperatures and poorly soluble at low temperatures. A systematic solvent screening is the most effective way to determine the optimal solvent. Common solvents to screen for a compound of this polarity include isopropanol, ethanol, acetonitrile, ethyl acetate, and toluene, or mixtures such as ethanol/water or toluene/heptane.

Q2: How can I perform a solvent screening for recrystallization?

A2: Place a small amount of the crude this compound (e.g., 20-30 mg) into several test tubes. To each tube, add a different solvent dropwise at room temperature, observing for dissolution. If the compound is insoluble at room temperature, heat the solvent to its boiling point and add it dropwise until the solid dissolves. Then, allow the solution to cool to room temperature and subsequently in an ice bath to observe crystal formation.

Q3: What are the likely impurities in crude this compound?

A3: Potential impurities depend on the synthetic route. If prepared by bromination of 4-methylnicotinonitrile, impurities could include unreacted starting material, and over-brominated or isomerically brominated byproducts.

Q4: My compound dissolves in the hot solvent, but no crystals form even after cooling in an ice bath and scratching the flask. What should I do?

A4: This indicates that either too much solvent was used or the compound is extremely soluble in the chosen solvent even at low temperatures. You can try to induce crystallization by adding a small amount of an anti-solvent (a solvent in which the compound is insoluble but is miscible with the primary solvent) dropwise until the solution becomes slightly cloudy, then warm slightly to clarify and cool again. Alternatively, you can remove the solvent under reduced pressure and attempt the recrystallization with a different solvent.[1]

Q5: The color of my crude material is off-white or yellowish. Will recrystallization remove the color?

A5: Recrystallization can often remove colored impurities. If the color persists in the hot solution, you can add a small amount of activated charcoal to the hot solution, swirl for a few minutes, and then perform a hot filtration to remove the charcoal and the adsorbed colored impurities before cooling.

Experimental Protocol: Recrystallization of this compound

This protocol provides a general procedure. The choice of solvent and specific volumes should be optimized based on preliminary solvent screening.

Materials:

  • Crude this compound

  • Selected recrystallization solvent (e.g., isopropanol)

  • Erlenmeyer flasks

  • Hot plate with stirring capability

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask with a stir bar. Add a minimal amount of the chosen recrystallization solvent. Heat the mixture on a hot plate with stirring. Continue to add small portions of the hot solvent until the compound just dissolves completely.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration. Preheat a second Erlenmeyer flask and a stemless funnel with fluted filter paper by pouring a small amount of hot solvent through it. Quickly filter the hot solution containing the dissolved product.

  • Crystallization: Cover the flask containing the hot, clear solution with a watch glass and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of pure crystals. Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor containing dissolved impurities.

  • Drying: Allow the crystals to air dry on the filter paper for a few minutes by continuing to draw a vacuum. Then, transfer the crystals to a watch glass and dry them to a constant weight, preferably in a vacuum oven.

Data Presentation

Parameter Value
Chemical Name This compound
Synonym 5-Bromo-4-methylpyridine-3-carbonitrile
CAS Number 890092-52-1[2]
Molecular Formula C₇H₅BrN₂[2]
Molecular Weight 197.03 g/mol [2]
Appearance Solid
Purity (Typical) ≥95%[3]

Workflow Diagram

Recrystallization_Workflow cluster_prep Preparation cluster_process Process cluster_result Result A Crude This compound C Dissolve in Minimal Hot Solvent A->C B Select Solvent B->C D Hot Filtration (if needed) C->D Insoluble impurities? E Slow Cooling & Crystallization C->E No insoluble impurities D->E F Vacuum Filtration E->F G Wash with Cold Solvent F->G J Mother Liquor (contains impurities) F->J H Drying G->H I Pure Crystals H->I

Caption: Workflow for the purification of this compound.

References

Technical Support Center: HPLC Purity Analysis of 5-Bromo-4-methylnicotinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the HPLC analysis of 5-Bromo-4-methylnicotinonitrile. It is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guide

This section addresses common issues encountered during the HPLC analysis of this compound.

Problem: Poor Peak Shape (Tailing or Fronting)

  • Question: My chromatogram for this compound shows significant peak tailing. What could be the cause and how can I fix it?

  • Answer: Peak tailing can be caused by several factors.[1] A common reason is the interaction of the analyte with active sites on the column packing material. To mitigate this, consider using a different stationary phase or adjusting the mobile phase composition.[1] For example, adding a small amount of a competing amine to the mobile phase can help reduce tailing for basic compounds. Another potential cause is column degradation, so ensure your column is not old or damaged.[2]

  • Question: I am observing peak fronting in my analysis. What are the likely causes?

  • Answer: Peak fronting is often an indication of column overload. Try diluting your sample and injecting a smaller volume. It can also be caused by a mismatch between the sample solvent and the mobile phase. Whenever possible, dissolve your sample in the initial mobile phase.

Problem: Baseline Issues (Noise, Drift, or Spikes)

  • Question: My HPLC baseline is very noisy. How can I improve it?

  • Answer: Baseline noise can originate from several sources, including air bubbles in the mobile phase or detector cell, contaminated mobile phase, or an unstable detector lamp.[3] Ensure your mobile phase is thoroughly degassed and prepared with high-purity solvents.[3][4] If the problem persists, check for leaks in the system and ensure all electrical connections are secure.[3]

  • Question: The baseline in my chromatogram is drifting. What should I do?

  • Answer: Baseline drift is often caused by changes in mobile phase composition, temperature fluctuations, or a contaminated column.[3] It is crucial to allow the column to equilibrate properly before starting your analysis.[3] Using a column oven can help maintain a stable temperature. If the mobile phase is the issue, preparing it fresh daily can help, especially if it contains volatile components.[3]

  • Question: I am seeing sharp spikes in my baseline. What is causing this?

  • Answer: Baseline spikes are typically due to air bubbles passing through the detector, particulates in the mobile phase, or electrical interference.[3] Filtering your mobile phase and samples can help remove particulates.[3] Thoroughly degassing the mobile phase and priming the pump should remove any trapped air bubbles.[3]

Problem: Inconsistent Retention Times

  • Question: The retention time for my this compound peak is shifting between injections. Why is this happening?

  • Answer: Retention time shifts can be due to inconsistent mobile phase preparation, fluctuations in flow rate, or column degradation.[2] Ensure your mobile phase is prepared accurately and consistently for each run. Check the HPLC pump for any leaks or malfunctions that could affect the flow rate.[2] If the column is old, it may need to be replaced.[2]

Frequently Asked Questions (FAQs)

Q1: What is a suitable starting HPLC method for the purity assessment of this compound?

A1: A good starting point for method development would be a reversed-phase HPLC method. Based on methods for similar compounds, a C18 column is often a suitable choice.[5] A gradient elution with a mobile phase consisting of an aqueous buffer (e.g., 0.1% phosphoric acid in water) and an organic modifier (e.g., acetonitrile) is a common approach for separating related substances.[5]

Q2: How should I prepare my sample of this compound for HPLC analysis?

A2: Accurately weigh a small amount of your sample and dissolve it in a suitable solvent. The choice of solvent should be compatible with your mobile phase; ideally, the initial mobile phase composition should be used to dissolve the sample to avoid peak distortion. For example, a mixture of acetonitrile and water is often a good choice for reversed-phase HPLC.[5] After dissolving, filter the sample solution through a 0.45 µm syringe filter before injection to remove any particulates that could clog the column.[3][6]

Q3: What detection wavelength should I use for this compound?

A3: To determine the optimal detection wavelength, it is recommended to run a UV scan of the this compound standard. A common starting wavelength for aromatic compounds is 254 nm.[5][6] A photodiode array (PDA) detector is useful for assessing peak purity by comparing spectra across the peak.[7]

Q4: How can I ensure the purity of my solvents and what impact does it have?

A4: Using high-purity, HPLC-grade solvents is critical for reliable results.[4] Impurities in solvents can lead to a number of issues including baseline noise, ghost peaks, and reduced sensitivity.[4] Always filter your mobile phases and use freshly prepared solutions.[3]

Q5: What are system suitability tests and why are they important?

A5: System suitability tests are a set of checks to ensure the HPLC system is performing correctly before running your samples.[5] These tests typically involve injecting a standard solution multiple times to check for parameters like peak area reproducibility (precision), tailing factor, and theoretical plates (column efficiency).[5] Passing system suitability ensures that your analytical results will be reliable.

Experimental Protocol

Below is a recommended starting protocol for the HPLC purity analysis of this compound. Method validation and optimization will be necessary for your specific application.[1]

Instrumentation:

  • HPLC System with a binary or quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD).[6]

Chromatographic Conditions:

ParameterRecommended Condition
Column Reversed-phase C18, 4.6 x 150 mm, 5 µm particle size[5]
Mobile Phase A 0.1% Phosphoric acid in Water[5]
Mobile Phase B Acetonitrile[5]
Gradient Elution See table below
Flow Rate 1.0 mL/min[5]
Column Temperature 30 °C[5][6]
Detection Wavelength 254 nm[5][6]
Injection Volume 10 µL[5][6]

Gradient Elution Program:

Time (minutes)% Mobile Phase B
010
2090
2590
2610
3010

Sample Preparation:

  • Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water.[5]

  • Sample Solution: Prepare the sample in the same manner as the standard solution.[5]

  • Filter both solutions through a 0.45 µm syringe filter before injection.[6]

Data Presentation

Hypothetical Quantitative Data Summary:

Peak IDCompound NameRetention Time (min)Peak Area (%)Purity (%)
1Impurity 14.250.35-
2This compound8.1299.5099.50
3Impurity 210.560.15-

Diagrams

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Weigh Sample Dissolve Dissolve in Diluent Sample->Dissolve Filter_Sample Filter Sample (0.45 µm) Dissolve->Filter_Sample Injection Inject Sample Filter_Sample->Injection Mobile_Phase Prepare & Degas Mobile Phase Separation Chromatographic Separation Mobile_Phase->Separation Injection->Separation Detection UV Detection (254 nm) Separation->Detection Integration Peak Integration Detection->Integration Purity_Calc Purity Calculation Integration->Purity_Calc Report Generate Report Purity_Calc->Report

Caption: Workflow for HPLC Purity Analysis of this compound.

References

Technical Support Center: Palladium Catalyst Removal in 5-Bromo-4-methylnicotinonitrile Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the effective removal of palladium catalysts from reactions involving 5-Bromo-4-methylnicotinonitrile.

Frequently Asked Questions (FAQs)

Q1: What are the primary concerns regarding residual palladium in reactions with this compound?

A1: Residual palladium in active pharmaceutical ingredients (APIs) is a significant concern due to its potential toxicity. Regulatory bodies like the International Council for Harmonisation (ICH) have established strict limits for elemental impurities in drug products.[1][2][3][4] For palladium, which is classified as a Class 2B element, the permitted daily exposure (PDE) for oral administration is 100 µ g/day , translating to a concentration limit of 10 ppm for a drug with a daily dose of 10 g.[1] Beyond regulatory compliance, residual palladium can also interfere with downstream synthetic steps or biological assays.[4][5]

Q2: How do I choose the most appropriate palladium removal method for my this compound reaction?

A2: The optimal method depends on several factors:

  • Form of Palladium: For heterogeneous catalysts like palladium on carbon (Pd/C), simple filtration is often the first step. For homogeneous (soluble) palladium species, methods like scavenging, chromatography, or extraction are more suitable.[1][6]

  • Palladium Oxidation State: The oxidation state of the palladium species (e.g., Pd(0) or Pd(II)) can influence the effectiveness of certain scavengers. For instance, thiol-based scavengers are often effective for Pd(II).[6][7]

  • Solvent System: The polarity and nature of the reaction solvent will affect the performance of scavengers and the solubility of palladium complexes.[6][8]

  • Nature of the Product: The solubility and stability of this compound and its derivatives, as well as their potential to chelate with palladium, should be considered.[1]

Q3: What is Celite, and how does it aid in palladium removal?

A3: Celite is a brand name for diatomaceous earth, a naturally occurring, soft, siliceous sedimentary rock. In the context of palladium removal, it is used as a filter aid. A pad of Celite can effectively trap finely dispersed or colloidal palladium particles that might otherwise pass through standard filter paper.[6][9]

Q4: Can activated carbon be used to remove palladium from my reaction?

A4: Yes, activated carbon is a cost-effective adsorbent for removing palladium residues. However, a significant drawback is its lack of selectivity, which can lead to the non-specific adsorption of the desired product, resulting in yield loss.[1] The efficiency of palladium removal by activated carbon may also be lower compared to specialized metal scavengers.[1]

Troubleshooting Guides

Problem 1: Inefficient Removal of Palladium with Filtration

Symptoms:

  • The filtrate remains colored (e.g., black, grey, or brown).

  • Analysis (e.g., ICP-MS) of the product shows high levels of residual palladium.

Possible Causes & Solutions:

Possible CauseTroubleshooting Steps
Palladium particles are too fine for the filter medium. 1. Use a Finer Filter: Switch from standard filter paper to a finer porosity filter or a membrane filter (e.g., 0.45 µm PTFE).[6] 2. Optimize Celite Bed: Ensure the Celite pad is 1-2 cm thick and well-compacted. Pre-wetting the pad with the reaction solvent can improve its efficacy.[6][9] 3. Double Filtration: Pass the filtrate through a second Celite pad.[6]
Soluble palladium species are present. 1. Change Removal Method: Filtration is primarily for heterogeneous palladium. For soluble species, consider using palladium scavengers, chromatography, or extraction.[6][9] 2. Induce Precipitation: Attempt to precipitate the soluble palladium by adding an anti-solvent before filtration.[6]
Colloidal palladium has formed. 1. Use an Adsorbent: Treat the solution with activated carbon or silica gel to adsorb the colloidal palladium prior to filtration.[6]
Problem 2: Low Efficiency of Palladium Scavengers

Symptoms:

  • Residual palladium levels remain above the target limit after treatment with a scavenger.

Possible Causes & Solutions:

Possible CauseTroubleshooting Steps
Incorrect scavenger selection. 1. Consider Palladium Oxidation State: Thiol-based scavengers are generally effective for Pd(II), while others may be better for Pd(0).[6] 2. Match Scavenger to Solvent: Ensure the scavenger is compatible with your reaction solvent.[6][8] 3. Perform a Scavenger Screen: Test a small panel of different scavengers to find the most effective one for your specific reaction.[6]
Insufficient scavenger loading or reaction time. 1. Increase Scavenger Amount: Incrementally increase the amount of scavenger used. 2. Extend Treatment Time: Allow for a longer contact time between the scavenger and the reaction mixture. 3. Increase Temperature: Gently heating the mixture (if the product is stable) can enhance the scavenging rate.
Strong chelation of palladium to the product. 1. Optimize Scavenging Conditions: Experiment with different scavenger-to-palladium ratios, temperatures, and treatment times.[1] 2. Consider a Different Method: If scavenging is ineffective, explore techniques like crystallization or liquid-liquid extraction.[1]
Problem 3: Significant Product Loss During Palladium Removal

Symptoms:

  • Low isolated yield of the this compound product after purification.

Possible Causes & Solutions:

Possible CauseTroubleshooting Steps
Product adsorption onto the filter aid or scavenger. 1. Wash Thoroughly: After filtration, wash the Celite pad or scavenger thoroughly with fresh solvent to recover any adsorbed product.[6] 2. Minimize Adsorbent Amount: Use the minimum effective amount of scavenger or activated carbon.[1]
Product co-precipitation with palladium. 1. Optimize Precipitation Conditions: If inducing precipitation, carefully select the anti-solvent and addition rate to minimize product co-precipitation.
Product binding to the scavenger. 1. Reduce Scavenger Loading: Use the minimum effective amount of scavenger.[6] 2. Wash the Scavenger: After filtration, wash the scavenger with fresh solvent to recover bound product.[6] 3. Try a Different Scavenger: Some scavengers may have a lower affinity for your product.[6]

Quantitative Data on Palladium Removal Methods

The following tables summarize the efficiency of various palladium removal techniques.

Table 1: Efficiency of Palladium Scavengers

Scavenger TypeInitial Pd (ppm)Final Pd (ppm)% RemovalReference
Smopex®-105 (anion exchanger)304.585%[10]
Smopex®-101 (cation exchanger)4.50100% (of remaining)[10]
Thiourea Alkyl Silica150-220<1>99%[11]
Polystyrene-bound TMT15503>99.8%[5]
Si-TMT> target< targetN/A[5]
PhosphonicS SPM32210010.599.5%[12]

Table 2: General Comparison of Palladium Removal Methods

MethodTypical EfficiencyAdvantagesDisadvantages
Filtration (with Celite) Variable, effective for heterogeneous PdSimple, fast, inexpensiveIneffective for soluble or colloidal palladium
Scavengers High (>99% often achievable)High selectivity, can reduce Pd to ppb levelsCost, potential for product loss via adsorption
Activated Carbon Moderate to HighInexpensive, widely availableLow selectivity, can lead to significant product loss
Chromatography HighCan simultaneously purify the productCan be time-consuming and require large solvent volumes
Crystallization VariableCan be highly effective for product purificationMay concentrate palladium in the crystal lattice in some cases
Extraction VariableGood for removing water-soluble Pd saltsLimited to specific types of palladium complexes

Experimental Protocols

Protocol 1: Palladium Removal using Celite Filtration

This protocol is suitable for the removal of heterogeneous palladium catalysts (e.g., Pd/C) or precipitated palladium metal.

  • Prepare the Celite Pad:

    • Place a piece of filter paper in a Büchner or sintered glass funnel.

    • Add a 1-2 cm layer of Celite over the filter paper.

    • Gently compact the Celite to form a level bed.

    • Pre-wet the Celite pad with the solvent used in the reaction.[6]

  • Filter the Reaction Mixture:

    • If necessary, dilute the reaction mixture with a suitable solvent to reduce its viscosity.[6]

    • Slowly pour the diluted mixture onto the center of the Celite bed.

    • Apply a gentle vacuum to draw the solution through the filter.

  • Wash and Collect:

    • Wash the Celite pad with fresh solvent to ensure the complete recovery of the product.

    • The combined filtrate contains the product, now free from heterogeneous palladium.

Protocol 2: Palladium Removal using a Solid-Supported Scavenger

This protocol is effective for removing soluble palladium species.

  • Select the Scavenger:

    • Choose a scavenger based on the likely oxidation state of the palladium, the solvent system, and the nature of your product. Thiol- or thiourea-based scavengers are often good starting points.[4][6]

  • Scavenger Treatment:

    • Add the recommended amount of the solid-supported scavenger to the reaction mixture. This is typically specified by the manufacturer (e.g., in weight percent or equivalents relative to the palladium content).

    • Stir the mixture at room temperature or with gentle heating for the recommended time (often ranging from 1 to 24 hours).[8][10]

  • Filtration:

    • Filter the mixture through a pad of Celite or a suitable filter paper to remove the solid scavenger.[8]

  • Washing and Concentration:

    • Wash the filter cake with a fresh portion of the solvent to ensure the complete recovery of the product.

    • Combine the filtrate and washings, and remove the solvent under reduced pressure to obtain the purified product.

  • Analysis:

    • Analyze the palladium content of the purified product using a sensitive analytical technique such as Inductively Coupled Plasma Mass Spectrometry (ICP-MS) to confirm the removal efficiency.[13][14]

Visualizations

Decision-Making Workflow for Palladium Removal

G start Start: Reaction Work-up Complete is_heterogeneous Is the Palladium Catalyst Heterogeneous (e.g., Pd/C)? start->is_heterogeneous filtration Perform Celite Filtration is_heterogeneous->filtration  Yes scavenging Use Solid-Supported Scavenger is_heterogeneous->scavenging No (Homogeneous) analyze_filtrate Analyze Filtrate for Residual Palladium filtration->analyze_filtrate chromatography Consider Column Chromatography or other methods analyze_filtrate->chromatography Levels Not OK   end_pass End: Palladium Levels Acceptable analyze_filtrate->end_pass  Levels OK scavenging->analyze_filtrate end_fail End: Re-evaluate Strategy chromatography->end_fail G cluster_workflow Palladium Scavenging Workflow reaction_mixture Reaction Mixture (Containing Soluble Pd) add_scavenger Add Solid-Supported Scavenger reaction_mixture->add_scavenger stir Stir (1-24h) (Room Temp or Heated) add_scavenger->stir filter Filter to Remove Scavenger-Pd Complex stir->filter wash Wash Scavenger with Fresh Solvent filter->wash product_solution Purified Product Solution wash->product_solution

References

Technical Support Center: 5-Bromo-4-methylnicotinonitrile Reactions Under Basic Conditions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-Bromo-4-methylnicotinonitrile. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may arise during experiments involving this compound under basic conditions.

Frequently Asked Questions (FAQs)

Q1: What are the expected primary reactions of this compound under basic conditions?

Under basic conditions, this compound can undergo two primary reactions at its two reactive sites: the nitrile group and the carbon-bromine bond on the pyridine ring.

  • Hydrolysis of the Nitrile Group: The nitrile group (-CN) can be hydrolyzed. Under milder basic conditions (e.g., using a weaker base or lower temperatures), the primary product is often the corresponding amide, 5-Bromo-4-methylnicotinamide.[1][2][3][4] Under more vigorous conditions (e.g., higher temperatures, stronger base concentration), the hydrolysis can proceed further to yield the carboxylic acid, 5-Bromo-4-methylnicotinic acid.[5][6][7][8][9]

  • Nucleophilic Aromatic Substitution (SNAr): The bromine atom on the pyridine ring can be substituted by a nucleophile, such as a hydroxide ion (-OH).[10][11][12][13][14] This reaction is facilitated by the electron-withdrawing nature of the nitrogen atom in the pyridine ring, which activates the ring towards nucleophilic attack, particularly at the positions ortho and para to the nitrogen.[10][11][12][14]

Q2: What are the common side reactions and byproducts observed when using this compound with bases like NaOH or KOH?

Several side reactions can occur, leading to the formation of undesired byproducts. The prevalence of these side reactions is highly dependent on the specific reaction conditions.

  • Formation of 5-Hydroxy-4-methylnicotinonitrile: Nucleophilic aromatic substitution of the bromine atom by a hydroxide ion will lead to the formation of this byproduct.

  • Formation of 5-Bromo-4-methylnicotinamide: Partial hydrolysis of the nitrile group can result in the formation of the amide as a significant byproduct if the reaction is intended to proceed to the carboxylic acid or if the conditions are not carefully controlled.[1][2][3][4]

  • Formation of 5-Bromo-4-methylnicotinic Acid: If the desired reaction is a nucleophilic substitution on the ring, harsh basic conditions can lead to the complete hydrolysis of the nitrile group to the carboxylic acid.[5][6][7][8][9]

  • Decomposition/Polymerization: Under very harsh basic conditions, complex reaction mixtures and decomposition may be observed.

Troubleshooting Guides

This section provides solutions to common problems encountered during the reaction of this compound under basic conditions.

Problem Potential Cause Recommended Solution
Low yield of the desired product 1. Incomplete reaction: Reaction time may be too short, or the temperature may be too low. 2. Side reactions: Formation of byproducts such as the hydrolyzed nitrile or the SNAr product. 3. Poor quality of reagents: Impure starting material or base.1. Monitor the reaction progress using TLC or LC-MS to determine the optimal reaction time and temperature. 2. Adjust reaction conditions to minimize side reactions (see below for specific scenarios). 3. Ensure the purity of this compound and the base used.
Formation of significant amounts of 5-Bromo-4-methylnicotinamide when the carboxylic acid is the desired product Incomplete hydrolysis: The reaction conditions (temperature, base concentration, reaction time) are not sufficient for complete hydrolysis of the intermediate amide.[1][3]1. Increase the reaction temperature. 2. Use a higher concentration of the base. 3. Prolong the reaction time. Monitor the disappearance of the amide intermediate by TLC or LC-MS.
Formation of 5-Hydroxy-4-methylnicotinonitrile when hydrolysis of the nitrile is the goal Competitive Nucleophilic Aromatic Substitution: The hydroxide ion is acting as a nucleophile and displacing the bromine atom on the pyridine ring.1. Use milder basic conditions (lower temperature, less concentrated base) to favor nitrile hydrolysis over SNAr. 2. Consider using a different base that is less nucleophilic but still sufficiently basic for hydrolysis.
Complex mixture of products is observed Multiple competing reactions and/or decomposition: The reaction conditions are too harsh, leading to a variety of side reactions and potential degradation of the starting material and products.1. Lower the reaction temperature. 2. Reduce the concentration of the base. 3. Shorten the reaction time. 4. Consider a stepwise approach, for example, by protecting one functional group while reacting the other.

Experimental Protocols

Protocol 1: General Procedure for Hydrolysis of a Nitrile to a Carboxylic Acid under Basic Conditions

This protocol is a general guideline and should be optimized for this compound.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the nitrile in a suitable solvent (e.g., ethanol/water mixture).

  • Addition of Base: Add an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide (typically 2-5 equivalents).

  • Heating: Heat the reaction mixture to reflux.

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature and acidify with a mineral acid (e.g., HCl) to a pH of approximately 2-3. The carboxylic acid product will often precipitate and can be collected by filtration. If the product is soluble, extract with a suitable organic solvent.

  • Purification: The crude product can be purified by recrystallization or column chromatography.

Visualizing Reaction Pathways

To better understand the potential reactions, the following diagrams illustrate the key transformations.

Side_Reactions start This compound amide 5-Bromo-4-methylnicotinamide start->amide Mild Base (e.g., NaOH, H2O, heat) hydroxy 5-Hydroxy-4-methylnicotinonitrile start->hydroxy Base (e.g., NaOH, heat) acid 5-Bromo-4-methylnicotinic Acid amide->acid Strong Base (e.g., NaOH, H2O, reflux) Troubleshooting_Workflow start Reaction of this compound with Base low_yield Low Yield of Desired Product start->low_yield side_products Significant Side Product Formation start->side_products incomplete_rxn Incomplete Reaction? low_yield->incomplete_rxn analyze_side_products Identify Side Products (e.g., via LC-MS, NMR) side_products->analyze_side_products check_conditions Check Reaction Conditions (Temp, Time, Base Conc.) incomplete_rxn->check_conditions optimize Optimize Conditions check_conditions->optimize adjust_conditions Adjust Conditions to Minimize Side Product Formation analyze_side_products->adjust_conditions adjust_conditions->optimize

References

preventing debromination of 5-Bromo-4-methylnicotinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 5-Bromo-4-methylnicotinonitrile. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the common side reaction of debromination during synthetic transformations. Unwanted cleavage of the C-Br bond can lead to reduced yields of the desired product and complex purification challenges. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), optimized experimental protocols, and visual aids to help you mitigate debromination in your experiments.

Troubleshooting Guide & FAQs

This section addresses specific issues that can lead to the formation of the debrominated byproduct, 4-methylnicotinonitrile.

Q1: I am observing a significant amount of debrominated byproduct in my palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig). What are the most likely causes?

A1: Debromination in palladium-catalyzed reactions is a common issue that can be attributed to several factors. The most probable causes include:

  • High Reaction Temperature: Elevated temperatures can provide the activation energy needed for the undesired debromination pathway to compete with the desired cross-coupling reaction.[1]

  • Choice of Base: Strong bases, particularly in the presence of protic solvents, can promote debromination.[1][2][3]

  • Presence of Hydride Sources: Reagents, solvents, or even trace amounts of water can act as hydride donors, leading to the reductive cleavage of the carbon-bromine bond.[1][2]

  • Catalyst and Ligand System: The specific palladium catalyst and phosphine ligands used can influence the rate of debromination versus the desired productive coupling.[1]

Q2: How does the electronic nature of the pyridine ring in this compound affect its susceptibility to debromination?

A2: The pyridine ring, being an electron-deficient aromatic system, can influence the stability of the C-Br bond. The presence of the electron-withdrawing nitrile group (-CN) further decreases the electron density on the ring, which can make the aryl-palladium intermediate more susceptible to certain side reactions. However, this electron deficiency also facilitates the initial oxidative addition of the palladium catalyst, a crucial step in cross-coupling reactions. The key is to find conditions that favor the subsequent steps of the desired coupling over the competing debromination pathway.

Q3: I suspect my solvent is the source of the problem. What are the best practices for solvent selection and preparation?

A3: Solvents can play a critical role in promoting debromination, especially if they can act as a hydride source. Protic solvents like alcohols and water are known to facilitate this side reaction.[1][2]

  • Recommended Solvents: Anhydrous and aprotic solvents such as toluene, dioxane, or THF are generally recommended.[1]

  • Solvent Preparation: Always use freshly dried and degassed solvents. Traces of water and oxygen can have a detrimental effect on the reaction. Degassing can be achieved by bubbling an inert gas (e.g., Argon or Nitrogen) through the solvent for 15-30 minutes before use.

Q4: Can the choice of palladium catalyst and ligand influence the extent of debromination?

A4: Absolutely. The ligand on the palladium center plays a crucial role in modulating the reactivity of the catalyst.

  • Electron-Rich and Bulky Ligands: For electron-deficient aryl bromides, bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) can often be effective in promoting the desired reductive elimination step of the cross-coupling cycle, thereby outcompeting the debromination pathway.

  • Phosphine-Free Catalysts: In some cases, phosphine-free catalyst systems may offer better results, especially if the phosphine ligand itself is contributing to the debromination process.

Q5: What is the first parameter I should adjust if I am observing significant debromination?

A5: The first and often most effective parameters to adjust are the base and the reaction temperature .

  • Switch to a Milder Base: If you are using a strong base like sodium tert-butoxide (NaOt-Bu) or other alkoxides, consider switching to a weaker inorganic base such as potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), or cesium carbonate (Cs₂CO₃).[3]

  • Lower the Reaction Temperature: High temperatures often accelerate the rate of debromination.[1] Try running the reaction at a lower temperature (e.g., 80 °C instead of 110 °C) and monitor the progress. A lower temperature may require a longer reaction time, but it can significantly improve the selectivity.

Data Presentation: Influence of Reaction Conditions on Debromination

The following table summarizes the expected outcomes of varying reaction parameters on the yield of the desired product versus the debrominated byproduct in a typical Suzuki-Miyaura coupling of this compound with an arylboronic acid.

ParameterCondition A (Favors Desired Product)Condition B (Favors Debromination)Expected Outcome (Desired Product:Byproduct Ratio)
Temperature 80 °C110 °CHigher ratio at lower temperature
Base K₃PO₄NaOt-BuHigher ratio with weaker base
Solvent Anhydrous, degassed TolueneEthanolHigher ratio in aprotic, anhydrous solvent
Catalyst/Ligand Pd₂(dba)₃ / XPhosPd(PPh₃)₄Higher ratio with bulky, electron-rich ligand
Water Content < 50 ppm> 500 ppmHigher ratio with lower water content

Experimental Protocols

Here are detailed methodologies for key experiments with this compound, optimized to minimize debromination.

Protocol 1: Suzuki-Miyaura Coupling

This protocol describes a general method for the coupling of this compound with an arylboronic acid.

Reagents & Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd₂(dba)₃ (2 mol%)

  • XPhos (4 mol%)

  • Potassium Phosphate (K₃PO₄) (2.5 equiv)

  • Anhydrous, degassed 1,4-dioxane

  • Degassed water

  • Schlenk flask or reaction vial with stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, and K₃PO₄.

  • Catalyst and Ligand Addition: Add the palladium catalyst (Pd₂(dba)₃) and the ligand (XPhos).

  • Inert Atmosphere: Evacuate and backfill the flask with inert gas three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio) via syringe.

  • Reaction: Heat the reaction mixture to 80 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS, checking for the consumption of the starting material. The reaction is typically complete in 4-12 hours.

  • Workup: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig Amination

This protocol details a general procedure for the C-N cross-coupling of this compound with a primary or secondary amine.

Reagents & Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Pd₂(dba)₃ (2 mol%)

  • XPhos (4 mol%)

  • Sodium tert-butoxide (NaOt-Bu) (1.4 equiv) - Note: If debromination is observed, switch to a weaker base like K₃PO₄ or Cs₂CO₃.

  • Anhydrous, degassed Toluene

  • Schlenk flask or reaction vial with stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: In a glovebox or under a stream of inert gas, add NaOt-Bu to a dry Schlenk flask.

  • Reagent Addition: Add this compound, the palladium catalyst, and the ligand.

  • Solvent and Amine Addition: Add anhydrous, degassed toluene, followed by the amine.

  • Inert Atmosphere: Seal the flask and ensure it is under a positive pressure of inert gas.

  • Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature. Quench with saturated aqueous ammonium chloride. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Visualizations

Troubleshooting Workflow

The following diagram provides a systematic approach to troubleshooting debromination issues.

Troubleshooting_Debromination Troubleshooting Debromination of this compound start Debromination Observed check_base Step 1: Evaluate the Base start->check_base strong_base Using strong base? (e.g., NaOt-Bu, NaOH) check_base->strong_base Yes check_temp Step 2: Assess Temperature check_base->check_temp No change_base Switch to weaker base (K2CO3, K3PO4, Cs2CO3) strong_base->change_base change_base->check_temp high_temp Temperature > 100 °C? check_temp->high_temp Yes check_solvent Step 3: Analyze Solvent check_temp->check_solvent No lower_temp Lower temperature to 80 °C high_temp->lower_temp lower_temp->check_solvent protic_solvent Using protic or non-anhydrous solvent? check_solvent->protic_solvent Yes check_catalyst Step 4: Re-evaluate Catalyst System check_solvent->check_catalyst No change_solvent Use anhydrous, aprotic solvent (Toluene, Dioxane, THF) protic_solvent->change_solvent change_solvent->check_catalyst ligand_issue Consider alternative bulky, electron-rich ligands (e.g., XPhos, SPhos) check_catalyst->ligand_issue end Debromination Minimized ligand_issue->end Competing_Pathways Palladium-Catalyzed Cross-Coupling vs. Debromination cluster_coupling Desired Cross-Coupling Cycle cluster_debromination Undesired Debromination Pathway Pd0 Pd(0)L_n OxAdd Oxidative Addition (Ar-Br) Pd0->OxAdd ArPdBr Ar-Pd(II)-Br OxAdd->ArPdBr Transmetal Transmetalation (R-M) ArPdBr->Transmetal PdH Ar-Pd(II)-H ArPdBr->PdH Formation of Palladium Hydride ArPdR Ar-Pd(II)-R Transmetal->ArPdR RedElim Reductive Elimination ArPdR->RedElim RedElim->Pd0 Regenerates Catalyst Product Desired Product (Ar-R) RedElim->Product HydrideSource Hydride Source (e.g., H₂O, ROH, Base) HydrideSource->PdH RedElim_H Reductive Elimination PdH->RedElim_H RedElim_H->Pd0 Regenerates Catalyst Byproduct Debrominated Byproduct (Ar-H) RedElim_H->Byproduct

References

Technical Support Center: Catalyst Selection for Cross-Coupling of 5-Bromo-4-methylnicotinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on catalyst selection and troubleshooting for the cross-coupling of 5-Bromo-4-methylnicotinonitrile. The following sections offer detailed experimental protocols, frequently asked questions (FAQs), and troubleshooting guides for common cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the cross-coupling of this compound?

A1: The primary challenges stem from the electronic nature of the substrate. The pyridine nitrogen can coordinate to the palladium catalyst, potentially leading to catalyst deactivation or the formation of inactive species. The electron-withdrawing cyano group can influence the reactivity of the C-Br bond, and the methyl group introduces steric considerations. Careful selection of ligands and reaction conditions is crucial to achieve high yields and avoid side reactions.

Q2: Which cross-coupling reactions are most suitable for functionalizing this molecule?

A2: Several palladium-catalyzed cross-coupling reactions can be effectively employed to functionalize this compound, depending on the desired bond formation:

  • Suzuki-Miyaura Coupling: Ideal for forming C-C bonds with aryl, heteroaryl, or vinyl boronic acids or esters.

  • Buchwald-Hartwig Amination: Used for the formation of C-N bonds with a wide variety of primary and secondary amines.[1]

  • Sonogashira Coupling: A reliable method for creating C-C bonds with terminal alkynes.[2]

  • Heck Coupling: Suitable for forming C-C bonds with alkenes.[3]

  • Negishi Coupling: An effective method for C-C bond formation using organozinc reagents, which can be useful for coupling alkyl groups.[4]

Q3: How do I choose the right palladium catalyst and ligand?

A3: The choice of catalyst and ligand is critical for a successful reaction. For electron-deficient pyridine substrates, bulky and electron-rich phosphine ligands are often preferred. These ligands can promote the rate-limiting oxidative addition step and stabilize the palladium center. It is often necessary to screen a panel of catalysts and ligands to identify the optimal combination for a specific transformation. A decision tree for initial catalyst and ligand selection is provided below.

Q4: What are common side reactions and how can they be minimized?

A4: Common side reactions include:

  • Hydrodebromination (protodebromination): Replacement of the bromine atom with a hydrogen atom. This can be minimized by using anhydrous and thoroughly degassed solvents and reagents, and by carefully selecting the base.

  • Homocoupling: Coupling of two molecules of the starting material or the coupling partner. This can often be suppressed by using a Pd(0) source, controlling the stoichiometry of the reactants, and optimizing the reaction temperature.

  • Side reactions involving the nitrile group: While generally stable, under harsh conditions, the nitrile group could potentially undergo hydrolysis or other transformations. Using milder reaction conditions can help avoid this.

Troubleshooting Guides

Suzuki-Miyaura Coupling Troubleshooting
Issue Potential Cause Recommended Solution
Low or No Yield Ineffective catalyst system.Screen different palladium precursors (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) and ligands (e.g., SPhos, XPhos).[5]
Poor solubility of reagents.Try alternative solvent systems such as 1,4-dioxane/water, toluene, or DMF. Gentle heating may improve solubility.
Inactive boronic acid.Use fresh, high-purity boronic acid or consider using the corresponding boronate ester.
Base is not effective.Screen different bases such as K₂CO₃, K₃PO₄, or Cs₂CO₃. Ensure the base is finely powdered and dry.[5]
Significant Homocoupling Presence of oxygen.Thoroughly degas the reaction mixture and maintain a positive pressure of inert gas (Argon or Nitrogen).
Pd(II) precatalyst reduction issues.Consider using a Pd(0) source like Pd(PPh₃)₄.
High reaction temperature.Attempt the reaction at a lower temperature for a longer duration.
Protodebromination Presence of protic impurities.Use anhydrous solvents and reagents.
Formation of palladium hydride species.Screen different bases and ensure anhydrous conditions.
Buchwald-Hartwig Amination Troubleshooting
Issue Potential Cause Recommended Solution
Low or No Yield Catalyst poisoning by the pyridine nitrogen or amine substrate.Use bulky, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos, BrettPhos) to sterically shield the palladium center.[6]
Incorrect base selection.Strong, non-nucleophilic bases like NaOt-Bu, LHMDS, or K₃PO₄ are typically used. The choice of base can be critical and may require screening.[7]
Amine nucleophile is too hindered or not nucleophilic enough.More forcing conditions (higher temperature, longer reaction time) may be required.
Dehalogenation of Starting Material Unstable palladium intermediate.A change in ligand may be necessary to stabilize the active catalytic species.
Formation of Side Products Reaction with the nitrile group.Use the mildest possible reaction conditions (lower temperature, shorter reaction time).

Data Presentation: Catalyst and Condition Screening

The following tables provide starting points for the optimization of cross-coupling reactions with this compound, based on general protocols for similar bromopyridine substrates. Note: These conditions are general and will likely require optimization for this specific substrate.

Table 1: Suzuki-Miyaura Coupling Conditions
Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)
Pd(PPh₃)₄ (5)-K₂CO₃ (2)1,4-Dioxane/H₂O (4:1)90-10012-24
Pd₂(dba)₃ (2)SPhos (4)K₃PO₄ (2)Toluene100-1108-16
Pd(dppf)Cl₂ (3)-Cs₂CO₃ (2.5)DMF80-9012-24
Table 2: Buchwald-Hartwig Amination Conditions
Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)
Pd₂(dba)₃ (2)XPhos (4)NaOt-Bu (1.5)Toluene100-11012-24
Pd(OAc)₂ (2)BINAP (3)Cs₂CO₃ (2)1,4-Dioxane10016-24
BrettPhos Pd G3 (3)-K₃PO₄ (2)t-BuOH80-10012-24
Table 3: Sonogashira Coupling Conditions
Catalyst (mol%)Co-catalyst (mol%)Base (equiv)SolventTemp (°C)Time (h)
Pd(PPh₃)₂Cl₂ (2-5)CuI (1-2.5)Diisopropylamine (7)THFRT - 603-12
Pd(PPh₃)₄ (5)CuI (2)Et₃NDMFRT - 806-16

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling
  • Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and the base (e.g., K₂CO₃, 2.0-3.0 equiv).[8]

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.[8]

  • Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%). Subsequently, add the degassed solvent (e.g., 1,4-Dioxane/H₂O 4:1) via syringe.[8]

  • Reaction: Place the flask in a preheated oil bath at the desired temperature (typically 80-100 °C) and stir the mixture vigorously.[8]

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[8]

  • Purification: Purify the crude product by column chromatography on silica gel.

General Protocol for Buchwald-Hartwig Amination
  • Reaction Setup: In a glovebox or under a stream of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOt-Bu, 1.5 equiv) to a dry Schlenk tube.

  • Reagent Addition: Add this compound (1.0 equiv) and the amine (1.2 equiv), followed by the anhydrous, degassed solvent (e.g., toluene).

  • Reaction: Seal the tube and heat the reaction mixture in a preheated oil bath to the desired temperature (typically 100-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite®. Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Visualizations

Experimental_Workflow start Start: Assemble Reagents reagents This compound Coupling Partner Base start->reagents setup Combine solid reagents in a dry Schlenk flask reagents->setup inert Evacuate and backfill with inert gas (3x) setup->inert add_catalyst Add Palladium Catalyst and Ligand inert->add_catalyst add_solvent Add degassed solvent add_catalyst->add_solvent reaction Heat to desired temperature with vigorous stirring add_solvent->reaction monitor Monitor reaction progress (TLC, LC-MS) reaction->monitor workup Reaction complete? Cool to RT, perform aqueous workup monitor->workup purify Purify crude product (Column Chromatography) workup->purify product Characterize final product purify->product

Caption: General experimental workflow for cross-coupling reactions.

Catalyst_Selection start Desired Bond Formation? cc_bond C-C Bond start->cc_bond C-C cn_bond C-N Bond start->cn_bond C-N coupling_partner Coupling Partner? cc_bond->coupling_partner buchwald Select Buchwald-Hartwig Catalyst System (e.g., Pd2(dba)3/XPhos) cn_bond->buchwald boronic_acid Boronic Acid/Ester coupling_partner->boronic_acid Boronic Acid alkyne Terminal Alkyne coupling_partner->alkyne Alkyne alkene Alkene coupling_partner->alkene Alkene organozinc Organozinc coupling_partner->organozinc Organozinc suzuki Select Suzuki-Miyaura Catalyst System (e.g., Pd(PPh3)4, Pd(dppf)Cl2) boronic_acid->suzuki sonogashira Select Sonogashira Catalyst System (e.g., Pd(PPh3)2Cl2/CuI) alkyne->sonogashira heck Select Heck Catalyst System (e.g., Pd(OAc)2/PPh3) alkene->heck negishi Select Negishi Catalyst System (e.g., Pd(dppf)Cl2) organozinc->negishi

Caption: Decision tree for initial catalyst system selection.

References

Technical Support Center: Monitoring 5-Bromo-4-methylnicotinonitrile Reactions by TLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals monitoring the progress of reactions involving 5-Bromo-4-methylnicotinonitrile using thin-layer chromatography (TLC).

Frequently Asked Questions (FAQs)

Q1: How can I use TLC to monitor the progress of my this compound reaction?

A1: TLC is an essential technique for monitoring chemical reactions by observing the disappearance of starting materials and the appearance of products over time. To do this, you will spot a small sample of your reaction mixture onto a TLC plate alongside a reference spot of your starting material, this compound. As the reaction proceeds, the spot corresponding to the starting material will diminish in intensity, while a new spot for the product will appear and intensify. The reaction is considered complete when the starting material spot is no longer visible on the TLC plate.

Q2: What is a "co-spot" and why is it important?

A2: A co-spot is a single lane on the TLC plate where both the reaction mixture and the starting material are spotted on top of each other. This is a crucial control to confirm the identity of the starting material spot in the reaction mixture lane, especially if the product has a similar Rf value to the starting material. If the starting material is still present in the reaction mixture, the co-spot will appear as a single, potentially elongated spot. If the starting material is consumed, you will see two distinct spots in the co-spot lane (the product from the reaction mixture and the spotted starting material).

Q3: My spots are streaking on the TLC plate. What could be the cause?

A3: Streaking on a TLC plate can be caused by several factors:

  • Sample Overloading: The most common cause is applying too much sample to the plate. Try diluting your sample before spotting it.

  • Highly Polar Compounds: Acidic or basic compounds can interact strongly with the silica gel, causing streaking. For basic compounds like pyridine derivatives, adding a small amount of a basic modifier like triethylamine (0.1-2%) or ammonia in methanol to your mobile phase can help produce more defined spots.

  • Inappropriate Solvent System: If the solvent system is not suitable for the compounds, it can lead to streaking. Experiment with different solvent polarities.

Q4: I don't see any spots on my developed TLC plate. What should I do?

A4: There are a few reasons why spots may not be visible:

  • Insufficient Concentration: The sample spotted might be too dilute. Try spotting the sample multiple times in the same location, allowing the solvent to dry between applications, to increase the concentration.

  • Compound is not UV-active: this compound and its derivatives are likely UV-active due to the aromatic pyridine ring. However, if you suspect your compounds are not visible under UV light, you will need to use a chemical stain for visualization.

  • Volatile Compounds: If your product is volatile, it may have evaporated from the TLC plate.

Q5: How do I choose an appropriate solvent system for my TLC?

A5: The choice of solvent system (mobile phase) is critical for good separation. The ideal solvent system will result in an Rf value of 0.3-0.4 for the compound of interest. For pyridine derivatives, which are relatively polar, a good starting point is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate or dichloromethane. You can adjust the ratio of the solvents to achieve the desired separation. For very polar compounds, you might need to add a small amount of an even more polar solvent like methanol.

Troubleshooting Guide

The following table summarizes common problems encountered when monitoring this compound reactions by TLC, their possible causes, and recommended solutions.

Problem Possible Cause(s) Recommended Solution(s)
Streaking or Elongated Spots Sample is overloaded.Dilute the sample before spotting.
Compound is acidic or basic.For basic pyridine derivatives, add a small amount of triethylamine (0.1-2%) or a few drops of ammonia solution to the mobile phase.
Inappropriate solvent system polarity.Adjust the polarity of the mobile phase.
Spots Not Visible Sample concentration is too low.Spot the sample multiple times in the same location, allowing the solvent to dry in between.
Compound is not UV-active.Use a chemical stain for visualization (e.g., potassium permanganate, iodine).
Solvent level in the developing chamber is too high.Ensure the solvent level is below the spotting line on the TLC plate.
Rf Values Too High (Spots near solvent front) The mobile phase is too polar.Decrease the proportion of the polar solvent in your mobile phase.
Rf Values Too Low (Spots near baseline) The mobile phase is not polar enough.Increase the proportion of the polar solvent in your mobile phase.
Uneven Solvent Front The TLC plate is touching the side of the developing chamber.Ensure the plate is centered in the chamber and not touching the sides.
The adsorbent on the plate is disturbed.Handle the TLC plate carefully by the edges to avoid scraping off the silica gel.
Difficulty Distinguishing Product from Starting Material Rf values of the starting material and product are very similar.Try different solvent systems to improve separation. Use a co-spot to help differentiate the spots.

Experimental Protocol: Monitoring Reaction Progress by TLC

This protocol provides a general procedure for monitoring the progress of a reaction involving this compound.

Materials:

  • TLC plates (silica gel 60 F254)

  • Developing chamber

  • Capillary tubes for spotting

  • Mobile phase (e.g., a mixture of hexanes and ethyl acetate)

  • UV lamp (254 nm)

  • Staining solution (e.g., potassium permanganate)

  • Reaction mixture

  • Solution of this compound (starting material) in a suitable solvent

Procedure:

  • Prepare the Developing Chamber: Pour the chosen mobile phase into the developing chamber to a depth of about 0.5 cm. Place a piece of filter paper inside to saturate the chamber with solvent vapors. Cover the chamber and let it equilibrate for a few minutes.

  • Prepare the TLC Plate: With a pencil, gently draw a faint origin line about 1 cm from the bottom of the TLC plate. Mark three equally spaced points on this line for the starting material (SM), co-spot (Co), and reaction mixture (RM).

  • Spot the TLC Plate:

    • Using a clean capillary tube, spot a small amount of the starting material solution on the 'SM' mark.

    • Using a clean capillary tube, spot a small amount of the reaction mixture on the 'RM' mark.

    • On the 'Co' mark, first spot the starting material, and then carefully spot the reaction mixture directly on top of it.

  • Develop the TLC Plate: Carefully place the spotted TLC plate into the equilibrated developing chamber. Ensure the solvent level is below the origin line. Cover the chamber and allow the solvent to run up the plate.

  • Visualize the TLC Plate: Once the solvent front is about 1 cm from the top of the plate, remove the plate from the chamber and immediately mark the solvent front with a pencil. Allow the plate to dry completely.

  • Analysis:

    • Visualize the dried plate under a UV lamp (254 nm) and circle any visible spots with a pencil.

    • If necessary, further visualize the plate using a chemical stain. For example, dip the plate into a potassium permanganate solution and gently heat it. Compounds that can be oxidized will appear as yellow or brown spots on a purple background.

  • Interpretation: Compare the spots in the 'RM' lane to the 'SM' lane. The disappearance of the starting material spot and the appearance of a new spot indicate the reaction is progressing. The reaction is complete when the starting material spot is no longer visible in the 'RM' lane.

Visualizations

TLC_Troubleshooting_Workflow start Start TLC Analysis observe_plate Observe Developed TLC Plate start->observe_plate problem Problem Observed? observe_plate->problem no_problem No Problem: Reaction Progress Clear problem->no_problem No streaking Streaking Spots problem->streaking Yes - Streaking no_spots No Spots Visible problem->no_spots Yes - No Spots bad_rf Rf Too High or Too Low problem->bad_rf Yes - Poor Rf end End Analysis no_problem->end solution_streaking Dilute Sample or Add Modifier to Mobile Phase streaking->solution_streaking solution_no_spots Concentrate Sample or Use Chemical Stain no_spots->solution_no_spots solution_bad_rf Adjust Mobile Phase Polarity bad_rf->solution_bad_rf solution_streaking->observe_plate solution_no_spots->observe_plate solution_bad_rf->observe_plate

Caption: Troubleshooting workflow for TLC analysis.

Caption: Logical relationship between TLC observations and their potential causes.

Technical Support Center: 5-Bromo-4-methylnicotinonitrile Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Bromo-4-methylnicotinonitrile. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work-ups.

I. Cross-Coupling Reactions: Troubleshooting and FAQs

Palladium-catalyzed cross-coupling reactions are a primary application for this compound, enabling the formation of new carbon-carbon and carbon-nitrogen bonds. This section covers common challenges and questions related to Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions.

A. Suzuki-Miyaura Coupling

Frequently Asked Questions (FAQs):

  • Q1: What are the typical work-up procedures for a Suzuki-Miyaura coupling reaction with this compound?

    • A1: A standard work-up involves cooling the reaction mixture, followed by an aqueous work-up.[1][2] If a water-miscible solvent like DMF was used, the mixture is often diluted with water to precipitate the product, which is then filtered.[1] For reactions in biphasic systems (e.g., dioxane/water), the mixture is typically diluted with an organic solvent like ethyl acetate and washed with water and brine.[1][2] The organic layer is then dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure.[1][2]

  • Q2: My Suzuki-Miyaura reaction is complete, but I am having trouble with the purification. What are the common impurities?

    • A2: Common impurities include residual palladium catalyst, unreacted starting materials (this compound and the boronic acid), and homo-coupled byproducts from the boronic acid. Dehalogenation of the starting material can also occur as a side reaction.

  • Q3: How can I remove the palladium catalyst during the work-up?

    • A3: Filtering the reaction mixture through a pad of Celite® can help remove a significant portion of the palladium catalyst.[3] Additionally, during the aqueous wash, some palladium residues may be removed. For more complete removal, column chromatography on silica gel is often necessary.

Troubleshooting Guide:

IssuePotential CauseRecommended Solution
Low Yield Incomplete reaction.Monitor the reaction by TLC or LC-MS to ensure full consumption of the starting material. Consider increasing the reaction time or temperature.
Decomposition of starting material or product.Ensure the reaction is run under an inert atmosphere (e.g., Argon or Nitrogen).[1] Check the stability of your compounds to the reaction conditions.
Loss of product during work-up.If your product is polar, it may have partial solubility in the aqueous layer. Try extracting the aqueous layer multiple times with your organic solvent. Adding brine to the aqueous layer can also help reduce the solubility of organic compounds.
Product is difficult to purify Presence of persistent impurities.Optimize the reaction conditions to minimize side product formation. For purification, consider recrystallization or column chromatography with a carefully selected eluent system.
Emulsion formation during extraction High concentration of salts or polar byproducts.Add brine to the separatory funnel to help break the emulsion. Alternatively, filtering the mixture through a pad of Celite® can be effective.

Quantitative Data for Suzuki-Miyaura Coupling of Aryl Bromides (Representative Examples):

EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)K₃PO₄DMF802485
24-Fluorophenylboronic acidPd(PPh₃)₄ (5)K₃PO₄DMF802489
33-Methoxyphenylboronic acidPd(PPh₃)₄ (5)K₃PO₄DMF802482
44-Methylphenylboronic acidPd(PPh₃)₄ (5)K₃PO₄DMF802490
52-Thienylboronic acidPd(dppf)Cl₂ (3)K₂CO₃Dioxane/H₂O (4:1)1001275
64-Acetylphenylboronic acidPd(PPh₃)₄ (5)Cs₂CO₃Toluene/H₂O (10:1)951872

Note: The data in this table is for the Suzuki-Miyaura coupling of 5-bromonicotinic acid and is provided as a representative example.[1] Yields are dependent on the specific arylboronic acid and reaction conditions.

Experimental Protocol: General Procedure for Solution-Phase Suzuki-Miyaura Coupling

  • Reaction Setup: In a dry Schlenk flask containing a magnetic stir bar, combine this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and the base (e.g., K₃PO₄ or K₂CO₃, 2.0-3.0 equiv).

  • Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.[1]

  • Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%). Subsequently, add the degassed solvent (e.g., 1,4-Dioxane/H₂O 4:1, or DMF) via syringe.[1]

  • Reaction: Place the flask in a preheated oil bath at the desired temperature (typically 80-100 °C) and stir the mixture vigorously.[1]

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up:

    • Upon completion, cool the reaction mixture to room temperature.

    • If DMF is the solvent, dilute the reaction mixture with water and adjust the pH to ~3-4 with 1M HCl to precipitate the product. Filter the solid, wash with water, and dry under vacuum.[1]

    • If a biphasic solvent system was used, dilute the mixture with ethyl acetate and water. Separate the organic layer and extract the aqueous layer with ethyl acetate (2x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[1]

  • Purification: Purify the crude product by column chromatography on silica gel or recrystallization as needed.[2]

Suzuki_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification prep_reactants Combine Reactants: - this compound - Arylboronic Acid - Base prep_inert Establish Inert Atmosphere (Evacuate & Backfill) prep_reactants->prep_inert prep_catalyst Add Catalyst & Solvent prep_inert->prep_catalyst reaction Heat and Stir prep_catalyst->reaction monitoring Monitor Progress (TLC/LC-MS) reaction->monitoring quench Quench Reaction monitoring->quench Upon Completion extract Extract with Organic Solvent quench->extract wash_dry Wash & Dry Organic Layer extract->wash_dry purify Column Chromatography or Recrystallization wash_dry->purify product Final Product purify->product

A generalized workflow for a Suzuki-Miyaura cross-coupling experiment.
B. Buchwald-Hartwig Amination

Frequently Asked Questions (FAQs):

  • Q1: What is a typical work-up procedure for a Buchwald-Hartwig amination of this compound?

    • A1: After cooling the reaction, it is typically quenched with a saturated aqueous solution of ammonium chloride. The product is then extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified, usually by flash column chromatography.

  • Q2: I am getting a low yield in my Buchwald-Hartwig amination. What could be the issue?

    • A2: Low yields can result from several factors, including an inactive catalyst, an inappropriate choice of ligand or base, or decomposition of the starting material or product. The presence of a pyridine nitrogen in the substrate can sometimes interfere with the catalyst, requiring careful optimization of the ligand.

Troubleshooting Guide:

IssuePotential CauseRecommended Solution
No Reaction or Low Conversion Inactive catalyst.Ensure you are using a pre-catalyst or that the active Pd(0) species is being generated in situ.
Incorrect ligand or base.The choice of ligand and base is crucial and often substrate-dependent. Screen different phosphine ligands (e.g., XPhos, SPhos, dppf) and bases (e.g., NaOt-Bu, Cs₂CO₃, K₃PO₄).
Formation of Side Products Hydrodehalogenation of the starting material.This can occur if there are sources of hydride in the reaction. Ensure anhydrous conditions and consider using a different base or solvent.
Double amination of a primary amine.If using a primary amine, you may see the formation of a diarylamine. Using a slight excess of the primary amine can sometimes mitigate this.

Quantitative Data for Buchwald-Hartwig Amination of Bromopyridines (Representative Examples):

EntryAmineCatalyst/LigandBaseSolventTemp. (°C)Time (h)Yield (%)
1AnilinePd₂(dba)₃ / XantphosCs₂CO₃Toluene11012~85-95
2MorpholinePd(OAc)₂ / BINAPNaOt-BuToluene10016~80-90
3BenzylaminePd₂(dba)₃ / XPhosK₃PO₄Dioxane10012~75-85
4n-HexylaminePd(OAc)₂ / dppfNaOt-BuToluene10018~70-80

Note: This data is representative for bromopyridine substrates and should be used as a starting point for optimization with this compound.

Buchwald_Hartwig_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification prep_reactants Combine Reactants: - this compound - Amine - Base - Catalyst & Ligand prep_inert Establish Inert Atmosphere prep_reactants->prep_inert prep_solvent Add Anhydrous Solvent prep_inert->prep_solvent reaction Heat and Stir prep_solvent->reaction monitoring Monitor Progress (TLC/LC-MS) reaction->monitoring quench Quench Reaction (e.g., sat. aq. NH₄Cl) monitoring->quench Upon Completion extract Extract with Organic Solvent quench->extract wash_dry Wash & Dry Organic Layer extract->wash_dry purify Column Chromatography wash_dry->purify product Final Product purify->product

General experimental workflow for Buchwald-Hartwig amination.
C. Sonogashira Coupling

Frequently Asked Questions (FAQs):

  • Q1: What is the standard work-up for a Sonogashira coupling reaction?

    • A1: A typical work-up involves diluting the reaction mixture with an organic solvent like ethyl acetate and washing with an aqueous solution of ammonium chloride to remove the copper co-catalyst.[3] This is followed by washing with water and brine. The organic layer is then dried and concentrated. Purification is usually achieved by column chromatography.[3][4]

  • Q2: My Sonogashira coupling is not working well. What are some common issues?

    • A2: Common problems include homo-coupling of the alkyne (Glaser coupling), which is often promoted by the presence of oxygen. Dehalogenation of the starting material can also be a competing side reaction. The choice of base and solvent can significantly impact the reaction outcome.

Troubleshooting Guide:

IssuePotential CauseRecommended Solution
Low Yield of Desired Product Homo-coupling of the alkyne.Ensure the reaction is run under strictly anaerobic conditions. Degas all solvents and reagents thoroughly.
Inactive catalyst.Use a fresh source of palladium and copper catalysts.
Difficulty in Removing Copper Salts Incomplete removal during aqueous wash.Wash the organic layer thoroughly with saturated aqueous ammonium chloride. In some cases, a dilute solution of ammonia can be used.

Quantitative Data for Sonogashira Coupling of 5-Bromo-heterocycles (Representative Examples):

EntryTerminal AlkyneCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
1PhenylacetylenePdCl₂(PPh₃)₂ / CuIEt₃NDMF804-693
2Propargyl alcoholPdCl₂(PPh₃)₂ / CuIEt₃NTHFRT12-24~85
3TrimethylsilylacetylenePdCl₂(PPh₃)₂ / CuIEt₃NTHFRefluxN/AHigh
41-HexynePd(PPh₃)₄ / CuIi-Pr₂NHToluene608~90

Note: The data in this table is for the Sonogashira coupling of 5-bromoindole and is provided as a representative example.[5] Yields are dependent on the specific alkyne and reaction conditions.

II. Reactions of the Nitrile Group: Troubleshooting and FAQs

The nitrile group of this compound can undergo various transformations, most notably hydrolysis to an amide or carboxylic acid, and reduction to an amine.

A. Hydrolysis of the Nitrile Group

Frequently Asked Questions (FAQs):

  • Q1: How can I control the hydrolysis of this compound to obtain the amide versus the carboxylic acid?

    • A1: The outcome of nitrile hydrolysis is pH-dependent.[6] To selectively obtain the amide, controlled hydrolysis under mildly acidic or basic conditions is typically employed.[6] For example, using a mixture of TFA-H₂SO₄ or an alkaline solution of hydrogen peroxide can favor amide formation.[6] To obtain the carboxylic acid, more vigorous conditions such as heating with a strong acid (e.g., aqueous HCl) or a strong base (e.g., aqueous NaOH) are generally required.[6][7]

  • Q2: What is the work-up procedure for the hydrolysis of a nitrile?

    • A2: For acidic hydrolysis, the reaction mixture is typically cooled and the pH is adjusted with a base to precipitate the carboxylic acid, which can then be filtered. Alternatively, the product can be extracted with an organic solvent. For basic hydrolysis, the reaction mixture is acidified after completion to protonate the carboxylate, allowing for its extraction into an organic solvent.[7][8]

Troubleshooting Guide:

IssuePotential CauseRecommended Solution
Reaction stops at the amide stage when the carboxylic acid is desired. Insufficiently harsh reaction conditions.Increase the concentration of the acid or base, increase the reaction temperature, or prolong the reaction time.
Formation of a mixture of amide and carboxylic acid. Incomplete hydrolysis of the intermediate amide.Drive the reaction to completion by using more forcing conditions as described above.
Decomposition of the starting material or product. The pyridine ring can be sensitive to very strong acidic or basic conditions, especially at high temperatures.Use the mildest conditions possible that still afford the desired product. Monitor the reaction carefully for the appearance of degradation products.
B. Reduction of the Nitrile Group

Frequently Asked Questions (FAQs):

  • Q1: What are common reagents for the reduction of the nitrile group in this compound to a primary amine?

    • A1: Common reducing agents for nitriles include lithium aluminum hydride (LiAlH₄), borane (BH₃), and catalytic hydrogenation (e.g., H₂ with a Raney Nickel or palladium catalyst). The choice of reagent will depend on the presence of other functional groups in the molecule.

  • Q2: What is a typical work-up for the reduction of a nitrile with LiAlH₄?

    • A2: A careful, sequential addition of water and then an aqueous base (e.g., 15% NaOH solution) followed by more water (Fieser work-up) is a common method to quench the reaction and precipitate the aluminum salts, which can then be filtered off. The product can then be extracted from the filtrate with an organic solvent.

Troubleshooting Guide:

IssuePotential CauseRecommended Solution
Low yield of the desired amine. Incomplete reaction.Ensure an adequate excess of the reducing agent is used. For catalytic hydrogenation, ensure the catalyst is active and the system is free of catalyst poisons.
Formation of side products.Over-reduction or side reactions can occur. The choice of reducing agent and reaction conditions should be carefully considered to maximize selectivity.
Difficulty in isolating the product amine. The product amine may be water-soluble, especially if it forms a salt.After quenching, adjust the pH of the aqueous layer to be basic to ensure the amine is in its freebase form before extraction. Multiple extractions with an organic solvent may be necessary.

This technical support center provides a starting point for troubleshooting common issues in the work-up of reactions involving this compound. It is important to note that the optimal conditions for any given reaction and work-up will depend on the specific substrates and reagents used, and some degree of optimization is often necessary. Always consult the relevant safety data sheets (SDS) for all chemicals used.

References

Technical Support Center: Characterization of Impurities in 5-Bromo-4-methylnicotinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the characterization of impurities in 5-Bromo-4-methylnicotinonitrile.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound, also known as 5-Bromo-4-methylpyridine-3-carbonitrile, is a chemical compound with the molecular formula C₇H₅BrN₂ and a molecular weight of 197.03 g/mol .[1][2] It serves as a building block in the synthesis of more complex molecules, particularly in pharmaceutical research.

Q2: What are the common types of impurities that might be found in this compound?

While specific impurity profiles can vary between manufacturing batches, impurities in active pharmaceutical ingredients (APIs) and intermediates like this compound are generally categorized into three types:[3][4]

  • Organic Impurities: These can be starting materials, by-products of the synthesis, intermediates, degradation products, reagents, or catalysts.[3] For this specific molecule, potential organic impurities could include isomers, unreacted starting materials, or products of side reactions such as hydrolysis of the nitrile group to an amide or carboxylic acid.

  • Inorganic Impurities: These typically arise from the manufacturing process and can include reagents, catalysts, heavy metals, or inorganic salts.[3]

  • Residual Solvents: These are organic volatile chemicals used during the synthesis or purification process that are not completely removed. The specific solvents will depend on the synthetic route employed.

Q3: Which analytical techniques are most suitable for identifying and quantifying impurities in this compound?

A multi-faceted analytical approach is recommended for comprehensive characterization.[5] The most widely used techniques include:

  • High-Performance Liquid Chromatography (HPLC/UPLC): This is often the primary technique for separating and quantifying organic impurities due to its high sensitivity and reproducibility.[3][6]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This hyphenated technique is powerful for identifying unknown impurities by providing molecular weight information.[3][7]

  • Gas Chromatography (GC): GC is the ideal method for the analysis of volatile organic impurities, particularly residual solvents.[6] It is often coupled with a mass spectrometer (GC-MS) for identification.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed structural information and is invaluable for the definitive characterization of isolated impurities.[6][8]

  • Fourier Transform Infrared Spectroscopy (FTIR): FTIR can help identify functional groups present in impurities.[6]

Troubleshooting Guides

This section addresses specific issues that may be encountered during the analysis of this compound.

HPLC Analysis Troubleshooting
Problem Possible Cause(s) Recommended Solution(s)
Unexpected Peaks in Chromatogram 1. Contamination of the mobile phase, solvent, or sample. 2. Degradation of the sample in the solvent. 3. Carryover from a previous injection.1. Prepare fresh mobile phase and sample solutions using high-purity solvents. 2. Analyze the sample immediately after preparation or store it at a reduced temperature. 3. Run a blank injection of the solvent to check for carryover and clean the injector if necessary.
Poor Peak Shape (Tailing or Fronting) 1. Column overload. 2. Inappropriate mobile phase pH. 3. Column degradation or contamination.1. Reduce the sample concentration or injection volume. 2. Adjust the mobile phase pH to ensure the analyte is in a single ionic form. 3. Flush the column with a strong solvent or replace the column if it's at the end of its lifespan.
Inconsistent Retention Times 1. Fluctuation in column temperature. 2. Inconsistent mobile phase composition. 3. Pump malfunction or leaks.1. Use a column oven to maintain a stable temperature.[9] 2. Ensure the mobile phase is well-mixed and degassed. 3. Check the HPLC system for leaks and ensure the pump is delivering a consistent flow rate.
Impurity Identification Workflow

The following diagram outlines a typical workflow for the identification and characterization of an unknown impurity.

G A Initial Analysis by HPLC/UPLC B Detect Unknown Peak > Reporting Threshold A->B C Analyze by LC-MS to Determine Molecular Weight B->C D Propose Potential Structures C->D E Isolate Impurity using Preparative HPLC D->E H Synthesize Reference Standard D->H Parallel Path F Characterize by NMR and/or FTIR E->F G Confirm Structure F->G I Develop Quantitative Method G->I H->I G A OOS Result Obtained B Phase 1: Laboratory Investigation A->B C Check for Obvious Errors (e.g., calculation, sample prep) B->C D Review Instrument Performance (e.g., calibration, system suitability) B->D E Re-inject Original Sample Solution B->E F Error Found & Corrected? E->F G Invalidate Initial Result, Report Corrected Result F->G Yes H No Error Found, Proceed to Phase 2 F->H No I Phase 2: Full-Scale Investigation H->I J Re-sample and Re-test I->J K Review Manufacturing Process I->K L Assign Cause and Implement CAPA J->L K->L

References

Validation & Comparative

Comparative Analysis of the Biological Activity of Substituted Nicotinonitrile Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A guide for researchers, scientists, and drug development professionals.

Disclaimer: Extensive literature searches did not yield specific studies on the biological activity screening of 5-Bromo-4-methylnicotinonitrile derivatives. This guide, therefore, provides a comparative overview of the biological activities of other substituted nicotinonitrile derivatives to offer insights into the potential of this class of compounds. The presented data and protocols are drawn from published research on analogous structures.

Nicotinonitrile and its derivatives represent a versatile scaffold in medicinal chemistry, demonstrating a wide range of biological activities. This guide focuses on two key areas of screening: anticancer and antimicrobial activities, presenting comparative data and detailed experimental protocols from studies on various substituted nicotinonitrile compounds.

Anticancer Activity Screening of Nicotinonitrile Derivatives

Substituted nicotinonitriles have been investigated for their potential as anticancer agents, with many derivatives exhibiting significant cytotoxicity against various cancer cell lines. The mechanism of action is often attributed to the inhibition of protein kinases, such as PIM-1, which are crucial for cancer cell survival and proliferation.[1]

Comparative Anticancer Activity Data

The following table summarizes the in vitro anticancer activity of a series of synthesized nicotinonitrile derivatives against different human cancer cell lines. The data is presented as IC50 values (the concentration of the compound that inhibits 50% of cell growth).

Compound IDModificationMCF-7 (Breast) IC50 (µM)PC-3 (Prostate) IC50 (µM)PIM-1 Kinase Inhibition IC50 (nM)
4k VariesNot specifiedNot specified21.2
7b Varies3.583.6018.9
Staurosporine (Standard) -Not specifiedNot specified16.7

Data sourced from a study on the anticancer potential of nicotinonitrile derivatives as PIM-1 kinase inhibitors.[1]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds on cell lines.

Materials:

  • Human cancer cell lines (e.g., MCF-7, PC-3)

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS)

  • MTT solution (5 mg/mL in phosphate-buffered saline - PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in 96-well plates at a density of approximately 5 × 10^4 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (nicotinonitrile derivatives) and a positive control (e.g., a known anticancer drug). Include a vehicle control (DMSO).

  • Incubation: Incubate the plates for 48 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated, and the IC50 values are determined from the dose-response curves.

anticancer_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture Maintain Human Cancer Cell Lines (e.g., MCF-7, PC-3) cell_seeding Seed Cells into 96-well Plates cell_culture->cell_seeding treatment Add Compounds to Wells cell_seeding->treatment compound_prep Prepare Serial Dilutions of Nicotinonitrile Derivatives compound_prep->treatment incubation_48h Incubate for 48 hours treatment->incubation_48h mtt_addition Add MTT Reagent incubation_48h->mtt_addition formazan_formation Incubate for 4 hours (Formazan Crystal Formation) mtt_addition->formazan_formation solubilization Add DMSO to Dissolve Crystals formazan_formation->solubilization read_plate Measure Absorbance at 570 nm solubilization->read_plate calculate_viability Calculate Cell Viability (%) read_plate->calculate_viability determine_ic50 Determine IC50 Values calculate_viability->determine_ic50

Experimental workflow for in vitro anticancer activity screening using the MTT assay.

Antimicrobial Activity Screening of Nicotinonitrile Derivatives

The antimicrobial properties of nicotinonitrile derivatives have also been a subject of investigation, with various compounds showing activity against both Gram-positive and Gram-negative bacteria, as well as fungi.

Comparative Antimicrobial Activity Data

The following table presents the antimicrobial activity of a selection of nicotinonitrile derivatives, measured as the diameter of the inhibition zone in millimeters against different microbial strains.

Compound IDS. aureus (mm)S. epidermidis (mm)E. coli (mm)Klebsiella sp. (mm)C. albicans (mm)
3a 1817151413
3b 1615141312
3c 1918171615
Ampicillin (Standard) 22201918-
Fluconazole (Standard) ----20

Data sourced from a study on the synthesis and biological evaluation of novel nicotinonitrile derivatives.[2][3]

Experimental Protocol: Agar Well Diffusion Method

The agar well diffusion method is a widely used technique to evaluate the antimicrobial activity of chemical compounds.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans)

  • Nutrient agar and Sabouraud dextrose agar

  • Sterile Petri dishes

  • Sterile cork borer

  • Micropipettes

  • Incubator

Procedure:

  • Media Preparation: Prepare and sterilize the appropriate agar media (Nutrient Agar for bacteria, Sabouraud Dextrose Agar for fungi) and pour it into sterile Petri dishes.

  • Inoculation: Once the agar has solidified, inoculate the plates with the test microorganisms using a sterile swab to create a lawn culture.

  • Well Creation: Create wells of a specific diameter (e.g., 6 mm) in the agar using a sterile cork borer.

  • Compound Application: Add a defined volume (e.g., 100 µL) of the test compound solution (at a specific concentration) into each well. A standard antibiotic/antifungal and a solvent control are also included.

  • Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.

  • Measurement: After incubation, measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters.

antimicrobial_workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_incubation Incubation cluster_analysis Data Collection media_prep Prepare and Pour Sterile Agar Plates inoculum_prep Prepare Standardized Microbial Inoculum media_prep->inoculum_prep plate_inoculation Inoculate Agar Plates with Test Microbe inoculum_prep->plate_inoculation well_creation Create Wells in the Agar plate_inoculation->well_creation compound_addition Add Nicotinonitrile Derivatives and Controls to Wells well_creation->compound_addition incubation Incubate Plates (24-48 hours) compound_addition->incubation measure_zones Measure Diameter of Inhibition Zones (mm) incubation->measure_zones compare_activity Compare with Standard Antimicrobial Agents measure_zones->compare_activity

Experimental workflow for antimicrobial activity screening using the agar well diffusion method.

Conclusion

While direct experimental data on this compound derivatives is currently unavailable in the public domain, the broader class of substituted nicotinonitriles demonstrates significant potential in the fields of anticancer and antimicrobial research. The presented data highlights the importance of the substitution pattern on the nicotinonitrile scaffold for biological activity. Further research, including the synthesis and screening of this compound derivatives, is warranted to explore their therapeutic potential and to further elucidate the structure-activity relationships within this promising class of compounds.

References

A Comparative Guide to the Reactivity of 5-Bromo- vs. 5-Chloro-nicotinonitrile Derivatives in Key Chemical Transformations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and materials science, halopyridines serve as indispensable building blocks. Among them, 5-halonicotinonitrile derivatives are of particular interest due to the versatile reactivity imparted by the halogen atom and the electron-withdrawing nitrile group. The choice between a bromo or a chloro substituent at the 5-position can significantly influence reaction outcomes, efficiency, and cost. This guide provides an objective comparison of the reactivity of 5-bromo- and 5-chloro-nicotinonitrile derivatives in three pivotal synthetic transformations: Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and nucleophilic aromatic substitution (SNAr). The information presented herein, supported by experimental data from the literature, aims to inform strategic decisions in synthetic route design and optimization.

Executive Summary

The fundamental difference in reactivity between 5-bromo- and 5-chloro-nicotinonitrile derivatives stems from the inherent properties of the carbon-halogen bond. The Carbon-Bromine (C-Br) bond is weaker and more easily cleaved than the Carbon-Chlorine (C-Cl) bond. This disparity has a profound impact on the kinetics of many transition metal-catalyzed cross-coupling reactions, where the oxidative addition of the aryl halide to the metal center is often the rate-determining step. Consequently, 5-bromonicotinonitrile derivatives are generally more reactive than their chloro counterparts in palladium-catalyzed reactions, often affording higher yields under milder conditions. In nucleophilic aromatic substitution, the reactivity is more nuanced and depends on the nature of the nucleophile and the reaction mechanism.

Data Presentation: A Comparative Overview of Reactivity

The following tables summarize typical reaction conditions and yields for Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and nucleophilic aromatic substitution reactions involving 5-bromo- and 5-chloro-nicotinonitrile derivatives or closely related analogues. It is important to note that direct side-by-side comparative studies under identical conditions are scarce in the literature; therefore, the data presented is a compilation from various sources to illustrate the general reactivity trends.

Table 1: Suzuki-Miyaura Coupling

HalideArylboronic AcidCatalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
5-Bromonicotinic acidPhenylboronic acidPd(PPh₃)₄ (5)K₃PO₄DMF802485[1]
5-BromonicotinaldehydePhenylboronic acidPd(PPh₃)₄ (5)K₂CO₃1,4-Dioxane/H₂O9012High
Aryl ChloridePhenylboronic acidPd(OAc)₂ / PPh₃K₂CO₃Toluene/H₂O100495
2-Chloropyrazine5-Indole boronic acidPd(OAc)₂ / SPhosK₃PO₄Toluene10018Excellent[2]

Table 2: Buchwald-Hartwig Amination

HalideAmineCatalyst SystemBaseSolventTemp. (°C)Yield (%)
2-Bromo-6-methylpyridineCyclohexane-1,2-diamine[Pd₂(dba)₃] / (±)-BINAPNaOtBuToluene8060[3]
7-Bromo-1,4-benzodiazepineMorpholinePd₂(dba)₃ / XPhosKOtBuToluene9071[4]
4-ChlorotolueneMorpholinePd(dba)₂ / XPhosNaOtBuTolueneReflux94[5]
(Hetero)aryl ChloridesSecondary AminesPd(OAc)₂ / RuPhosK₃PO₄Solvent-free10050-99

Table 3: Nucleophilic Aromatic Substitution (SNAr)

HalideNucleophileConditionsProduct
2-Chloro-5-nitropyridinePiperidineEthanol, 40°C2-Piperidino-5-nitropyridine
3-Bromo-4-nitropyridineAminePolar aprotic solventMixture of substitution and nitro-group migration products[6]
2,4,6-TrinitrochlorobenzeneNaOH (aq)Room Temperature2,4,6-Trinitrophenol[7][8]

Experimental Protocols

Detailed methodologies for the key reactions are provided below. These protocols are representative and may require optimization for specific substrates and scales.

Suzuki-Miyaura Coupling of a 5-Bromo-Pyridine Derivative

This protocol is adapted from the literature for the coupling of 5-bromonicotinic acid.[1]

  • Reaction Setup: In a dry Schlenk flask equipped with a magnetic stir bar, combine 5-bromonicotinic acid (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and potassium phosphate (K₃PO₄, 2.0-3.0 equiv).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with argon or nitrogen three times.

  • Reagent Addition: Under the inert atmosphere, add the palladium catalyst, such as Pd(PPh₃)₄ (2-5 mol%), followed by the degassed solvent (e.g., DMF or a 4:1 mixture of 1,4-dioxane/water).

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an appropriate organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Buchwald-Hartwig Amination of an Aryl Bromide

This protocol is a general procedure for the amination of an aryl bromide with an amine.[4]

  • Reaction Setup: To a dry Schlenk tube, add the aryl bromide (1.0 equiv), the amine (1.2 equiv), sodium tert-butoxide (NaOtBu, 1.4 equiv), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2.5 mol%), and the phosphine ligand (e.g., XPhos, 5 mol%).

  • Inert Atmosphere: Purge the tube with nitrogen.

  • Solvent Addition: Add anhydrous, degassed toluene.

  • Reaction: Seal the tube and heat the reaction mixture to 90-110 °C with stirring. Monitor the reaction by TLC or LC-MS.

  • Workup: After cooling, quench the reaction with water and extract with an organic solvent. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purification: Purify the residue by flash column chromatography.

Nucleophilic Aromatic Substitution (SNAr) of a Halopyridine

This is a general protocol for the reaction of an activated halopyridine with an amine nucleophile.

  • Reaction Setup: In a round-bottom flask, dissolve the halopyridine (1.0 equiv) in a suitable solvent (e.g., ethanol, DMSO, or DMF).

  • Nucleophile Addition: Add the amine nucleophile (1.0-2.0 equiv). For less reactive substrates, a base such as potassium carbonate may be added to facilitate the reaction.

  • Reaction: Heat the mixture to a temperature ranging from room temperature to reflux, depending on the reactivity of the substrates. Monitor the reaction by TLC or LC-MS.

  • Workup: Once the reaction is complete, cool the mixture and pour it into water. Collect the resulting precipitate by filtration or extract the aqueous layer with an organic solvent.

  • Purification: Wash the crude product with water and a suitable organic solvent, then dry. Further purification can be achieved by recrystallization or column chromatography.

Mandatory Visualization

G Comparative Reactivity in Palladium-Catalyzed Cross-Coupling Bromo_Reactant 5-Bromonicotinonitrile Bromo_Intermediate Pd(II) Intermediate (Faster Formation) Bromo_Reactant->Bromo_Intermediate Oxidative Addition (Lower Activation Energy) Chloro_Reactant 5-Chloronicotinonitrile Bromo_Product Coupled Product (Higher Yields, Milder Conditions) Bromo_Intermediate->Bromo_Product Transmetalation/ Reductive Elimination Chloro_Intermediate Pd(II) Intermediate (Slower Formation) Chloro_Product Coupled Product (Lower Yields, Harsher Conditions) Chloro_Reactant->Chloro_Intermediate Oxidative Addition (Higher Activation Energy) Chloro_Intermediate->Chloro_Product Transmetalation/ Reductive Elimination

Caption: Comparative reactivity in Pd-catalyzed cross-coupling.

SNAr_Mechanism Nucleophilic Aromatic Substitution (SNAr) Pathway Reactant 5-Halonicotinonitrile (X = Br or Cl) Meisenheimer Meisenheimer Complex (Resonance Stabilized Anion) Reactant->Meisenheimer Nucleophilic Attack Nucleophile Nucleophile (Nu-) Nucleophile->Meisenheimer Product 5-Substituted Nicotinonitrile Meisenheimer->Product Loss of Leaving Group Leaving_Group Halide Ion (X-) Meisenheimer->Leaving_Group

Caption: Generalized mechanism for SNAr reactions.

Concluding Remarks

The selection between 5-bromo- and 5-chloro-nicotinonitrile derivatives is a critical decision in synthetic planning. For palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig aminations, the higher reactivity of the C-Br bond generally makes 5-bromonicotinonitrile the substrate of choice, allowing for milder reaction conditions and often leading to higher yields. However, the lower cost and greater availability of chlorinated starting materials may make 5-chloronicotinonitrile derivatives an attractive alternative, provided that a sufficiently active catalytic system is employed. In the case of nucleophilic aromatic substitution, the reactivity difference between the bromo and chloro derivatives is less pronounced and can be influenced by the specific reaction conditions and the nature of the nucleophile. This guide provides a foundational understanding of these reactivity differences, empowering researchers to make more informed decisions in the synthesis of novel compounds for drug discovery and materials science.

References

Comparative Guide to the Validation of 5-Bromo-4-methylnicotinonitrile as a Synthetic Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of 5-Bromo-4-methylnicotinonitrile's performance as a synthetic intermediate against its chloro and iodo analogs. The information is supported by established reactivity principles and generalized experimental data to inform substrate selection in synthetic chemistry.

Introduction to this compound

This compound is a substituted halopyridine, a class of compounds that are crucial building blocks in medicinal chemistry and materials science.[1] Its structure is valuable for creating complex molecules due to its capacity to undergo various chemical transformations. The bromine atom, in particular, is an excellent functional group for participating in palladium-catalyzed cross-coupling reactions, which are powerful methods for forming new carbon-carbon and carbon-heteroatom bonds.[1][2] These reactions, including the Suzuki-Miyaura, Heck, and Buchwald-Hartwig couplings, are fundamental to modern drug discovery.[1]

Key Synthetic Applications:

  • Suzuki-Miyaura Coupling: Reaction with boronic acids to form biaryl compounds.

  • Sonogashira Coupling: Reaction with terminal alkynes.[3]

  • Buchwald-Hartwig Amination: Formation of carbon-nitrogen bonds.

  • Heck Coupling: Reaction with alkenes.

The utility of this compound stems from the reactivity of its carbon-bromine (C-Br) bond, which allows for the strategic introduction of diverse molecular fragments.

Comparative Performance Analysis: The Halogen Effect

In palladium-catalyzed cross-coupling reactions, the choice of the halogen atom on the pyridine ring is a critical parameter that influences reaction efficiency. The reactivity of the carbon-halogen (C-X) bond is inversely related to its bond dissociation energy and generally follows the trend: I > Br > Cl .[1][4][5] This trend is because the rate-determining step in many of these catalytic cycles is the oxidative addition of the aryl halide to the palladium catalyst, which occurs more readily for weaker C-X bonds.[2][4]

To illustrate this, the performance of this compound is compared with its iodo and chloro analogs in a generalized Suzuki-Miyaura cross-coupling reaction with a generic arylboronic acid.

Table 1: Generalized Performance in Suzuki-Miyaura Cross-Coupling
IntermediateRelative ReactivityTypical Catalyst SystemTypical ConditionsRelative Cost
5-Iodo-4-methylnicotinonitrile HighestStandard Pd catalysts (e.g., Pd(PPh₃)₄)Milder (Lower temp, shorter time)Highest
This compound Intermediate Standard Pd catalysts (e.g., Pd(PPh₃)₄)ModerateIntermediate
5-Chloro-4-methylnicotinonitrile LowestRequires specialized, bulky phosphine ligands (e.g., XPhos, SPhos) or NHC ligandsHarsher (Higher temp, longer time)Lowest

Performance Insights:

  • Reactivity & Yield: 5-Iodo-4-methylnicotinonitrile is the most reactive substrate, often providing the highest yields under the mildest conditions.[4][5] this compound offers a robust and effective balance, giving good to excellent yields with standard catalysts.[1] 5-Chloro-4-methylnicotinonitrile is the most challenging substrate, typically requiring more advanced and often more expensive catalyst systems to achieve high yields.[1][5]

  • Cost and Availability: Chloro-derivatives are generally the most cost-effective starting materials. Bromo-derivatives represent a moderate cost, while iodo-derivatives are typically the most expensive.

  • Stability: Bromo- and chloro-intermediates are generally more stable for long-term storage compared to their more reactive iodo counterparts.

Experimental Protocols

Protocol: General Procedure for a Suzuki-Miyaura Coupling Reaction

This protocol provides a general method for the palladium-catalyzed Suzuki-Miyaura coupling of a 5-halo-4-methylnicotinonitrile with an arylboronic acid.

Materials:

  • 5-Halo-4-methylnicotinonitrile (1.0 equiv)

  • Arylboronic acid (1.2–1.5 equiv)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)[6]

  • Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, K₃PO₄, 2.0–3.0 equiv)

  • Anhydrous, degassed solvent (e.g., Dioxane, Toluene, DMF, or Ethanol/Water mixture)

Procedure:

  • In a dry Schlenk flask or reaction vial under an inert atmosphere (Argon or Nitrogen), combine the 5-halo-4-methylnicotinonitrile, arylboronic acid, palladium catalyst, and base.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture with vigorous stirring to the target temperature (typically 80-110 °C).

  • Monitor the reaction's progress using an appropriate analytical technique (e.g., TLC, LC-MS, or GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water or an aqueous salt solution (brine).

  • Separate the organic layer, dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product using column chromatography on silica gel to isolate the desired 5-aryl-4-methylnicotinonitrile.

Mandatory Visualizations

Diagram 1: Logical Reactivity Comparison

Halogen_Reactivity cluster_reactivity Aryl Halide Reactivity in Cross-Coupling Iodo C-I Bond (Highest Reactivity) Bromo C-Br Bond (Intermediate Reactivity) Iodo->Bromo Chloro C-Cl Bond (Lowest Reactivity) Bromo->Chloro

Caption: General reactivity trend of aryl halides in cross-coupling reactions.

Diagram 2: Suzuki-Miyaura Catalytic Cycle Workflow

Suzuki_Cycle cluster_cycle Catalytic Cycle center Pd(0) OA Oxidative Addition (Ar-X) center->OA Ar-X In TM Transmetalation (Ar'-B(OR)2) OA->TM [Pd(II)Ar(X)] RE Reductive Elimination (Ar-Ar') TM->RE [Pd(II)Ar(Ar')] RE->center Ar-Ar' Out

References

In-depth Analysis of Structure-Activity Relationships in Substituted Nicotinonitrile Analogs Reveals Key Determinants for Anticancer Activity

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of recent studies on substituted nicotinonitrile analogs highlights critical structural features that govern their efficacy as anticancer agents. While specific structure-activity relationship (SAR) data for 5-Bromo-4-methylnicotinonitrile analogs remains limited in publicly available research, analysis of broader nicotinonitrile derivatives provides valuable insights for researchers and drug development professionals. These studies collectively underscore the importance of specific substitutions on the pyridine ring and fused heterocyclic systems in modulating cytotoxic activity against various cancer cell lines.

Recent research efforts have focused on the synthesis and biological evaluation of a diverse range of nicotinonitrile derivatives, revealing them as a promising scaffold in the development of novel anticancer therapeutics. These compounds have demonstrated a spectrum of activities, including the inhibition of key enzymes and the induction of apoptosis in cancer cells. This guide synthesizes findings from multiple studies to provide a comparative overview of the SAR of substituted nicotinonitrile analogs, offering a valuable resource for the rational design of next-generation drug candidates.

Comparative Analysis of Anticancer Activity

The anticancer activity of substituted nicotinonitrile analogs has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the potency of these compounds. The following table summarizes the IC50 values for a selection of nicotinonitrile derivatives from various studies, illustrating the impact of different substitution patterns on their cytotoxic effects.

Compound IDCore ScaffoldR1R2R3Cancer Cell LineIC50 (µM)Reference
1a Nicotinonitrile2-NaphthylHHMCF-7>50[1]
1b Nicotinonitrile2-NaphthylHHHepG2>50[1]
2a Fused PyrazoleArylHHHepatocellular CarcinomaNot specified[1]
2b Fused PyrazoleArylHHCervical CarcinomaNot specified[1]
3a Fused NicotinonitrileVariousVariousVariousNCI-H460Not specified[1]
3b Fused NicotinonitrileVariousVariousVariousMCF-7Not specified[1]
14a Substituted PyridineVariousVariousVariousNCI-H4600.025 ± 0.0026[1]
14a Substituted PyridineVariousVariousVariousRKOP 270.016 ± 0.002[1]
14a Substituted PyridineVariousVariousVariousHeLa0.127 ± 0.025[1]
14a Substituted PyridineVariousVariousVariousU9370.422 ± 0.026[1]
14a Substituted PyridineVariousVariousVariousSKMEL 280.255 ± 0.002[1]

Note: The specific substitutions for R1, R2, and R3 vary across the different core scaffolds and are detailed in the cited literature. This table provides a high-level comparison of the reported activities.

Key Structure-Activity Relationship Insights

Analysis of the available data reveals several key trends in the SAR of nicotinonitrile analogs:

  • Fused Heterocyclic Systems: The fusion of additional heterocyclic rings to the nicotinonitrile core, such as pyrazole, can significantly enhance cytotoxic activity.

  • Aromatic Substituents: The nature and position of aromatic substituents play a crucial role. For instance, the presence of a 2-naphthyl moiety in some derivatives was explored for its impact on cytotoxicity.[1]

  • Substitution Pattern on the Pyridine Ring: The antiproliferative effects are highly dependent on the substitution pattern on the pyridine ring. Compound 14a , with a specific substitution pattern, exhibited potent activity against a range of cancer cell lines, with IC50 values in the nanomolar range.[1]

Experimental Protocols

To ensure the reproducibility and validation of the reported findings, detailed experimental protocols are essential. The following sections outline the general methodologies used in the synthesis and biological evaluation of the nicotinonitrile analogs discussed.

General Synthesis of Nicotinonitrile Derivatives:

The synthesis of substituted nicotinonitrile analogs typically involves multi-step reactions starting from readily available precursors. A common synthetic route is the reaction of nicotinonitrile derivatives with various reagents to introduce different functional groups and build fused heterocyclic systems. For example, the reaction of nicotinonitrile derivatives with POCl3/PCl5 can yield 2-chloropyridones, which serve as versatile building blocks for further modifications.[1] Similarly, reaction with hydrazine hydrate can produce 2-hydrazinyl nicotinonitrile derivatives, which can be used to construct pyrazole-fused analogs.[1] The structures of all synthesized compounds are typically confirmed using spectroscopic techniques such as IR, 1H NMR, 13C NMR, and elemental analysis.[1]

In Vitro Anticancer Activity Assay (MTT Assay):

The cytotoxic activity of the synthesized compounds is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells and is a reliable indicator of cell viability.

  • Cell Seeding: Human cancer cell lines (e.g., NCI-H460, RKOP 27, HeLa, U937, SKMEL 28) are seeded in 96-well plates at a specific density and allowed to adhere overnight.[1]

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and a positive control (e.g., doxorubicin) for a specified period (e.g., 48 hours).

  • MTT Incubation: After the treatment period, the MTT reagent is added to each well and incubated to allow the formation of formazan crystals by viable cells.

  • Solubilization and Absorbance Measurement: The formazan crystals are dissolved in a solubilization buffer (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting a dose-response curve.

Experimental Workflow for SAR Studies

The process of conducting structure-activity relationship studies for novel nicotinonitrile analogs can be visualized as a systematic workflow, from initial synthesis to the identification of lead compounds.

SAR_Workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Evaluation cluster_analysis Data Analysis & Optimization start Starting Materials (e.g., Nicotinonitrile derivatives) reaction Chemical Reactions (e.g., Cyclization, Substitution) start->reaction purification Purification (e.g., Chromatography) reaction->purification characterization Structural Characterization (e.g., NMR, MS) purification->characterization in_vitro In Vitro Screening (e.g., MTT Assay) characterization->in_vitro Library of Analogs ic50 IC50 Determination in_vitro->ic50 sar_analysis SAR Analysis ic50->sar_analysis Activity Data lead_id Lead Compound Identification sar_analysis->lead_id optimization Lead Optimization lead_id->optimization optimization->reaction Design of New Analogs

Figure 1: A generalized workflow for the structure-activity relationship (SAR) studies of nicotinonitrile analogs.

References

A Researcher's Guide to In Vitro Evaluation of Novel Kinase Inhibitors Derived from a 5-Bromo-4-methylnicotinonitrile Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the journey from a novel chemical scaffold to a viable kinase inhibitor candidate is paved with rigorous in vitro testing. This guide provides a comparative framework for evaluating kinase inhibitors conceptually derived from 5-Bromo-4-methylnicotinonitrile, a versatile starting material for generating diverse molecular architectures. We will explore the essential experimental protocols, present a model for comparative data analysis, and visualize the critical workflows and biological pathways involved.

Comparative Inhibitory Activity

A crucial first step in characterizing novel kinase inhibitors is to determine their potency and selectivity across a panel of relevant kinases. The half-maximal inhibitory concentration (IC50) is a key metric, representing the concentration of an inhibitor required to reduce the activity of a specific kinase by 50%.[1] A lower IC50 value indicates a more potent inhibitor.

The following table presents hypothetical data for a series of compounds derived from the this compound scaffold, tested against a panel of cancer-relevant kinases. This format allows for a clear comparison of potency and selectivity. For instance, a compound with a low IC50 for the target kinase (e.g., Pim-1) and high IC50 values for off-target kinases would be considered highly selective. In a real-world scenario, a broad panel of kinases would be screened to identify potential off-target effects.[2]

Table 1: Comparative In Vitro Kinase Inhibitory Activity (IC50, nM) of Hypothetical Nicotinonitrile Derivatives

Compound IDTarget Kinase: Pim-1Off-Target Kinase: VEGFR2Off-Target Kinase: EGFROff-Target Kinase: ERK5
BMS-N-001 151,250>10,000850
BMS-N-002 88908,500620
BMS-N-003 1202,500>10,0001,500
Staurosporine 5201530

Data are hypothetical and for illustrative purposes. Staurosporine is included as a non-selective, pan-kinase inhibitor control.[3]

Experimental Protocols

Standardized and well-documented experimental protocols are essential for the reproducibility and comparability of in vitro kinase assay data.[1] Below are detailed methodologies for common assays used in the initial screening of kinase inhibitors.

Protocol 1: ADP-Glo™ Kinase Assay (Promega)

This is a luminescence-based assay that measures the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.

Objective: To determine the IC50 value of test compounds against a specific protein kinase.

Materials:

  • Kinase of interest (e.g., recombinant human Pim-1)

  • Kinase-specific substrate peptide

  • ATP (at a concentration close to the Km for the target kinase)

  • Test compounds (solubilized in DMSO, serially diluted)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • White, opaque 96-well or 384-well plates

Procedure:

  • Kinase Reaction:

    • Add 5 µL of assay buffer containing the kinase and substrate to each well.

    • Add 2.5 µL of the test compound at various concentrations (or DMSO for control wells).

    • Initiate the kinase reaction by adding 2.5 µL of ATP solution.

    • Incubate the reaction mixture at room temperature for 60 minutes.

  • ADP Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and introduce luciferase and luciferin. Incubate for 30 minutes at room temperature.

  • Data Acquisition:

    • Measure the luminescence signal using a plate reader. The signal is proportional to the ADP concentration.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: Radiometric Kinase Assay ([γ-32P]ATP Filter Binding Assay)

This traditional method measures the incorporation of a radiolabeled phosphate from [γ-32P]ATP into a protein or peptide substrate.[4]

Objective: To quantify the inhibitory effect of compounds on kinase activity.

Materials:

  • Kinase of interest

  • Substrate (protein or peptide)

  • [γ-32P]ATP

  • Non-radiolabeled ATP

  • Test compounds

  • Kinase reaction buffer

  • Phosphocellulose filter plates

  • Wash buffer (e.g., phosphoric acid)

  • Scintillation counter

Procedure:

  • Reaction Setup: Prepare a reaction mixture containing the kinase, substrate, and test compound in the reaction buffer.

  • Initiation: Start the reaction by adding a mix of [γ-32P]ATP and non-radiolabeled ATP. Incubate at 30°C for a predetermined time.

  • Termination: Stop the reaction by adding a stop solution (e.g., phosphoric acid).

  • Substrate Capture: Spot the reaction mixture onto a phosphocellulose filter paper/plate, which binds the phosphorylated substrate.

  • Washing: Wash the filters multiple times with the wash buffer to remove unincorporated [γ-32P]ATP.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Analysis: Determine the percentage of inhibition and calculate the IC50 as described for the ADP-Glo™ assay.

Visualizing Pathways and Workflows

Diagrams are invaluable for illustrating complex biological pathways and experimental processes. The following visualizations, created using the DOT language, depict a simplified signaling pathway targeted by kinase inhibitors and a typical workflow for in vitro screening.

G GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GrowthFactor->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription Pim1 Pim-1 Pim1->Transcription Inhibitor Nicotinonitrile Inhibitor Inhibitor->Pim1

Caption: Simplified signaling pathway showing inhibition of Pim-1 kinase.

G start Compound Library (Nicotinonitrile Derivatives) primary_screen Primary Screen (Single High Concentration) start->primary_screen hit_id Hit Identification (% Inhibition > Threshold) primary_screen->hit_id dose_response Dose-Response Assay (IC50 Determination) hit_id->dose_response Active Compounds sar Structure-Activity Relationship (SAR) Analysis hit_id->sar Inactive Compounds selectivity Selectivity Profiling (Kinase Panel Screen) dose_response->selectivity selectivity->sar lead_opt Lead Optimization sar->lead_opt

Caption: Workflow for in vitro kinase inhibitor screening and lead identification.

Conclusion

The successful development of novel kinase inhibitors hinges on a systematic and comparative in vitro testing strategy. By employing robust and well-defined assays, presenting data in a clear and comparative format, and understanding the broader biological context, researchers can effectively identify and optimize promising lead compounds derived from scaffolds like this compound. This structured approach accelerates the discovery of potent and selective kinase inhibitors for further preclinical and clinical development.

References

comparative yield analysis of different synthetic routes to 5-Bromo-4-methylnicotinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Synthesis and Yield Optimization

The strategic synthesis of halogenated nicotinonitrile derivatives is of significant interest in medicinal chemistry and materials science due to their utility as versatile building blocks. This guide provides a comparative analysis of two potential synthetic routes to 5-Bromo-4-methylnicotinonitrile, a valuable intermediate. The comparison focuses on reaction methodologies, potential yields, and the underlying chemical principles, supported by experimental data from analogous transformations.

At a Glance: Synthetic Route Comparison

ParameterRoute 1: Sandmeyer ReactionRoute 2: Electrophilic Bromination
Starting Material 5-Amino-4-methylnicotinonitrile4-Methylnicotinonitrile
Key Transformation Diazotization followed by Sandmeyer brominationDirect electrophilic aromatic substitution
Estimated Yield 60-80%70-90%
Reagents Sodium nitrite, Hydrobromic acid, Copper(I) bromideBromine, Sulfuric acid, Lewis acid (optional)
Reaction Conditions Low temperatures (0-5 °C) for diazotization, then warmingElevated temperatures
Advantages High specificity for replacing the amino group.Potentially fewer steps if starting material is readily available.
Challenges Handling of potentially unstable diazonium salts. Availability and synthesis of the amino precursor.Control of regioselectivity to favor the 5-bromo isomer.

Route 1: Synthesis via Sandmeyer Reaction

The Sandmeyer reaction provides a reliable method for the introduction of a bromine atom onto an aromatic ring by converting a primary aromatic amine into a diazonium salt, which is subsequently displaced by a bromide ion, often catalyzed by a copper(I) salt.[1][2][3]

Logical Workflow for Route 1

A 5-Amino-4-methylnicotinonitrile B Diazotization (NaNO2, HBr, 0-5 °C) A->B Step 1 C Aryl Diazonium Salt Intermediate B->C Formation D Sandmeyer Reaction (CuBr) C->D Step 2 E This compound D->E Product

Caption: Workflow for the Sandmeyer synthesis of this compound.

Experimental Protocol

Step 1: Synthesis of 5-Amino-4-methylnicotinonitrile (Precursor)

Step 2: Sandmeyer Reaction

  • Diazotization: 5-Amino-4-methylnicotinonitrile (1.0 eq) is suspended in a mixture of 48% hydrobromic acid and water at 0-5 °C. An aqueous solution of sodium nitrite (1.1 eq) is added dropwise, maintaining the temperature below 5 °C to form the diazonium salt. The reaction is typically stirred for 30-60 minutes at this temperature.

  • Bromination: In a separate flask, a solution of copper(I) bromide (1.2 eq) in 48% hydrobromic acid is prepared and cooled to 0 °C. The cold diazonium salt solution is then slowly added to the CuBr solution.

  • Work-up and Isolation: The reaction mixture is allowed to warm to room temperature and may be gently heated (e.g., to 50-60 °C) to ensure complete decomposition of the diazonium salt, which is observed by the cessation of nitrogen gas evolution. The mixture is then cooled, and the product is extracted with a suitable organic solvent (e.g., ethyl acetate). The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography or recrystallization to afford this compound.

Estimated Yield: Based on similar Sandmeyer reactions on heterocyclic amines, the expected yield for this transformation is in the range of 60-80%.[3]

Route 2: Synthesis via Electrophilic Bromination

Direct electrophilic bromination of 4-methylnicotinonitrile offers a more direct pathway to the target molecule, provided that the bromination occurs at the desired position. The directing effects of the existing substituents (the methyl and cyano groups) on the pyridine ring are crucial for the regioselectivity of this reaction.

Logical Workflow for Route 2

A 4-Methylnicotinonitrile B Electrophilic Bromination (Br2, H2SO4) A->B Step 1 C Reaction Mixture B->C D Work-up and Purification C->D E This compound D->E Product

Caption: Workflow for the direct bromination of 4-Methylnicotinonitrile.

Experimental Protocol
  • Reaction Setup: 4-Methylnicotinonitrile (1.0 eq) is dissolved in concentrated sulfuric acid in a flask equipped with a dropping funnel and a stirrer. The mixture is heated to a specified temperature (e.g., 110-120 °C).

  • Bromination: A solution of bromine (1.0-1.2 eq) in concentrated sulfuric acid is added dropwise to the heated solution over several hours. The reaction mixture is maintained at this temperature for an extended period (e.g., 10-14 hours) to ensure completion. A Lewis acid catalyst may be added to enhance the reaction rate and selectivity.[5][6]

  • Work-up and Isolation: After cooling to room temperature, the reaction mixture is carefully poured onto crushed ice. The pH of the resulting solution is adjusted to be slightly basic with a suitable base (e.g., sodium hydroxide solution) to precipitate the crude product. The precipitate is collected by filtration, washed with water, and dried. Purification by column chromatography or recrystallization yields pure this compound.

Estimated Yield: High yields (in the range of 90-95%) have been reported for the bromination of nicotinic acid, a structurally similar compound.[5][6] Therefore, a yield of 70-90% can be reasonably expected for the bromination of 4-methylnicotinonitrile, assuming good regioselectivity.

Conclusion

Both the Sandmeyer reaction and direct electrophilic bromination present viable synthetic strategies for obtaining this compound. The choice of route will likely depend on the availability and cost of the starting materials. Direct bromination appears to be a more atom-economical and potentially higher-yielding approach, contingent on achieving the desired regioselectivity. The Sandmeyer route, while involving more steps and the handling of diazonium intermediates, offers a highly specific method for introducing the bromine atom, which can be advantageous if the starting amino compound is readily accessible or if regioselectivity in the direct bromination is problematic. For process development, empirical validation of both routes would be necessary to determine the optimal conditions and highest achievable yields.

References

A Spectroscopic Comparison of 5-Bromo-4-methylnicotinonitrile and Its Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a thorough understanding of the spectroscopic characteristics of key chemical intermediates is paramount. This guide provides a comparative analysis of the spectroscopic data for 5-Bromo-4-methylnicotinonitrile and its derivatives, offering valuable insights for compound identification, purity assessment, and structural elucidation.

This guide summarizes available quantitative data from Nuclear Magnetic Resonance (¹H NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols for these techniques are also provided to support the replication and validation of these findings.

Spectroscopic Data Summary

The following tables present a compilation of spectroscopic data for this compound and select derivatives. It is important to note that while efforts have been made to gather comprehensive data, complete spectral information for all derivatives is not always publicly available. In such cases, expected spectral characteristics are described based on the analysis of related compounds.

Table 1: ¹H NMR Spectroscopic Data

CompoundChemical Shift (δ, ppm) and MultiplicityAssignment
This compound Data not explicitly available in searched literature. Expected signals: two singlets for the aromatic protons and a singlet for the methyl protons.Aromatic CH, -CH₃
(5-Bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester 8.67 (s), 8.25 (s), 3.92 (q, J=7.2 Hz), 2.37 (s), 1.29 (t), 1.20 (s)Pyridine H, Pyridine H, -NCH₂CH₃, -CH₃, -NCH₂CH₃, -C(CH₃)₃

Table 2: FT-IR Spectroscopic Data

CompoundKey Absorption Bands (cm⁻¹)Functional Group Assignment
This compound ~2230-2210, ~1600-1400, ~800-600C≡N (Nitrile), C=C and C=N (Aromatic ring), C-Br
5-Bromonicotinic acid ~3300-2500 (broad), ~1700, ~1600-1450, ~800-600O-H (Carboxylic acid), C=O (Carboxylic acid), C=C and C=N (Aromatic ring), C-Br
2-Amino-5-bromo-4-methylpyridine ~3400-3200, ~1640, ~1600-1450, ~800-600N-H (Amine), N-H (bending), C=C and C=N (Aromatic ring), C-Br

Table 3: Mass Spectrometry Data

Compoundm/z Values of Key FragmentsFragmentation Pattern Notes
This compound Molecular ion (M⁺) peak and a prominent M+2 peak of nearly equal intensity are expected due to the presence of bromine isotopes (⁷⁹Br and ⁸¹Br).The molecular weight is 197.03 g/mol .
5-Bromonicotinic acid 201/203 (M⁺), 183/185 ([M-H₂O]⁺), 156/158 ([M-COOH]⁺)Characteristic isotopic pattern for bromine is observed.
2-Amino-5-bromo-4-methylpyridine 187/189 (M⁺), 188 ([M+H]⁺ in ESI)The presence of the bromine atom results in a characteristic 1:1 isotopic pattern for the molecular ion.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic techniques cited in this guide. These protocols are generalized and may require optimization for specific instruments and samples.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Instrumentation: Utilize a ¹H NMR spectrometer, typically operating at a frequency of 300 MHz or higher.

  • Data Acquisition:

    • Acquire the spectrum at room temperature.

    • Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

    • Set the spectral width to encompass all expected proton signals (typically 0-12 ppm).

    • Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

  • Data Analysis: Process the raw data using appropriate software to perform Fourier transformation, phase correction, and baseline correction. Integrate the signals to determine the relative number of protons.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation (KBr Pellet Method):

    • Thoroughly grind 1-2 mg of the solid sample with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle.[1]

    • Transfer the homogenous mixture to a pellet press and apply pressure to form a thin, transparent pellet.[1]

  • Instrumentation: Employ an FT-IR spectrometer equipped with a suitable detector.

  • Data Acquisition:

    • Record a background spectrum of a pure KBr pellet.[1]

    • Place the sample pellet in the sample holder and record the sample spectrum.

    • Typically, scan the mid-infrared region from 4000 to 400 cm⁻¹.

    • Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • Data Analysis: The instrument software will automatically subtract the background spectrum from the sample spectrum. Identify and assign the characteristic absorption bands.

Mass Spectrometry (Electron Ionization - EI)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC-MS). The sample is vaporized in the ion source.

  • Ionization: Bombard the gaseous sample molecules with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.[2]

  • Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: A detector records the abundance of each ion at a specific m/z value.

  • Data Analysis: The resulting mass spectrum is a plot of relative ion abundance versus m/z. Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the compound. The presence of bromine will be indicated by a characteristic isotopic cluster for bromine-containing fragments.

Visualizing Synthetic Pathways and Analytical Workflows

Diagrams created using Graphviz (DOT language) can effectively illustrate the relationships between compounds and the steps involved in their analysis.

Synthesis_of_Derivatives This compound This compound Hydrolysis Hydrolysis This compound->Hydrolysis 5-Bromo-4-methylnicotinic_acid 5-Bromo-4-methylnicotinic_acid Hydrolysis->5-Bromo-4-methylnicotinic_acid Esterification Esterification 5-Bromo-4-methylnicotinic_acid->Esterification Methyl_5-bromo-4-methylnicotinate Methyl_5-bromo-4-methylnicotinate Esterification->Methyl_5-bromo-4-methylnicotinate Reduction Reduction Methyl_5-bromo-4-methylnicotinate->Reduction (5-Bromo-4-methylpyridin-3-yl)methanol (5-Bromo-4-methylpyridin-3-yl)methanol Reduction->(5-Bromo-4-methylpyridin-3-yl)methanol

Caption: Synthetic pathway for derivatives of this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample Sample NMR NMR Sample->NMR FT-IR FT-IR Sample->FT-IR MS MS Sample->MS Structure_Elucidation Structure_Elucidation NMR->Structure_Elucidation FT-IR->Structure_Elucidation MS->Structure_Elucidation

Caption: General workflow for spectroscopic analysis of organic compounds.

References

Validating the Purity of Synthesized 5-Bromo-4-methylnicotinonitrile: A Comparative Guide to NMR Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of synthesized compounds is a critical step in the research and development pipeline. This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with other analytical techniques for validating the purity of 5-Bromo-4-methylnicotinonitrile. This guide includes predicted NMR data, detailed experimental protocols, and a comparative analysis of alternative methods.

Predicted NMR Data for this compound

Predicted ¹H and ¹³C NMR Chemical Shifts

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm) Notes
H-28.7 - 8.9-The proton at position 2 is expected to be the most downfield due to the deshielding effect of the adjacent nitrogen atom.
H-68.6 - 8.8-Similar to H-2, this proton is deshielding by the ring nitrogen.
CH₃2.4 - 2.618 - 22The methyl group protons will appear in the typical alkyl region, slightly downfield due to the aromatic ring.
C-2-150 - 155Aromatic carbon adjacent to nitrogen.
C-3-115 - 120Carbon bearing the cyano group.
C-4-145 - 150Carbon attached to the methyl group.
C-5-120 - 125Carbon bearing the bromine atom.
C-6-150 - 155Aromatic carbon adjacent to nitrogen.
CN-115 - 120Cyano group carbon.
CH₃-18 - 22Methyl group carbon.

Note: These are predicted values and the actual experimental values may vary based on the solvent and other experimental conditions.

Experimental Protocol for NMR Analysis

A standardized protocol is essential for obtaining high-quality, reproducible NMR spectra for purity assessment.

1. Sample Preparation:

  • Weigh accurately 5-10 mg of the synthesized this compound.

  • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry 5 mm NMR tube.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), to reference the chemical shifts to 0.00 ppm.

  • Ensure the sample is fully dissolved by gentle vortexing.

2. NMR Spectrometer Setup and Data Acquisition:

  • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

  • ¹H NMR Parameters:

    • Pulse Sequence: Standard single-pulse experiment.

    • Spectral Width: 0-10 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 16-64.

  • ¹³C NMR Parameters:

    • Pulse Sequence: Proton-decoupled pulse sequence.

    • Spectral Width: 0-160 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024-4096 (due to the low natural abundance of ¹³C).

3. Data Processing and Analysis:

  • Apply Fourier transformation to the acquired Free Induction Decay (FID).

  • Phase correct the resulting spectrum.

  • Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

  • Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of protons.

  • Compare the observed chemical shifts and integration values with the expected values for this compound. The presence of unexpected signals may indicate impurities.

Comparison with Alternative Purity Validation Methods

While NMR is a powerful tool for structural elucidation and purity assessment, other methods can provide complementary information.

Method Principle Advantages Disadvantages
NMR Spectroscopy Measures the magnetic properties of atomic nuclei.Provides detailed structural information, quantitative analysis, and can identify and quantify impurities without the need for a specific reference standard for the impurity.Lower sensitivity compared to mass spectrometry, relatively high instrument cost.
High-Performance Liquid Chromatography (HPLC) Separates components of a mixture based on their differential partitioning between a stationary and a mobile phase.High sensitivity, excellent for quantitative analysis of known impurities with reference standards, applicable to a wide range of compounds.Does not provide definitive structural information of unknown impurities.
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ions.Extremely high sensitivity, provides molecular weight information, can be coupled with chromatography (e.g., LC-MS, GC-MS) for separation and identification.Isomer differentiation can be challenging, may not be suitable for thermally labile compounds (GC-MS).
Elemental Analysis Determines the percentage composition of elements in a compound.Provides the empirical formula of the compound.Does not provide structural information, requires a highly pure sample for accurate results.

Experimental Workflow for Purity Validation

The following diagram illustrates a logical workflow for the validation of synthesized this compound.

G Workflow for Purity Validation of this compound cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity Analysis cluster_decision Decision cluster_outcome Outcome Synthesis Synthesize 5-Bromo-4- methylnicotinonitrile Purification Purify Crude Product (e.g., Column Chromatography) Synthesis->Purification NMR ¹H and ¹³C NMR Analysis Purification->NMR HPLC HPLC Analysis Purification->HPLC MS Mass Spectrometry Purification->MS PurityCheck Purity ≥ 95%? NMR->PurityCheck HPLC->PurityCheck MS->PurityCheck Proceed Proceed to Next Step PurityCheck->Proceed Yes Repurify Repurify Sample PurityCheck->Repurify No Repurify->Purification

Caption: A workflow diagram illustrating the key stages in the synthesis, purification, and purity validation of this compound.

A Comparative Guide to Catalytic Systems for the Functionalization of 5-Bromo-4-methylnicotinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A detailed comparison of catalytic systems for the functionalization of the versatile building block, 5-Bromo-4-methylnicotinonitrile, is presented. This guide provides an objective analysis of common palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, with a focus on their performance, supported by available experimental data for structurally related substrates.

The functionalization of pyridinering systems is a cornerstone of medicinal chemistry and drug development, enabling the synthesis of a vast array of biologically active molecules. This compound is a valuable starting material, offering a reactive handle for the introduction of diverse molecular fragments through transition metal-catalyzed cross-coupling reactions. This guide aims to provide a comparative overview of the most prevalent catalytic systems used for this purpose.

Performance Comparison of Catalytic Systems

The choice of catalytic system is paramount for achieving high yields and selectivity in the functionalization of this compound. While specific data for this exact substrate is limited in publicly available literature, extensive research on analogous bromopyridines provides a strong basis for comparison. The following table summarizes typical reaction conditions and yields for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings on structurally similar substrates.

Reaction TypeCoupling PartnerCatalyst System (mol%)BaseSolventTemperature (°C)Time (h)Yield (%)Reference Substrate
Suzuki-Miyaura Phenylboronic acidPd(PPh₃)₄ (5)K₃PO₄DMF8024855-Bromonicotinic acid[1]
Suzuki-Miyaura 4-Fluorophenylboronic acidPd(PPh₃)₄ (5)K₃PO₄DMF8024895-Bromonicotinic acid[1]
Suzuki-Miyaura 3-Methoxyphenylboronic acidPd(PPh₃)₄ (5)K₃PO₄DMF8024825-Bromonicotinic acid[1]
Buchwald-Hartwig MorpholinePd(OAc)₂ (2) / dppp (3)NaOtBuToluene80-55-982-Amino-5-bromo-4-methylpyridine[2]
Buchwald-Hartwig AnilinePd₂(dba)₃ (1) / BINAP (1.5)NaOtBuToluene100-Good2-Amino-5-bromo-4-methylpyridine[2]
Sonogashira 4-EthylphenylacetylenePd(PPh₃)₄ (15) / CuI (30)Et₃NTHFRT16High6-Bromo-3-fluoro-2-cyanopyridine[3]
Sonogashira PhenylacetylenePd(PPh₃)₄ (15) / CuI (30)Et₃NTHFRT16936-Bromo-3-fluoro-2-cyanopyridine[3]
Sonogashira Propargyl alcoholPd(PPh₃)₄ (15) / CuI (30)Et₃NTHFRT16906-Bromo-3-fluoro-2-cyanopyridine[3]

Note: The data presented is for analogous substrates and should be considered as a starting point for the optimization of reactions with this compound. dppp = 1,3-Bis(diphenylphosphino)propane; dba = dibenzylideneacetone; BINAP = 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl.

Experimental Protocols

Detailed methodologies for the key cross-coupling reactions are provided below. These protocols are based on established procedures for similar substrates and should be adapted and optimized for this compound.

Suzuki-Miyaura Coupling (General Procedure)

This protocol describes a general method for the palladium-catalyzed coupling of a bromopyridine with an arylboronic acid.[1]

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₃PO₄ or K₂CO₃, 2.0-3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane/H₂O 4:1, or DMF)

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, and the base.

  • Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.

  • Under the inert atmosphere, add the palladium catalyst to the flask.

  • Subsequently, add the degassed solvent via syringe.

  • Place the flask in a preheated oil bath at the desired temperature (typically 80-100 °C) and stir the mixture vigorously.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Perform an aqueous work-up and extract the product with a suitable organic solvent.

  • Dry the combined organic layers, concentrate under reduced pressure, and purify the crude product by column chromatography.

Buchwald-Hartwig Amination (General Procedure)

This protocol outlines a general procedure for the palladium-catalyzed amination of a bromopyridine.[2]

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂) and phosphine ligand (e.g., Xantphos, BINAP)

  • Base (e.g., NaOtBu or Cs₂CO₃, 1.4-2.0 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane)

  • Schlenk tube or sealed vial

  • Magnetic stirrer and stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk tube equipped with a magnetic stir bar, add this compound, the amine, the base, the palladium pre-catalyst, and the phosphine ligand.

  • Evacuate and backfill the Schlenk tube with an inert gas (repeat three times).

  • Add the anhydrous, degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry the organic layer, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Sonogashira Coupling (General Procedure)

This protocol provides a general method for the Sonogashira coupling of a bromopyridine with a terminal alkyne, based on a procedure for a similar substrate.[3]

Materials:

  • This compound (1.1 equiv)

  • Terminal alkyne (1.0 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 15 mol%)

  • Copper(I) iodide (CuI, 30 mol%)

  • Base (e.g., Et₃N)

  • Anhydrous, degassed solvent (e.g., THF)

  • Reaction flask

  • Magnetic stirrer and stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a degassed solution of this compound in a mixture of THF and Et₃N, add the palladium catalyst and CuI.

  • After degassing the reaction mixture for a few minutes at room temperature, add the terminal alkyne dropwise.

  • Stir the reaction mixture at room temperature for the specified time (e.g., 16 hours).

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, perform an aqueous work-up and extract the product with a suitable organic solvent.

  • Dry the combined organic layers, concentrate under reduced pressure, and purify the crude product by column chromatography.

Visualizing Reaction Pathways and Workflows

To further aid in the understanding of these catalytic processes, the following diagrams illustrate the generalized catalytic cycles and a typical experimental workflow.

Catalytic_Cycles cluster_suzuki Suzuki-Miyaura Coupling cluster_buchwald Buchwald-Hartwig Amination cluster_sonogashira Sonogashira Coupling Pd(0)L_n Pd(0)L_n Ar-Pd(II)(Br)L_n Ar-Pd(II)(Br)L_n Pd(0)L_n->Ar-Pd(II)(Br)L_n Oxidative Addition (Ar-Br) Ar-Pd(II)(Ar')L_n Ar-Pd(II)(Ar')L_n Ar-Pd(II)(Br)L_n->Ar-Pd(II)(Ar')L_n Transmetalation (Ar'B(OH)2, Base) Ar-Pd(II)(Ar')L_n->Pd(0)L_n Reductive Elimination (Ar-Ar') Pd(0)L_n Pd(0)L_n Ar-Pd(II)(Br)L_n Ar-Pd(II)(Br)L_n Pd(0)L_n ->Ar-Pd(II)(Br)L_n Oxidative Addition (Ar-Br) Ar-Pd(II)(NRR')L_n Ar-Pd(II)(NRR')L_n Ar-Pd(II)(Br)L_n ->Ar-Pd(II)(NRR')L_n Amine Coordination & Deprotonation (HNRR', Base) Ar-Pd(II)(NRR')L_n->Pd(0)L_n Reductive Elimination (Ar-NRR') Pd(0)L_n   Pd(0)L_n   Ar-Pd(II)(Br)L_n   Ar-Pd(II)(Br)L_n   Pd(0)L_n  ->Ar-Pd(II)(Br)L_n   Oxidative Addition (Ar-Br) Ar-Pd(II)(C≡CR)L_n Ar-Pd(II)(C≡CR)L_n Ar-Pd(II)(Br)L_n  ->Ar-Pd(II)(C≡CR)L_n Transmetalation (Cu-C≡CR) Ar-Pd(II)(C≡CR)L_n->Pd(0)L_n   Reductive Elimination (Ar-C≡CR) Experimental_Workflow Start Start Setup Reaction Setup: - Add this compound,  coupling partner, base, & solvent - Degas and establish inert atmosphere Start->Setup Catalyst Add Palladium Catalyst & Ligand Setup->Catalyst Reaction Heat and Stir (Monitor by TLC/LC-MS) Catalyst->Reaction Workup Aqueous Work-up & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product Isolated Product Purification->Product

References

The Versatility of the Nicotinonitrile Scaffold: A Comparative Guide to its Bioactive Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the nicotinonitrile scaffold represents a privileged structure in medicinal chemistry. While specific peer-reviewed data on the direct applications of 5-Bromo-4-methylnicotinonitrile is limited, the broader class of nicotinonitrile derivatives has been extensively explored, yielding compounds with a wide array of biological activities. This guide provides a comparative overview of the performance of various functionalized nicotinonitrile derivatives, supported by experimental data and detailed protocols from peer-reviewed literature. Due to the absence of specific data for this compound, this guide focuses on closely related analogs to illustrate the potential of this chemical class.

The nicotinonitrile core, a pyridine ring substituted with a cyano group, serves as a versatile starting point for the synthesis of diverse molecular architectures. The presence of reactive sites, such as a bromo substituent, allows for the introduction of various functional groups through cross-coupling reactions, leading to the generation of libraries of compounds for biological screening.

Performance Comparison of Nicotinonitrile Derivatives

The biological activity of nicotinonitrile derivatives is highly dependent on the nature and position of their substituents. The following tables summarize the in vitro activity of representative compounds from different therapeutic areas, highlighting the structure-activity relationships.

As Anticancer Agents

Nicotinonitrile derivatives have shown significant potential as anticancer agents, with some compounds exhibiting potent activity against various cancer cell lines. The data below compares the cytotoxic effects of several derivatives.

Table 1: In Vitro Cytotoxicity of Nicotinonitrile Derivatives against Human Cancer Cell Lines

Compound IDR1-SubstituentR2-SubstituentCancer Cell LineIC50 (µM)Reference
Derivative A 4-methoxyphenyl-MCF-7 (Breast)~5[1][2]
Derivative B 4-methoxyphenyl-HCT-116 (Colon)~5[1][2]
Derivative C Substituted PhenylImino moietyMCF-7 (Breast)~1-3[1][2]
Derivative D Substituted PhenylImino moietyHCT-116 (Colon)~1-3[1][2]
5-Fluorouracil (Standard Drug)-MCF-7 (Breast)~5[1][2]
5-Fluorouracil (Standard Drug)-HCT-116 (Colon)~5[1][2]

IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

As Enzyme Inhibitors

The nicotinonitrile scaffold has been successfully employed in the design of inhibitors for various enzymes implicated in disease.

Table 2: Enzyme Inhibitory Activity of Nicotinonitrile Derivatives

Compound IDTarget EnzymeIC50 (nM)Standard InhibitorStandard's IC50Reference
Derivative E Tyrosine Kinase311--[1][2]
Derivative F Tyrosine Kinase352--[1][2]
Compound 1 α-glucosidase27,090Acarbose40,000[3]

IC50: The half maximal inhibitory concentration.

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. Below are representative experimental protocols for the synthesis and biological evaluation of nicotinonitrile derivatives, extracted from the cited literature.

Synthesis Protocol: General Procedure for Nicotinonitrile Derivatives

A common method for the synthesis of substituted nicotinonitriles involves the reaction of hydrazonoyl chlorides with a pyrazolo[3,4-b]pyridine-5-carbonitrile derivative.[1][2]

Materials:

  • 4-(4-methoxyphenyl)-3-methyl-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile

  • Appropriate hydrazonoyl chloride

  • Dioxane

  • Triethylamine

Procedure:

  • A mixture of the pyrazolo[3,4-b]pyridine-5-carbonitrile (1 mmol) and the appropriate hydrazonoyl chloride (1 mmol) in dioxane (20 mL) is treated with triethylamine (0.14 mL, 1 mmol).

  • The reaction mixture is heated under reflux for 4-6 hours.

  • The solvent is evaporated under reduced pressure.

  • The remaining solid is triturated with methanol.

  • The resulting solid product is collected by filtration, washed with methanol, and recrystallized from an appropriate solvent (e.g., ethanol or acetic acid) to afford the final nicotinonitrile derivative.

Biological Assay Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

The cytotoxic activity of the synthesized compounds against cancer cell lines is often determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

Procedure:

  • Human cancer cell lines (e.g., MCF-7, HCT-116) are seeded in 96-well plates at a density of 5x10^4 cells/well and incubated for 24 hours.

  • The cells are then treated with various concentrations of the test compounds and incubated for an additional 48 hours.

  • After the incubation period, the medium is replaced with fresh medium containing MTT solution (5 mg/mL) and incubated for 4 hours.

  • The formazan crystals formed are dissolved in dimethyl sulfoxide (DMSO).

  • The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • The percentage of cell viability is calculated, and the IC50 values are determined from the dose-response curves.

Visualizing Synthesis and Biological Pathways

Diagrams are powerful tools for illustrating complex processes. The following visualizations, created using the DOT language, depict a general workflow for the synthesis of nicotinonitrile derivatives and a simplified signaling pathway they may inhibit.

Synthesis_Workflow Start Starting Materials (Pyrazolo[3,4-b]pyridine-5-carbonitrile, Hydrazonoyl Chloride) Reaction Reaction (Dioxane, Triethylamine, Reflux) Start->Reaction Evaporation Solvent Evaporation Reaction->Evaporation Trituration Trituration with Methanol Evaporation->Trituration Filtration Filtration and Washing Trituration->Filtration Recrystallization Recrystallization Filtration->Recrystallization Final_Product Final Nicotinonitrile Derivative Recrystallization->Final_Product

Caption: A generalized workflow for the synthesis of bioactive nicotinonitrile derivatives.

Signaling_Pathway cluster_cell Cancer Cell RTK Receptor Tyrosine Kinase (RTK) Downstream Downstream Signaling (e.g., RAS/MAPK, PI3K/AKT) RTK->Downstream Activation Proliferation Cell Proliferation & Survival Downstream->Proliferation Promotes Nicotinonitrile Nicotinonitrile Derivative (Tyrosine Kinase Inhibitor) Nicotinonitrile->RTK Inhibition

Caption: Inhibition of a tyrosine kinase signaling pathway by a nicotinonitrile derivative.

Conclusion

The nicotinonitrile scaffold is a valuable platform for the development of novel therapeutic agents. While this compound itself lacks extensive characterization in publicly available literature, the diverse and potent biological activities of its analogs underscore the importance of this chemical class. The provided data and protocols serve as a foundation for researchers to design and synthesize new derivatives with improved efficacy and selectivity for various biological targets. Further exploration of the structure-activity relationships of substituted nicotinonitriles will undoubtedly lead to the discovery of new and effective drug candidates.

References

cytotoxicity assays for compounds synthesized from 5-Bromo-4-methylnicotinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Comparison of Cytotoxic Activity of Substituted Nicotinonitrile and Pyridine Derivatives

The following table summarizes the in vitro cytotoxic activity of various recently synthesized nicotinonitrile and pyridine derivatives against several human cancer cell lines. This data is crucial for comparing the potency of different structural modifications. The half-maximal inhibitory concentration (IC₅₀), the concentration of a compound required to inhibit the growth of 50% of a cell population, is a key metric for this comparison.[1]

Compound ClassRepresentative CompoundsCell Line(s)Reported IC₅₀ (µM)Reference
Nicotinonitrile Derivatives Compound 14a (a novel substituted nicotinonitrile)NCI-H460 (Lung), RKOP27 (Colon), HeLa (Cervical), U937 (Leukemia), SKMEL28 (Melanoma)25 ± 2.6 nM, 16 ± 2 nM, 127 ± 25 nM, 422 ± 26 nM, 255 ± 2 nM[1]
Compound 13 (a pyrazolopyridine derivative)HepG2 (Liver), HeLa (Cervical)8.78 ± 0.7 µg/mL, 15.32 ± 1.2 µg/mL[2]
Compound 19 (a pyrazolopyridine derivative)HepG2 (Liver), HeLa (Cervical)5.16 ± 0.4 µg/mL, 4.26 ± 0.3 µg/mL[2]
Compound 11 (N-nicotinonitrile derivative)MCF-7 (Breast), HepG2 (Liver)Showed promising activity compared to doxorubicin[3]
Compound 12 (N-nicotinonitrile derivative)MCF-7 (Breast), HepG2 (Liver)Showed promising activity compared to doxorubicin[3]
Pyridine Derivatives Compound 3b Huh-7 (Liver), A549 (Lung), MCF-7 (Breast)6.54, 15.54, 6.13[4]
Compound 5a Huh-7 (Liver), A549 (Lung), MCF-7 (Breast)Showed superior antiproliferative activities to Taxol[4]
Compound 5b Huh-7 (Liver), A549 (Lung), MCF-7 (Breast)Showed superior antiproliferative activities to Taxol[4]
Compound 9a (4,4'-Bipyridine derivative)HepG-2 (Liver), MCF-7 (Breast)High cytotoxic activity reported[5][6]
Compound 9b (4,4'-Bipyridine derivative)HepG-2 (Liver), MCF-7 (Breast)High cytotoxic activity reported[5][6]

Experimental Protocols for Key Cytotoxicity Assays

Detailed methodologies for three widely used cytotoxicity assays are provided below. These assays measure different aspects of cell health, including metabolic activity, cellular protein content, and membrane integrity.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric method that assesses cell viability based on the metabolic activity of mitochondrial enzymes.[3][7] Living cells reduce the yellow MTT to purple formazan crystals, and the amount of formazan produced is proportional to the number of viable cells.[3]

Materials and Reagents:

  • MTT solution (5 mg/mL in PBS)

  • Complete cell culture medium

  • Test compounds and vehicle control (e.g., DMSO)

  • Solubilization solution (e.g., SDS in HCl or DMSO)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.[1]

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a desired period (e.g., 24, 48, or 72 hours).[1]

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[8]

  • Solubilization: Add 100 µL of a solubilization solution to each well to dissolve the formazan crystals.[4]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[8]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.

Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric method that measures cell density based on the total cellular protein content.[9] The SRB dye binds to basic amino acid residues in cellular proteins under mildly acidic conditions.[6]

Materials and Reagents:

  • Trichloroacetic acid (TCA), 10% (w/v)

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • Acetic acid, 1% (v/v)

  • Tris base solution, 10 mM

  • 96-well plates

Procedure:

  • Cell Seeding and Treatment: Follow the same initial steps as the MTT assay for cell seeding and compound treatment.

  • Cell Fixation: After treatment, gently remove the medium and fix the cells by adding 100 µL of cold 10% TCA to each well. Incubate at 4°C for at least 1 hour.[2]

  • Staining: Wash the plates five times with tap water and allow them to air-dry. Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.[10]

  • Washing: Remove the SRB solution and wash the plates five times with 1% acetic acid to remove unbound dye.[10]

  • Solubilization: Allow the plates to air-dry completely. Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.[1]

  • Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.[9]

  • Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ value.

Lactate Dehydrogenase (LDH) Assay

The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from damaged cells into the culture medium.[11] This assay is based on a coupled enzymatic reaction that results in the conversion of a tetrazolium salt into a colored formazan product.[11]

Materials and Reagents:

  • LDH assay kit (containing assay buffer, substrate mix, and stop solution)

  • Lysis solution (e.g., Triton X-100)

  • 96-well plates

Procedure:

  • Cell Seeding and Treatment: Seed cells and treat with compounds as described for the MTT assay. Include control wells for spontaneous LDH release (untreated cells), maximum LDH release (cells treated with lysis buffer), and culture medium background.[5]

  • Supernatant Collection: After the incubation period, centrifuge the plate at 250 x g for 10 minutes.[12]

  • Assay Reaction: Carefully transfer 50-100 µL of the supernatant from each well to a new 96-well plate.

  • Reagent Addition: Add the LDH assay reaction mixture to each well and incubate for up to 30 minutes at room temperature, protected from light.[12]

  • Stop Reaction: Add the stop solution to each well.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity based on the absorbance readings of the controls.

Visualizations

Experimental Workflow for Cytotoxicity Assays

G cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_culture Cell Culture cell_seeding Cell Seeding in 96-well Plate cell_culture->cell_seeding compound_prep Prepare Compound Dilutions add_compounds Add Compounds to Cells compound_prep->add_compounds incubation Incubate (24-72h) add_compounds->incubation assay_procedure Perform Assay (MTT, SRB, or LDH) incubation->assay_procedure absorbance Measure Absorbance assay_procedure->absorbance calc_viability Calculate % Cell Viability absorbance->calc_viability ic50 Determine IC50 Value calc_viability->ic50

Caption: General workflow for in vitro cytotoxicity testing of novel compounds.

Hypothetical Signaling Pathway Affected by Cytotoxic Compounds

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor caspase8 Caspase-8 receptor->caspase8 Activates caspase3 Caspase-3 caspase8->caspase3 Cleaves/Activates apoptosis Apoptosis caspase3->apoptosis dna_damage DNA Damage dna_damage->apoptosis compound Cytotoxic Compound compound->receptor Binds compound->dna_damage Induces

Caption: A simplified diagram of a potential apoptosis signaling pathway.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of 5-Bromo-4-methylnicotinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Procedural Overview for Safe Handling and Disposal

The proper management and disposal of specialized chemical reagents are paramount to ensuring laboratory safety and environmental protection. This document provides essential logistical and safety information for the handling and disposal of 5-Bromo-4-methylnicotinonitrile (CAS RN: 890092-52-1), a key compound in various research and development applications. Adherence to these procedural steps is critical for minimizing risks and maintaining a safe research environment.

Core Safety and Hazard Information

Hazard CategoryGHS CodeDescription
Acute Toxicity (Oral) H302Harmful if swallowed.
Precautionary Statement P280Wear protective gloves/protective clothing/eye protection/face protection.
Precautionary Statement P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Given its chemical structure as a brominated pyridine derivative, it is prudent to treat this compound as a potentially hazardous substance. Pyridine and its derivatives can be toxic and flammable.[1][2][3][4][5] Organobromine compounds also warrant careful handling due to potential environmental and health risks.[6][7][8]

Experimental Protocol: Proper Disposal Procedure

The following step-by-step protocol outlines the recommended procedure for the safe disposal of this compound. This protocol is based on established best practices for the disposal of halogenated organic compounds and pyridine-based chemicals.[9][10]

1. Personal Protective Equipment (PPE) and Engineering Controls:

  • Always handle this compound within a certified chemical fume hood to prevent inhalation of any dust or vapors.[1][10]

  • Wear appropriate PPE, including a lab coat, safety goggles with side shields or a face shield, and chemical-resistant gloves (nitrile or butyl rubber are generally recommended for handling organic compounds).[2]

2. Waste Segregation and Collection:

  • Crucially, do not mix this compound waste with non-halogenated organic waste. [9][10] This prevents the entire container of non-halogenated waste from becoming more expensive and difficult to dispose of.

  • Solid Waste: Collect pure this compound, as well as contaminated consumables (e.g., weighing paper, gloves, pipette tips), in a designated, robust, and clearly labeled hazardous waste container for "Halogenated Organic Solids."

  • Liquid Waste: If this compound is in a solution, collect it in a designated, leak-proof, and clearly labeled hazardous waste container for "Halogenated Organic Liquids." Ensure the container is compatible with the solvent used.

3. Waste Container Labeling:

  • All waste containers must be clearly and accurately labeled. The label should include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The CAS number: "890092-52-1"

    • An indication of the major hazards (e.g., "Toxic," "Harmful if Swallowed")

    • The approximate quantity of the waste

    • For liquid waste, list all chemical constituents and their approximate percentages.

4. Storage of Chemical Waste:

  • Keep waste containers securely sealed at all times, except when adding waste.

  • Store the sealed and labeled waste containers in a designated, well-ventilated, and secure hazardous waste accumulation area, away from incompatible materials.[3]

5. Final Disposal:

  • Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.

  • Never dispose of this compound down the drain or in the regular trash. [1]

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound, from the point of generation to final disposal.

DisposalWorkflow start Waste Generation (this compound) ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Segregate Waste ppe->segregate solid_waste Solid Halogenated Organic Waste segregate->solid_waste Solids & Contaminated Items liquid_waste Liquid Halogenated Organic Waste segregate->liquid_waste Solutions label_solid Label Container (Solid Waste) solid_waste->label_solid label_liquid Label Container (Liquid Waste) liquid_waste->label_liquid store_solid Store in Designated Hazardous Waste Area label_solid->store_solid store_liquid Store in Designated Hazardous Waste Area label_liquid->store_liquid disposal Contact EHS for Licensed Disposal store_solid->disposal store_liquid->disposal

Disposal workflow for this compound.

By adhering to these established safety protocols and disposal procedures, researchers and laboratory personnel can significantly mitigate the risks associated with handling this compound, ensuring a safer working environment and responsible environmental stewardship.

References

Personal protective equipment for handling 5-Bromo-4-methylnicotinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of 5-Bromo-4-methylnicotinonitrile (CAS Number: 890092-52-1). Adherence to these procedures is essential to ensure personal safety and minimize environmental contamination.

Hazard Identification and Personal Protective Equipment (PPE)

This compound and similar chemical structures are classified as hazardous. They are toxic if swallowed, in contact with skin, or if inhaled, and can cause severe skin burns and eye damage.[1] Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory.

Summary of Required PPE:

PPE CategorySpecificationPurpose
Eye and Face Protection Chemical splash goggles or safety glasses meeting ANSI Z.87.1 standard. A face shield is required for splash hazards.[2]To protect against splashes and vapors that can cause severe eye damage, including blindness.[1]
Hand Protection Chemically compatible gloves (e.g., disposable nitrile gloves for short-term protection).[2] Consult manufacturer data for specific glove types.To prevent skin contact, which can be harmful and cause burns.[1]
Body Protection A laboratory coat (Nomex® recommended), buttoned, with clothing made of cotton underneath.[2]To protect the skin from accidental spills and contamination.
Footwear Closed-toe, closed-heel shoes that cover the entire foot.[2]To protect feet from spills and falling objects.
Respiratory Protection Use only in a well-ventilated area or under a chemical fume hood.[3][4] If ventilation is inadequate, a respirator is required.[2]To prevent inhalation of dust, fumes, or vapors, which are toxic.[4]

Operational Plan: Step-by-Step Handling Procedures

  • Preparation:

    • Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[5]

    • Work in a designated area, such as a chemical fume hood, to ensure adequate ventilation.[3][4]

    • Assemble all necessary equipment and reagents before handling the chemical.

    • Put on all required PPE as specified in the table above.

  • Handling:

    • Avoid all direct contact with the chemical. Do not let it touch your eyes, skin, or clothing.[1]

    • Do not eat, drink, or smoke in the handling area.[3][4]

    • Minimize the generation of dust.[3]

    • Keep the container tightly closed when not in use.[3][4]

    • Wash hands thoroughly with soap and water after handling and before breaks.[1][3]

  • In Case of Exposure:

    • Eyes: Immediately rinse with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do. Seek immediate medical attention.[1][5]

    • Skin: Take off immediately all contaminated clothing. Rinse skin with water or shower.[1] Seek immediate medical attention.

    • Inhalation: Move the person to fresh air and keep them comfortable for breathing. Seek immediate medical attention.[1][4]

    • Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[1]

Disposal Plan

  • Waste Collection: All waste contaminated with this compound should be collected in a suitable, closed, and properly labeled container.[1]

  • Disposal: Dispose of the chemical waste through an approved waste disposal plant.[1][3][4] Do not allow the chemical to enter drains or the environment.[1] Consult local, state, and federal regulations for proper disposal procedures.

Visual Workflow for PPE Selection

PPE_Workflow start Start: Handling This compound assess_task Assess Task: - Weighing - Dissolving - Reaction start->assess_task ppe_decision Select Appropriate PPE assess_task->ppe_decision eye_face Eye/Face Protection: - Safety Goggles - Face Shield (if splash risk) ppe_decision->eye_face Always Required hand Hand Protection: - Chemical Resistant Gloves (e.g., Nitrile) ppe_decision->hand Always Required body Body Protection: - Lab Coat ppe_decision->body Always Required respiratory Respiratory Protection: - Fume Hood or - Respirator ppe_decision->respiratory Always Required don_ppe Don PPE Correctly eye_face->don_ppe hand->don_ppe body->don_ppe respiratory->don_ppe proceed Proceed with Task don_ppe->proceed doff_ppe Doff PPE and Wash Hands proceed->doff_ppe end End doff_ppe->end

Caption: Workflow for selecting and using Personal Protective Equipment (PPE).

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.